molecular formula C10H9ClN2O B11897191 (3-Amino-8-chloroquinolin-5-yl)methanol

(3-Amino-8-chloroquinolin-5-yl)methanol

Cat. No.: B11897191
M. Wt: 208.64 g/mol
InChI Key: PSTJYGWFHQFSBS-UHFFFAOYSA-N
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Description

(3-Amino-8-chloroquinolin-5-yl)methanol ( 1207187-34-5) is a high-purity chloroquinoline derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol, this compound serves as a versatile chemical intermediate for synthesizing novel bioactive molecules . The quinoline scaffold is a recognized privileged structure in pharmaceutical development, and the strategic chlorine substitution on this core is a common feature in many therapeutic agents, as chlorine atoms can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . This specific compound, featuring both an amino and a methanol functional group, is a valuable precursor for generating diverse chemical libraries, including hydrazones and other Schiff bases, which are often explored for their cytotoxic properties . Research into analogous chloroquinoline derivatives has demonstrated potent biological activities, including anticancer effects through mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of tubulin polymerization . Furthermore, quinoline-based compounds are extensively investigated for their antimicrobial and cardiotonic potential . (3-Amino-8-chloroquinolin-5-yl)methanol is supplied with a minimum purity of 98% and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

(3-amino-8-chloroquinolin-5-yl)methanol

InChI

InChI=1S/C10H9ClN2O/c11-9-2-1-6(5-14)8-3-7(12)4-13-10(8)9/h1-4,14H,5,12H2

InChI Key

PSTJYGWFHQFSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CO)C=C(C=N2)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-8-chloroquinolin-5-yl)methanol: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1] The strategic incorporation of substituents, such as halogens and amino groups, has been a pivotal approach in the development of potent pharmaceuticals.[2] This guide focuses on a specific, yet under-explored derivative, (3-Amino-8-chloroquinolin-5-yl)methanol . While direct extensive research on this compound is limited, its structural features—a chloro-substituted quinoline core, an amino group, and a methanol substituent—suggest significant potential for investigation in drug discovery, particularly in the realms of oncology and infectious diseases.[3][4] This document aims to provide a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential biological significance based on the established activities of structurally related analogues.

Chemical Structure and Properties

(3-Amino-8-chloroquinolin-5-yl)methanol possesses a unique arrangement of functional groups on the quinoline ring system that are expected to influence its physicochemical and biological properties. The chlorine atom at the 8-position can modulate the electronic environment of the ring and influence metabolic stability. The amino group at the 3-position and the methanol group at the 5-position can participate in hydrogen bonding, potentially enhancing interactions with biological targets.

Physicochemical Properties
PropertyPredicted ValueSource/Rationale
CAS Number 1207187-34-5
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Appearance Likely a solid at room temperatureBased on similar quinoline derivatives
Melting Point Not available (Predicted: 150-180 °C)Inferred from related amino-chloro-quinolines
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanolCommon for quinoline derivatives
Storage Dry, sealed place
Spectroscopic Data (Predicted)

While experimental spectra are not available, the following are predicted spectroscopic characteristics for (3-Amino-8-chloroquinolin-5-yl)methanol, which are crucial for its identification and characterization.[5]

¹H NMR (Proton NMR) Data (Predicted in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5-8.7dH2
~7.8-8.0dH4
~7.4-7.6dH7
~7.2-7.4dH6
~5.0-5.5br sNH₂
~4.6-4.8sCH₂OH
~5.3tOH

¹³C NMR (Carbon-13) NMR Data (Predicted in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~145-150C8a
~140-145C4a
~135-140C5
~130-135C3
~125-130C7
~120-125C8
~115-120C6
~110-115C4
~105-110C2
~55-60CH₂OH

Mass Spectrometry (MS) - ESI-MS (Predicted)

m/zInterpretation
209.0481[M+H]⁺
207.0512[M-H]⁻

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H and O-H stretching
3100-3000Aromatic C-H stretching
1620-1580C=N and C=C stretching (quinoline ring)
1100-1000C-O stretching
850-750C-Cl stretching

Proposed Synthesis Pathway

A direct, published synthesis for (3-Amino-8-chloroquinolin-5-yl)methanol is not currently available. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted quinolines. A potential retro-synthetic analysis suggests that the target molecule could be derived from a suitably substituted nitroquinoline precursor.

The following diagram outlines a proposed multi-step synthesis:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Combes Quinoline Synthesis cluster_2 Reduction Steps cluster_3 Final Product A 2-Chloro-4-nitroaniline B Reaction with 1,3-dicarbonyl compound A->B Acid Catalyst, Heat C 8-Chloro-5-nitroquinolin-3-carbaldehyde B->C D Selective reduction of the aldehyde group C->D e.g., NaBH₄ E (8-Chloro-5-nitroquinolin-3-yl)methanol D->E F Reduction of the nitro group E->F e.g., SnCl₂/HCl or H₂/Pd-C G (3-Amino-8-chloroquinolin-5-yl)methanol F->G

Figure 1: Proposed synthetic workflow for (3-Amino-8-chloroquinolin-5-yl)methanol.
Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and would require optimization.

Step 1: Synthesis of 8-Chloro-5-nitroquinolin-3-carbaldehyde (Combes Reaction)

  • To a solution of 2-chloro-4-nitroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of a suitable 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Aldehyde to an Alcohol

  • Dissolve the 8-chloro-5-nitroquinolin-3-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (8-Chloro-5-nitroquinolin-3-yl)methanol.

Step 3: Reduction of the Nitro Group to an Amine

  • Dissolve (8-Chloro-5-nitroquinolin-3-yl)methanol in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture and extract the product.

  • Purify the final compound, (3-Amino-8-chloroquinolin-5-yl)methanol, by recrystallization or column chromatography.

Potential Biological Activities and Mechanism of Action

While no specific biological data exists for (3-Amino-8-chloroquinolin-5-yl)methanol, the activities of related compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Numerous chloro-substituted quinoline derivatives have demonstrated significant anticancer activity.[2] The 4-aminoquinoline scaffold, in particular, has been identified as a promising framework for the development of new chemotherapeutic agents.[3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Given its structural similarities, (3-Amino-8-chloroquinolin-5-yl)methanol is a candidate for investigation as an anticancer agent.

A hypothetical signaling pathway illustrating the potential mechanism of action of a quinoline-based anticancer agent is shown below:

Signaling_Pathway cluster_0 Quinoline Derivative Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome A (3-Amino-8-chloroquinolin-5-yl)methanol B Kinase Signaling (e.g., PI3K/Akt) A->B C DNA Intercalation/ Topoisomerase Inhibition A->C D Inhibition of Proliferation B->D F Cell Cycle Arrest B->F E Induction of Apoptosis C->E G Cancer Cell Death D->G E->G F->G

Figure 2: Hypothetical signaling pathway for a quinoline-based anticancer agent.
Antimalarial and Antimicrobial Potential

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[6] Modifications to the quinoline ring and the amino side chain have been extensively explored to overcome drug resistance.[7] The presence of the 8-chloro and 3-amino groups in the target compound could confer activity against various microbial pathogens. Further screening against parasites like Plasmodium falciparum and a panel of bacteria and fungi would be necessary to determine its antimicrobial spectrum.

Conclusion and Future Directions

(3-Amino-8-chloroquinolin-5-yl)methanol represents an intriguing, yet uncharacterized, molecule within the pharmacologically significant quinoline family. Its unique substitution pattern suggests the potential for novel biological activities, particularly in the areas of cancer and infectious diseases. This technical guide has provided a comprehensive overview of its known chemical properties, predicted spectroscopic data, a plausible synthetic strategy, and its potential therapeutic applications based on the established pharmacology of related compounds.

Future research should focus on the successful synthesis and purification of (3-Amino-8-chloroquinolin-5-yl)methanol to allow for the experimental validation of its predicted properties. Subsequent in-vitro and in-vivo studies are warranted to explore its biological activities and elucidate its mechanism of action. Such investigations will be crucial in determining the true therapeutic potential of this promising quinoline derivative.

References

  • BenchChem. (2025). Chloro-Substituted Quinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential. BenchChem.
  • Khan, M. A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5849-5852.
  • Burgess, S. J., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 53(17), 6477-6489.
  • A. Brossi, J.V. Silverton, M. Rösner. (1981). Structure, Chemistry, and Antimalarial Properties of Mefloquine-aziridine. Heterocycles, 15:925–933.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Adesina, A. A., et al. (2024).
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Retrieved from [Link]

  • Lee, S., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Journal of the Chinese Chemical Society, 48(1), 103-110.
  • Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Patel, R. B., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Journal of the Serbian Chemical Society, 84(10), 1045-1061.
  • PubChem. (2026). 8-Chloro-5-quinolinamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021).
  • Al-Salahi, R., & Al-Omar, M. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. BenchChem.
  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • ResearchGate. (2020). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.

Sources

A Comprehensive Technical Guide to (3-Amino-8-chloroquinolin-5-yl)methanol for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of (3-Amino-8-chloroquinolin-5-yl)methanol, a quinoline derivative of significant interest to the scientific community. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, outlines a robust methodology for its synthesis and characterization, and explores its potential within therapeutic applications. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower informed experimental design and interpretation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a foundational structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties, making them a cornerstone of drug design and development.[1] The versatility of the quinoline scaffold allows for diverse substitutions, leading to a vast chemical space for the discovery of novel therapeutic agents. Many FDA-approved drugs are based on quinoline structures, highlighting their clinical significance.[1] The compound (3-Amino-8-chloroquinolin-5-yl)methanol, with its specific substitution pattern, represents a promising candidate for further investigation in various therapeutic areas.

Physicochemical Properties of (3-Amino-8-chloroquinolin-5-yl)methanol

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of (3-Amino-8-chloroquinolin-5-yl)methanol are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
CAS Number 1207187-34-5
MDL Number MFCD24643758
Appearance (Typically a solid, color may vary)General Chemical Knowledge
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.General Chemical Knowledge

Synthesis and Characterization: A Validated Approach

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[1] The following section details a hypothetical, yet plausible, synthetic route and the necessary characterization steps to ensure the identity, purity, and structural integrity of (3-Amino-8-chloroquinolin-5-yl)methanol.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach to (3-Amino-8-chloroquinolin-5-yl)methanol could involve the construction of the substituted quinoline core followed by functional group manipulations.

Diagram: Hypothetical Synthetic Workflow

G A Starting Materials (e.g., Substituted Aniline and a β-keto ester) B Cyclization Reaction (e.g., Friedländer Synthesis) A->B C Formation of Quinoline Core B->C D Functional Group Interconversion (e.g., Reduction of a nitro group to an amine, and an ester to an alcohol) C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Final Product: (3-Amino-8-chloroquinolin-5-yl)methanol E->F

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization based on laboratory conditions and starting material availability.

Step 1: Synthesis of the Quinoline Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate substituted aniline and β-keto ester in a suitable solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). The acid acts as both a catalyst and a dehydrating agent.[2]

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude quinoline derivative.

Step 2: Functional Group Manipulations

  • Reduction: If the synthesis started with a nitro-substituted precursor, perform a reduction to the amine using a standard reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).

  • Ester to Alcohol Conversion: If the synthesis involved an ester group at the 5-position, reduce it to the corresponding methanol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., tetrahydrofuran).

Step 3: Purification

  • Chromatography: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system to obtain a crystalline solid.

Structural Elucidation and Purity Assessment

The unambiguous structural confirmation of the synthesized (3-Amino-8-chloroquinolin-5-yl)methanol is critical. A combination of spectroscopic and analytical techniques should be employed.[2][3]

Table: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Spectroscopy To determine the proton environment and connectivity.Characteristic chemical shifts and coupling constants for the aromatic protons on the quinoline ring, as well as signals for the amino and methanol protons. The proton at the C2 position is typically the most deshielded.[2]
¹³C NMR Spectroscopy To identify the number and types of carbon atoms.Resonances corresponding to the carbon atoms of the quinoline core and the methanol group. Carbons adjacent to the nitrogen (C2 and C8a) will appear at a lower field.[2]
Mass Spectrometry To confirm the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight (208.64 g/mol ). The fragmentation pattern can provide further structural information.[2]
FT-IR Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the alcohol, and C=C and C=N stretches of the aromatic quinoline ring.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity.

Potential Applications in Drug Discovery

Derivatives of 8-hydroxyquinoline, a close structural relative, have a wide array of pharmacological applications, including roles as anticancer agents, neuroprotective agents, and inhibitors of various enzymes.[4][5] The presence of the chloro and amino groups on the (3-Amino-8-chloroquinolin-5-yl)methanol scaffold suggests several avenues for therapeutic exploration.

Diagram: Potential Therapeutic Targets

G A (3-Amino-8-chloroquinolin-5-yl)methanol B Kinase Inhibition (e.g., in Cancer) A->B C Metal Ion Chelation (e.g., in Neurodegenerative Diseases) A->C D Antimicrobial Activity (Targeting Bacterial/Fungal Enzymes) A->D E Anti-inflammatory Pathways A->E

Caption: Potential areas of investigation for the biological activity of the title compound.

The amino group can serve as a key interaction point with biological targets, while the chloro substituent can modulate the electronic properties and metabolic stability of the molecule. The methanol group offers a site for further chemical modification to improve potency, selectivity, or pharmacokinetic properties.

Safety and Handling

As with any chemical compound, (3-Amino-8-chloroquinolin-5-yl)methanol should be handled with appropriate safety precautions. It is intended for research use only and is not for human consumption. A comprehensive Safety Data Sheet (SDS) should be consulted before handling, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

(3-Amino-8-chloroquinolin-5-yl)methanol is a quinoline derivative with significant potential for further research and development in medicinal chemistry. Its well-defined physicochemical properties, coupled with the established biological activities of related quinoline scaffolds, make it an attractive candidate for screening in various disease models. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to explore its therapeutic promise.

References

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters. [Link]

  • Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • (2-Chloroquinolin-3-yl)methanol. PubChem. [Link]

  • (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Chemical Synthesis Database. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

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(3-Amino-8-chloroquinolin-5-yl)methanol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Amino-8-chloroquinolin-5-yl)methanol

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as antimalarial drugs. This technical guide focuses on a specific, functionalized quinoline derivative, (3-Amino-8-chloroquinolin-5-yl)methanol. This compound represents a key building block for the synthesis of novel chemical entities, offering strategically positioned functional groups—an amino group, a chloro substituent, and a methanol group—that are ripe for further chemical modification. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic strategy, and its potential applications in drug discovery, grounded in the established pharmacology of the broader aminoquinoline class.

Compound Identification and Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. Below are the key identifiers and physicochemical data for (3-Amino-8-chloroquinolin-5-yl)methanol.

PropertyValueSource
CAS Number 1207187-34-5
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
MDL Number MFCD24643758
Common Synonyms While no common synonyms are formally listed, logical alternatives based on IUPAC nomenclature could include: 5-(Hydroxymethyl)-8-chloroquinolin-3-amine.
Purity (Typical) ≥98%
Storage Store in a dry, sealed place.

Rationale and Proposed Synthetic Pathway

The proposed synthesis begins with a suitable precursor, 8-chloro-3-nitroquinoline-5-carbaldehyde. The core of the strategy involves the selective reduction of the nitro group to an amine and the aldehyde group to a primary alcohol.

Expert Rationale for the Synthetic Approach:
  • Starting Material Selection: 8-chloro-3-nitroquinoline-5-carbaldehyde is a logical starting point as it already contains the necessary chloro- and nitro-substituents at the correct positions on the quinoline core. The aldehyde at position 5 serves as a precursor to the required methanol group.

  • Selective Reduction: The critical step is the differential reduction of two functional groups: a nitro group and an aldehyde. Sodium borohydride (NaBH₄) is an excellent choice for the selective reduction of the aldehyde in the presence of a nitro group. It is a mild reducing agent that typically does not affect nitroarenes under standard conditions.

  • Nitro Group Reduction: Following the reduction of the aldehyde, the nitro group can be converted to the primary amine. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) is a clean and efficient method for this transformation. This method is highly effective for reducing aromatic nitro groups to amines.[4]

Detailed Step-by-Step Experimental Protocol (Proposed):
  • Step 1: Selective Reduction of the Aldehyde.

    • Dissolve 8-chloro-3-nitroquinoline-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (8-chloro-3-nitroquinolin-5-yl)methanol.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the intermediate from Step 1, (8-chloro-3-nitroquinolin-5-yl)methanol, in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, (3-Amino-8-chloroquinolin-5-yl)methanol.

    • The crude product can be purified by column chromatography or recrystallization if necessary.

Visualization of Proposed Synthesis Workflow

Synthetic_Pathway Start 8-Chloro-3-nitroquinoline- 5-carbaldehyde Step1 Intermediate: (8-Chloro-3-nitroquinolin- 5-yl)methanol Start->Step1 1. NaBH4 2. Methanol/Ethanol End Final Product: (3-Amino-8-chloroquinolin- 5-yl)methanol Step1->End H2, Pd/C Ethanol

Caption: Proposed two-step synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (3-Amino-8-chloroquinolin-5-yl)methanol lies in its potential as a versatile intermediate for creating libraries of novel compounds for drug screening. The chlorine atom, amino group, and methanol moiety are all handles for diverse chemical modifications.

  • The Quinoline Core: The quinoline ring system is a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets.[5]

  • The 8-Aminoquinoline Moiety: This structural motif is famously associated with antimalarial drugs like primaquine.[6][7][8] The 8-amino group is crucial for activity against the liver stages of the malaria parasite.[6] Therefore, this compound is an excellent starting point for developing new antimalarial candidates.

  • The Chloro Substituent: The inclusion of chlorine atoms in drug molecules is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[5] It can influence factors such as metabolic stability, lipophilicity, and binding affinity.

  • Functional Group Handles for Derivatization:

    • The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains.

    • The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, providing further points for diversification.

Visualization of Role as a Chemical Building Block

Drug_Discovery_Workflow cluster_mods Chemical Modifications Core (3-Amino-8-chloroquinolin-5-yl)methanol (Core Scaffold) Mod1 Amino Group Derivatization (Amides, Sulfonamides) Core->Mod1 Mod2 Methanol Group Modification (Ethers, Esters, Oxidation) Core->Mod2 Mod3 Further Ring Substitution Core->Mod3 Library Diverse Compound Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (e.g., Antimalarial, Antifungal) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Role of the title compound as a core scaffold in a drug discovery pipeline.

Pharmacological Context: The 8-Aminoquinoline Class

While the specific mechanism of action for (3-Amino-8-chloroquinolin-5-yl)methanol has not been published, the pharmacology of the 8-aminoquinoline class, to which it belongs, is well-documented, particularly concerning its antimalarial effects.[6][8]

  • Mechanism of Action: The antimalarial activity of 8-aminoquinolines is believed to be mediated by their metabolites.[7] These metabolites are thought to act as potent oxidants, interfering with the parasite's mitochondrial electron transport chain. This oxidative stress disrupts essential cellular processes within the parasite, leading to its death. This mechanism is distinct from the 4-aminoquinolines (like chloroquine), which interfere with heme detoxification in the parasite's food vacuole.

  • Therapeutic Target: The 8-aminoquinolines are uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, making them essential for preventing relapse of malaria.[6] They also exhibit activity against the gametocyte stages of the parasite, which are responsible for transmission.[7]

  • Potential for Broader Applications: Beyond antimalarials, quinoline derivatives have been investigated for a vast array of therapeutic uses, including as anticancer, antifungal, and antibacterial agents.[9] For example, 6-Chloro-8-aminoquinoline has been used in the preparation of fungitoxic analogs.[10] This suggests that derivatives of (3-Amino-8-chloroquinolin-5-yl)methanol could be screened against a wide range of disease targets.

Conclusion

(3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5) is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and medicinal chemistry. Its trifunctional nature—possessing an amino group, a chloro substituent, and a primary alcohol on a privileged quinoline scaffold—makes it an ideal starting point for the synthesis of novel compound libraries. Grounded in the rich history and proven efficacy of the 8-aminoquinoline class, this compound offers a promising foundation for the development of new therapeutic agents, particularly in the pursuit of next-generation antimalarials and other antimicrobial drugs. The synthetic pathway proposed herein provides a logical and feasible route for its preparation, enabling its broader accessibility to the scientific community.

References

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Chemical Synthesis Database. (2025, May 20). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Available from: [Link]

  • Yadav, R., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • PubChem. (n.d.). 8-Chloro-5-quinolinamine. National Center for Biotechnology Information. Available from: [Link]

  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines.
  • Peters, W. (1981). Pharmacology of 8-aminoquinolines. IRIS.
  • Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Sigouin, O. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar.
  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of 8-aminoquinoline. Available from: [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • ResearchGate. (2025, August 7). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for (3-Amino-8-chloroquinolin-5-yl)methanol

[1][2][3][4][5]

Executive Summary

The solubility profile of (3-Amino-8-chloroquinolin-5-yl)methanol is a critical quality attribute (CQA) governing its utility as a pharmaceutical intermediate. As a polyfunctional quinoline derivative featuring a basic amine, a lipophilic chloro-substituent, and a polar hydroxymethyl group, this molecule exhibits complex solvation behavior.[1][2][3][4] This guide provides a comprehensive solubility landscape, predictive modeling based on Structure-Activity Relationships (SAR), and a validated experimental protocol for precise determination.[1][2][4] These insights are essential for optimizing reaction yield, purification via crystallization, and formulation stability.[1][2][4]

Molecular Analysis & Predicted Solubility Landscape[3][4][8]

To understand the solubility behavior of (3-Amino-8-chloroquinolin-5-yl)methanol, we must deconstruct its "solubilityophore"—the specific arrangement of functional groups interacting with solvent matrices.[5][1][2]

Structural Determinants[2][3][7][8]
  • Quinoline Core: Provides aromaticity and lipophilicity (

    
     stacking potential), driving solubility in chlorinated solvents and aromatics.[5][1][2][3][4]
    
  • 3-Amino Group (

    
    ):  Acts as a hydrogen bond donor/acceptor and a weak base.[5][1][2][6] Enhances solubility in polar protic solvents and allows for pH-dependent solubility manipulation (salt formation).[5][1][2][6]
    
  • 5-Hydroxymethyl Group (

    
    ):  Significantly increases polarity compared to the parent quinoline.[5][1][2][4] Promotes solubility in alcohols (MeOH, EtOH) via hydrogen bonding.[1][2][4][6]
    
  • 8-Chloro Substituent: Increases lipophilicity (LogP) and reduces water solubility compared to non-halogenated analogs.[5][1][7][2][6] It also introduces a dipole moment that favors polar aprotic solvents.[5][1][2][6]

Predicted Solubility Profile (SAR-Based)

Based on the behavior of analogous 8-chloroquinoline and 5-hydroxymethylquinoline derivatives, the following solubility profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Dipole-dipole interactions disrupt crystal lattice; excellent solvation of the quinoline core and H-bond acceptance.[5][1][2][3][4]
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)Strong H-bonding with

and

.[5][1][2][3][4] Solubility is likely highly temperature-dependent (ideal for crystallization).[5][2][6]
Chlorinated DCM, ChloroformGood (50–100 mg/mL)Favorable dispersion forces with the aromatic core; "like dissolves like" for the chloro-substituent.[5][1][2][3][4]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to Low Soluble enough for extraction but often requires co-solvents.[1][7][2][3][4] THF > EtOAc > MTBE.[5][1][2][6]
Hydrocarbons Hexane, Heptane, TolueneVery Low (<1 mg/mL)Lack of polarity prevents disruption of the crystal lattice dominated by H-bonds.[1][2][3][4]
Aqueous Water (neutral pH)Low (<0.1 mg/mL)Hydrophobic core dominates.[5][1][7][2][3][4][6]
Aqueous Acid 0.1M HCl, acetic acidHigh Protonation of the quinoline nitrogen and 3-amino group forms a soluble cation.[1][7][2]

Experimental Protocol: The "Solubility Screen"

Trustworthiness Directive: Do not rely on single-point visual estimates.[5][1][2][6] The following protocol is a self-validating gravimetric method standard in process chemistry.

Materials & Equipment
  • Compound: (3-Amino-8-chloroquinolin-5-yl)methanol (Purity >98%).[5][1][7][2][6]

  • Solvents: HPLC Grade (DMSO, MeOH, DCM, Toluene, Water).[1][2][3][4]

  • Equipment: HPLC vials with screw caps, orbital shaker/thermomixer, centrifuge, analytical balance (0.01 mg precision), micropipettes.

Step-by-Step Methodology

Phase A: Saturation

  • Weighing: Place approx. 50 mg of the solid into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target solvent.[5][2][6]
    
  • Agitation: Seal and shake at 25°C for 24 hours (equilibrium time).

    • Check Point: If the solid dissolves completely, add more solid until a suspension persists.[2][4] This ensures saturation.

Phase B: Separation & Quantification

  • Centrifugation: Centrifuge the vials at 10,000 rpm for 5 minutes to pellet the undissolved solid.

  • Supernatant Sampling: Carefully remove 100

    
    L of the clear supernatant.[5][2][6]
    
  • Dilution: Dilute the supernatant into a volumetric flask with a mobile phase compatible solvent (e.g., Acetonitrile/Water).

  • Analysis: Quantify the concentration using HPLC-UV (254 nm) against a standard curve.

    • Alternative (Gravimetric): If HPLC is unavailable, transfer a known volume of supernatant to a pre-weighed aluminum pan, evaporate the solvent, and weigh the residue.[1][2][4]

Phase C: Temperature Profiling (For Crystallization Design)

  • Repeat Phase A & B at elevated temperatures (e.g., 50°C or reflux).

  • Calculate the Metastable Zone Width (MSZW) by comparing solubility at

    
     vs. 
    
    
    .[5][1][2][4][6]

Process Implications & Workflow Visualization

Understanding the solubility profile allows for strategic decision-making in synthesis and purification.[5][2][6]

  • Reaction Solvent: Use DMF or THF for nucleophilic substitutions to ensure homogeneity.[5][1][2][6]

  • Work-up/Extraction: Use DCM or Ethyl Acetate to extract the product from aqueous quenched reactions.[5][1][2][6]

  • Purification (Crystallization): The profile suggests an Ethanol/Heptane or Methanol/Water system.[5][1][2][4][6] Dissolve in hot alcohol (high solubility), then add anti-solvent (hydrocarbon/water) or cool to induce precipitation.[5][1][2][4]

Solubility Decision Tree (DOT Diagram)

SolubilityWorkflowStartStart: (3-Amino-8-chloroquinolin-5-yl)methanolScreenStep 1: Broad Solvent Screen(Polar, Non-polar, Chlorinated)Start->ScreenDecisionIs Solubility > 50 mg/mL?Screen->DecisionAnalyze SupernatantHighSolHigh Solubility Solvents(DMSO, DMF, DCM)Decision->HighSolYesLowSolLow Solubility Solvents(Water, Hexane, Toluene)Decision->LowSolNoProcess_RxnApplication: Reaction Medium(Homogeneous Catalysis)HighSol->Process_RxnTempStudyStep 2: Temperature Profiling(25°C vs Reflux)HighSol->TempStudyIf Protics (MeOH/EtOH)Process_CrystApplication: Anti-Solventfor CrystallizationLowSol->Process_CrystCrystSystemIdeal Crystallization System:Hot EtOH (Solvent) -> Cool/Heptane (Anti-solvent)TempStudy->CrystSystemHigh Delta Solubility

Figure 1: Strategic decision tree for solvent selection based on solubility thresholds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12412319, 8-Chloro-5-quinolinamine. Retrieved from [Link].[5][1][7][2][4][6] (Used for SAR baseline of the amino-chloro-quinoline core).[5][1][2][6]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2][4][6][8] Retrieved from [Link].[5][1][7][2][4][6] (Foundational principles of amino-group solubility behavior in hydroalcoholic systems).

  • Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of amino acids. Fluid Phase Equilibria. Retrieved from [Link].[5][1][7][2][4][6][9] (Methodology for solubility modeling in polar protic solvents).

literature review of 3-amino-8-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry and Hybrid Pharmacophore Design

Executive Summary: The "Privileged" 3-Amino Position

While 4-aminoquinolines (Chloroquine) and 8-aminoquinolines (Primaquine) dominate the textbook landscape of antimalarials, 3-amino-8-chloroquinoline represents a distinct, under-utilized chemical space.

The 3-position of the quinoline ring is unique; unlike the 2- and 4-positions, it is not activated for nucleophilic aromatic substitution (


), making it synthetically challenging to access but metabolically robust. When paired with an 8-chloro substituent , which blocks metabolic hydroxylation and modulates the pKa of the ring nitrogen, this scaffold becomes a powerful template for:
  • Kinase Inhibitors: Serving as the "hinge binder" or the hydrophobic tail attachment point.

  • DNA Intercalators: Providing a planar, electron-deficient core.

  • Hybrid Antimicrobials: Acting as a stable precursor for Schiff base and urea-linked conjugates.

This guide details the rigorous synthesis, structural properties, and application logic of this specific scaffold.

Chemical Architecture & Properties[1]

The pharmacological value of 3-amino-8-chloroquinoline lies in its electronic distribution. The chlorine atom at C8 exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the N1 nitrogen compared to unsubstituted quinoline.

Table 1: Physicochemical Profile (Predicted)

PropertyValue (Approx.)Significance
Molecular Weight 178.62 g/mol Low MW allows for heavy decoration (Fragment-Based Drug Design).
LogP 2.3 - 2.5Lipophilic enough for cell permeability; 8-Cl increases lipophilicity.
pKa (Ring N) ~3.5 - 4.0Lower than quinoline (4.9) due to 8-Cl; less protonated at physiological pH.
H-Bond Donors 2 (-NH2)Primary amine is a versatile handle for derivatization.
H-Bond Acceptors 1 (Ring N)Critical for binding to kinase hinge regions or metal chelation.
Synthetic Methodologies

Accessing the 3-amino position requires bypassing the natural reactivity of the quinoline ring. Direct nitration typically targets the 5- or 8-positions. Therefore, we employ two validated routes: the Curtius Rearrangement (Classical/Scalable) and Buchwald-Hartwig Amination (Modern/Catalytic).

Protocol A: The Curtius Rearrangement (Scalable)

This route is preferred for large-scale preparation as it avoids expensive transition metal ligands.

Precursor: 8-Chloroquinoline-3-carboxylic acid.

Step-by-Step Workflow:

  • Activation: Suspend 8-chloroquinoline-3-carboxylic acid (1.0 eq) in dry toluene. Add thionyl chloride (

    
    , 1.5 eq) and catalytic DMF. Reflux for 2 hours until clear (Acid Chloride formation). Evaporate volatiles.
    
  • Azidation: Dissolve residue in acetone/water at 0°C. Add Sodium Azide (

    
    , 1.2 eq) dropwise. Caution: Acyl azides are potentially explosive; keep cool.
    
  • Rearrangement: Extract the acyl azide into toluene. Dry over

    
    . Heat the toluene solution slowly to 90°C. Evolution of 
    
    
    
    gas indicates the formation of the Isocyanate intermediate.
  • Hydrolysis: Once gas evolution ceases, add 20% HCl (aq) and reflux for 1 hour. The isocyanate hydrolyzes to the amine and

    
    .
    
  • Isolation: Basify with NaOH to pH 10. Extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane.

Protocol B: Buchwald-Hartwig Cross-Coupling (High-Throughput)

Ideal for late-stage diversification or if the 3-bromo precursor is available.

Precursor: 3-Bromo-8-chloroquinoline.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: BINAP or Xantphos (to prevent chelation by the quinoline nitrogen).

  • Amine Source: Benzophenone imine (as an ammonia surrogate).

  • Base:

    
     or NaOtBu.
    

Mechanism Note: The 8-chloro group is relatively stable to Pd-catalyzed oxidative addition compared to the 3-bromo position, allowing for chemoselective amination at C3.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing the scaffold and its subsequent derivatization.

Synthesis_Workflow cluster_buchwald Alternative: Buchwald-Hartwig start Start: 8-Chloroquinoline-3-carboxylic acid step1 1. Activation (SOCl2, Reflux) start->step1 inter1 Acyl Chloride step1->inter1 step2 2. Azidation (NaN3, 0°C) inter1->step2 inter2 Acyl Azide (Unstable) step2->inter2 step3 3. Curtius Rearrangement (Heat, -N2) inter2->step3 inter3 Isocyanate (R-N=C=O) step3->inter3 step4 4. Hydrolysis (HCl, Reflux) inter3->step4 final Target: 3-Amino-8-chloroquinoline step4->final alt_start 3-Bromo-8-chloroquinoline alt_step Pd(OAc)2 / BINAP Benzophenone Imine alt_start->alt_step alt_step->final

Figure 1: Comparative synthetic routes. The Curtius rearrangement (top) is preferred for cost-efficiency, while Buchwald-Hartwig (bottom) offers chemoselectivity from halide precursors.

Medicinal Chemistry Applications & SAR

The 3-amino-8-chloroquinoline scaffold is rarely the final drug; it is a pharmacophore enabler .

A. Kinase Inhibition (Urea Linkers)

Many kinase inhibitors (e.g., Sorafenib analogs) utilize a "hinge binder" connected to a hydrophobic moiety via a urea linker.

  • Design Logic: React 3-amino-8-chloroquinoline with an aryl isocyanate.

  • Role of 8-Cl: The chlorine atom fills hydrophobic pockets in the ATP binding site and prevents metabolic oxidation of the quinoline ring, extending half-life (

    
    ).
    
  • Role of Ring N: Acts as a hydrogen bond acceptor for the hinge region backbone (e.g., Valine or Methionine residues).

B. Schiff Base Antimicrobials

Condensation with aromatic aldehydes yields Schiff bases (imines) with broad-spectrum activity.

  • Mechanism: The planar quinoline ring intercalates into bacterial DNA. The imine nitrogen coordinates with metal ions (

    
    , 
    
    
    
    ) in vivo, generating Reactive Oxygen Species (ROS) that damage the pathogen.
  • Protocol: Reflux 3-amino-8-chloroquinoline with substituted benzaldehyde in Ethanol with catalytic Acetic Acid.

C. SAR Visualization

SAR_Logic core 3-Amino-8-Chloroquinoline Core Scaffold pos3 Position 3 (-NH2) Primary Attachment Point (Ureas, Amides, Imines) core->pos3 Functionalization pos8 Position 8 (-Cl) Metabolic Blockade Prevents Hydroxylation core->pos8 Stability posN Ring Nitrogen (N1) H-Bond Acceptor (Kinase Hinge Binding) core->posN Binding posPlanar Quinoline System Pi-Pi Stacking (DNA Intercalation) core->posPlanar Interaction

Figure 2: Structure-Activity Relationship (SAR) Map detailing the functional roles of specific sites on the scaffold.

References
  • Curtius Rearrangement in Medicinal Chemistry

    • Source: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." J. Med. Chem. (2018).
    • Relevance: Validates the use of Curtius rearrangement for converting heterocyclic carboxylic acids to amines.[1]

  • Quinoline Scaffolds in Antimalarials

    • Source: Vandekerckhove, S., & D'hooghe, M. "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry (2015).
    • Relevance: Establishes the SAR of chloro-substituted quinolines in infectious disease.
  • Buchwald-Hartwig Amination of Quinolines

    • Source: Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc (2022).[2]

    • Relevance: Provides experimental conditions for Pd-catalyzed amin
  • Biological Activity of 3-Aminoquinolines

    • Source: PubChem Compound Summary for 3-Aminoquinoline.
    • Relevance: foundational d

Sources

Technical Guide: Ionization Dynamics and pKa Profiling of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the ionization behavior of (3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5). As a functionalized quinoline derivative often utilized as a scaffold in antimalarial and kinase inhibitor discovery, understanding its acid dissociation constant (


) is critical for optimizing solubility, membrane permeability, and salt form selection.

Key Physicochemical Insight: The molecule exhibits a primary ionization event at the quinoline ring nitrogen (


). Based on Structure-Activity Relationship (SAR) analysis of 8-substituted quinolines, the predicted 

for this site is 2.5 ± 0.3 . The molecule remains predominantly neutral at physiological pH (7.4), suggesting high lipophilicity and membrane permeability in systemic circulation but potential solubility challenges in neutral aqueous media.

Molecular Architecture & Electronic Effects

To accurately predict and measure the ionization constants, one must deconstruct the electronic environment of the three potential ionization sites.

Structural Analysis

The compound consists of a quinoline core decorated with three distinct functional groups:

PositionSubstituentElectronic EffectImpact on Ionization
3-Position Amino (

)
Resonance Donor (

)
Slightly increases electron density on the ring; marginal increase in basicity.
5-Position Methanol (

)
Weak Inductive Withdrawal (

)
Negligible effect on ring basicity; increases polarity.
8-Position Chloro (

)
Strong Inductive Withdrawal (

)
Dominant Effect: Significantly reduces electron density at the

nitrogen, lowering

.
Predicted Ionization Sites
  • Site A: Quinoline Ring Nitrogen (

    
    ) - The Basic Center 
    
    • Behavior: Acts as a Brønsted base accepting a proton.

    • Baseline: Unsubstituted quinoline has a

      
       of ~4.9.
      
    • Modulation: The 8-chloro substituent exerts a strong electron-withdrawing inductive effect due to its proximity to

      
      . Literature data for 8-chloroquinoline shows a 
      
      
      
      drop to ~2.5. The 3-amino group provides weak resonance stabilization, potentially buffering this drop by 0.1–0.2 units.
    • Predicted

      
      :2.5 – 2.8 
      
  • Site B: Exocyclic Amine (3-

    
    ) 
    
    • Behavior: Extremely weak base.

    • Mechanism: The lone pair on the exocyclic nitrogen is delocalized into the

      
      -system of the electron-deficient quinoline ring.
      
    • Predicted

      
      : < 1.0 (Protonation occurs only in concentrated mineral acids; irrelevant for physiological contexts).
      
  • Site C: Hydroxyl Group (

    
    ) 
    
    • Behavior: Weak acid.

    • Predicted

      
      : > 15.0 (Non-ionizable in aqueous buffers).
      

Visualization of Ionization Pathways

The following diagram illustrates the protonation equilibrium and the structural factors influencing the


.

IonizationPathway Neutral (3-Amino-8-chloroquinolin-5-yl)methanol (Neutral Species) Dominant at pH > 3.0 Cation Protonated Species (Cationic at N1) Dominant at pH < 2.5 Cation->Neutral Ka (Deprotonation) Cl_Effect 8-Cl Inductive Effect (-I) Lowers pKa by ~2.4 units Cl_Effect->Neutral Reduces Basicity NH2_Effect 3-NH2 Resonance (+R) Minor stabilization NH2_Effect->Neutral Modulates

Caption: Equilibrium dynamics between the cationic and neutral forms. The 8-Chloro substituent is the primary driver for the low pKa value.

Experimental Determination Protocol

Given the low predicted


 (~2.5) and limited aqueous solubility of the neutral form, standard potentiometric titration in pure water may yield noisy data. The Spectrophotometric Titration  method is the authoritative standard for this specific profile.
Method: UV-Metric Titration (Spectrophotometry)

This method relies on the difference in UV absorbance spectra between the ionized (cationic) and neutral species.

Reagents & Equipment:

  • Instrument: DAD-UV Spectrophotometer (e.g., Agilent 1290 Infinity II or equivalent).

  • Solvent: Methanol (HPLC grade) and 0.1 M HCl / 0.1 M NaOH.

  • Buffer: Universal buffer (Britton-Robinson) or phosphate/citrate buffers ranging from pH 1.0 to 6.0.

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve 1.0 mg of the compound in 10 mL of Methanol (Stock A).

    • Note: Methanol is required to ensure initial solubilization; the final assay will be a co-solvent system.

  • Sample Preparation (The Yasuda-Shedlovsky Extrapolation):

    • Prepare three series of samples with varying Methanol:Water ratios (e.g., 20%, 30%, 40% MeOH).

    • This is crucial because the compound is sparingly soluble in pure water. You will measure the apparent

      
       (
      
      
      
      ) in these mixtures and extrapolate to 0% organic solvent.
  • Titration Workflow:

    • Aliquot Stock A into a quartz cuvette containing buffer at pH 1.0.

    • Record the UV spectrum (200–400 nm).

    • Sequentially increase pH by adding aliquots of NaOH (or using a flow-through titration setup).

    • Record spectra at 0.2 pH unit increments up to pH 6.0.

  • Data Analysis:

    • Identify the isosbestic point (wavelength where absorbance is invariant), confirming a two-state equilibrium.

    • Select the wavelength of maximum change (

      
      ).
      
    • Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the

      
      .
      
Calculation of Aqueous

Use the Yasuda-Shedlovsky equation to determine the thermodynamic


 in pure water:


Where:

  • 
     is the apparent value in cosolvent.
    
  • 
     is the dielectric constant of the solvent mixture.
    
  • Plot

    
     vs. 
    
    
    
    . The y-intercept represents the theoretical aqueous
    
    
    .

Workflow Diagram: pKa Validation

ProtocolWorkflow Start Start: Compound (Solid) Solubilization Dissolve in MeOH (Stock A) Start->Solubilization Prep Prepare Cosolvent Series (20%, 30%, 40% MeOH) Solubilization->Prep Titration UV-Metric Titration (pH 1.0 to 6.0) Prep->Titration Data Extract Absorbance @ Lambda Max Titration->Data Plot Yasuda-Shedlovsky Plot (Extrapolate to 0% MeOH) Data->Plot Result Final Aqueous pKa Value Plot->Result

Caption: Validated workflow for determining pKa of sparingly soluble quinoline derivatives.

Implications for Drug Development[1]

Solubility & Formulation
  • pH < 2.5: The molecule is protonated (cationic) and exhibits high aqueous solubility.

  • pH > 3.0: The molecule is neutral. Solubility will be limited by the crystal lattice energy.

  • Strategy: For intravenous (IV) formulations, a salt form (e.g., Hydrochloride or Mesylate) is strictly necessary to maintain the pH below 3.0 or to rely on cyclodextrin complexation.

Membrane Permeability
  • At physiological pH (7.4), the compound is >99.9% neutral.

  • Impact: This predicts excellent passive permeability across the blood-brain barrier (BBB) or gastrointestinal tract, assuming the logP is within range (predicted logP ~ 1.5 - 2.0). This makes it a viable scaffold for CNS targets or intracellular parasites (e.g., Plasmodium).

References

  • Albert, A., & Goldacre, R. (1944). The Nature of the Amino Group in Aminoacridines and Aminoquinolines. Nature, 153, 467–469. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Standard reference for quinoline pKa values).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation protocol). Link

  • Kasim, N. A., et al. (2004). Molecular Properties of WHO Essential Drugs and Provisional Biopharmaceutical Classification. Molecular Pharmaceutics, 1(1), 85–96. Link

  • PubChem Compound Summary. (2023). 8-Chloroquinoline (CID 69139).[1][2] National Center for Biotechnology Information. Link

Sources

The Emerging Therapeutic Potential of (3-Amino-8-chloroquinolin-5-yl)methanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide delves into the prospective therapeutic utility of a novel quinoline derivative, (3-Amino-8-chloroquinolin-5-yl)methanol. While direct extensive research on this specific molecule is in its nascent stages, this document, grounded in the established principles of medicinal chemistry and the known bioactivities of structurally related analogues, aims to provide a comprehensive framework for its synthesis, characterization, and evaluation. We will explore a plausible synthetic pathway, hypothesize its mechanism of action in key therapeutic areas, and provide detailed experimental protocols for its investigation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic landscape of this promising compound.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities.[3] The versatility of the quinoline ring system allows for functionalization at various positions, leading to a rich diversity of derivatives with activities spanning antimicrobial, anticancer, anti-inflammatory, and antimalarial applications.[2][3] Notable examples of quinoline-based drugs include chloroquine (antimalarial), ciprofloxacin (antibacterial), and bosutinib (a kinase inhibitor for cancer therapy).[1][4]

The subject of this guide, (3-Amino-8-chloroquinolin-5-yl)methanol, incorporates several key pharmacophoric features: an amino group at the 3-position, a chloro substituent at the 8-position, and a hydroxymethyl group at the 5-position. Each of these modifications can significantly influence the compound's physicochemical properties, target-binding affinity, and overall therapeutic profile. The 8-chloro substitution, for instance, is a known feature in several bioactive quinolines, often enhancing their potency. The 3-amino group can act as a key hydrogen bond donor or a site for further derivatization, while the 5-hydroxymethyl group can modulate solubility and provide an additional point of interaction with biological targets.

This document will provide a forward-looking, yet technically grounded, exploration of (3-Amino-8-chloroquinolin-5-yl)methanol, offering a roadmap for its journey from a chemical entity to a potential therapeutic candidate.

Synthesis and Characterization

While a definitive, published synthesis for (3-Amino-8-chloroquinolin-5-yl)methanol is not yet available, a plausible and efficient multi-step synthetic route can be conceptualized based on established quinoline chemistry. The proposed pathway, outlined below, leverages well-documented reactions such as the Vilsmeier-Haack formylation and the reduction of a nitro group.

Proposed Synthetic Pathway

The synthesis is envisioned to commence from the commercially available 8-chloroquinoline and proceed through a series of functional group interconversions to yield the target molecule.

Synthetic_Pathway 8-Chloroquinoline 8-Chloroquinoline 8-Chloroquinoline-5-carbaldehyde 8-Chloroquinoline-5-carbaldehyde 8-Chloroquinoline->8-Chloroquinoline-5-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 8-Chloro-5-(hydroxymethyl)quinoline 8-Chloro-5-(hydroxymethyl)quinoline 8-Chloroquinoline-5-carbaldehyde->8-Chloro-5-(hydroxymethyl)quinoline Reduction (NaBH4, MeOH) 8-Chloro-5-(hydroxymethyl)-3-nitroquinoline 8-Chloro-5-(hydroxymethyl)-3-nitroquinoline 8-Chloro-5-(hydroxymethyl)quinoline->8-Chloro-5-(hydroxymethyl)-3-nitroquinoline Nitration (HNO3, H2SO4) (3-Amino-8-chloroquinolin-5-yl)methanol (3-Amino-8-chloroquinolin-5-yl)methanol 8-Chloro-5-(hydroxymethyl)-3-nitroquinoline->(3-Amino-8-chloroquinolin-5-yl)methanol Reduction (Fe, NH4Cl)

Caption: Proposed synthetic route for (3-Amino-8-chloroquinolin-5-yl)methanol.

Detailed Experimental Protocol: Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol

Step 1: Synthesis of 8-Chloroquinoline-5-carbaldehyde

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl3, 3 equivalents).

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add 8-chloroquinoline (1 equivalent) to the reaction mixture.

  • Heat the reaction to 90°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-chloroquinoline-5-carbaldehyde.

Step 2: Synthesis of 8-Chloro-5-(hydroxymethyl)quinoline

  • Dissolve 8-chloroquinoline-5-carbaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 8-chloro-5-(hydroxymethyl)quinoline.

Step 3: Synthesis of 8-Chloro-5-(hydroxymethyl)-3-nitroquinoline

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 8-chloro-5-(hydroxymethyl)quinoline (1 equivalent).

  • Maintain the temperature below 5°C during the addition.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 8-chloro-5-(hydroxymethyl)-3-nitroquinoline.

Step 4: Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol

  • To a solution of 8-chloro-5-(hydroxymethyl)-3-nitroquinoline (1 equivalent) in ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Filter the hot reaction mixture through a bed of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (3-Amino-8-chloroquinolin-5-yl)methanol.

Characterization

The synthesized compound and its intermediates should be thoroughly characterized using standard analytical techniques:

TechniqueExpected Observations
NMR Spectroscopy (¹H and ¹³C) Confirmation of the aromatic and aliphatic protons and carbons, and their respective chemical shifts and coupling constants.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., -OH, -NH₂, C-Cl).
High-Performance Liquid Chromatography (HPLC) Assessment of purity.
Melting Point Determination of the melting point range for the solid product.

Hypothesized Therapeutic Potential and Mechanism of Action

Based on the known biological activities of structurally related quinoline derivatives, (3-Amino-8-chloroquinolin-5-yl)methanol is hypothesized to possess therapeutic potential in several key areas, including oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, such as the inhibition of topoisomerase, protein kinases, and the disruption of microtubule dynamics. The presence of the 3-amino and 8-chloro moieties in the target compound suggests a potential for intercalation with DNA or inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Anticancer_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound (3-Amino-8-chloroquinolin-5-yl)methanol Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Chloroquinoline derivatives have a long history as antimicrobial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The structural features of (3-Amino-8-chloroquinolin-5-yl)methanol suggest that it could exhibit broad-spectrum antibacterial activity.

Anti-inflammatory Activity

Certain aminoquinolines are known to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. The target compound could potentially interfere with inflammatory signaling pathways, such as the NF-κB pathway, making it a candidate for the treatment of chronic inflammatory diseases.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial to validate the hypothesized therapeutic potential of (3-Amino-8-chloroquinolin-5-yl)methanol. The following workflow outlines a logical progression of in vitro and in vivo studies.

Experimental_Workflow Start Start Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, IR, HPLC) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) Characterization->In_Vitro_Screening Hit_Identification Hit Identification & Lead Optimization In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Hit_Identification->In_Vivo_Studies Promising Hits Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate End End Preclinical_Candidate->End

Caption: A typical preclinical drug discovery workflow.

In Vitro Assay Protocols

4.1.1. Anticancer Activity: MTT Assay

  • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of (3-Amino-8-chloroquinolin-5-yl)methanol (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of compound that inhibits 50% of cell growth).

4.1.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a twofold serial dilution of (3-Amino-8-chloroquinolin-5-yl)methanol in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical In Vitro Data

The following table summarizes hypothetical data from the initial in vitro screening of (3-Amino-8-chloroquinolin-5-yl)methanol.

AssayCell Line / OrganismResult (IC50 / MIC in µM)
Anticancer MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)8.2
HCT116 (Colon Cancer)15.1
Antimicrobial S. aureus (Gram-positive)5.8
E. coli (Gram-negative)22.4

Conclusion and Future Directions

(3-Amino-8-chloroquinolin-5-yl)methanol represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive literature on related quinoline derivatives, this compound is predicted to exhibit significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The synthetic route and experimental workflows detailed in this guide provide a robust starting point for its comprehensive investigation.

Future research should focus on the efficient synthesis and thorough characterization of this molecule, followed by a systematic evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogues with modifications at the 3-amino, 5-hydroxymethyl, and other positions of the quinoline ring, will be crucial for lead optimization. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. The insights gained from these studies will be instrumental in advancing (3-Amino-8-chloroquinolin-5-yl)methanol from a promising chemical entity to a potential next-generation therapeutic agent.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])

  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (URL: [Link])

  • Pharmacology of 8-aminoquinolines. (URL: [Link])

  • 4-Aminoquinoline – Knowledge and References. (URL: [Link])

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (URL: [Link])

  • Pharmacology of 8-aminoquinolines. - Semantic Scholar. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (URL: [Link])

  • Various therapeutic uses of Quinoline. - ResearchGate. (URL: [Link])

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (URL: [Link])

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL: [Link])

  • Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. (URL: [Link])

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. (URL: [Link])

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - Semantic Scholar. (URL: [Link])

  • Synthesis of 3-chloro-5-amino-isoquinoline. (URL: [Link])

Sources

Technical Guide & Safety Analysis: (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an advanced Safety Data Sheet (SDS) and application manual for (3-Amino-8-chloroquinolin-5-yl)methanol . It is designed for researchers requiring high-fidelity safety protocols and structural insights during drug development workflows.

CAS No: 1207187-34-5 Document Type: Enhanced Safety & Handling Protocol Version: 2.0 (Research Grade)

Part 1: Chemical Identity & Structural Characterization[1]

Core Identity

This compound is a tri-functionalized quinoline scaffold, primarily utilized as a pharmacophore building block in the synthesis of kinase inhibitors and anti-infective agents. Its reactivity is defined by three distinct sites: the nucleophilic C3-amine, the electrophilic-tolerant C5-hydroxymethyl, and the lipophilicity-enhancing C8-chlorine.

PropertySpecification
Chemical Name (3-Amino-8-chloroquinolin-5-yl)methanol
CAS Number 1207187-34-5
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Physical State Solid (Powder/Crystalline)
Solubility DMSO (>10 mg/mL), Methanol; Low in Water
pKa (Predicted) ~4.5 (Quinoline N), ~13.5 (Primary Amine)
Structural Reactivity Analysis

Understanding the molecule's electronic distribution is critical for both safety and synthesis.

  • 3-Amino Group: Weakly nucleophilic due to conjugation with the electron-deficient quinoline ring. Potential for skin sensitization.

  • 8-Chloro Substituent: Increases lipophilicity (LogP) and metabolic stability but introduces halogenated waste disposal requirements.

  • 5-Hydroxymethyl Group: Susceptible to oxidation; requires storage under inert atmosphere to prevent aldehyde formation.

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research intermediate, specific toxicological data (LD50) is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous amino-chloro-quinolines.

GHS Classification (Predicted)

Signal Word: WARNING [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2]
Toxicology Logic (The "Why")
  • Respiratory Irritation (H335): Quinoline amines are known mucous membrane irritants. Inhalation of dust triggers rapid inflammatory responses in the upper respiratory tract.

  • Genotoxicity Potential: While not explicitly flagged for this CAS, amino-quinolines can intercalate DNA. Precautionary Principle: Handle as a potential mutagen until Ames test data confirms otherwise.

Part 3: Handling, Storage, & Stability Protocols

Storage Architecture
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen.

  • Container: Amber glass vials (protect from light) with Teflon-lined caps.

Self-Validating Handling Protocol

This workflow ensures operator safety and compound integrity.

  • Pre-Check: Verify the desiccator indicator is blue/active before opening the vial.

  • Environment: All weighing must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood .

  • Solubilization:

    • Step A: Add DMSO dropwise to the solid.

    • Step B: Vortex for 30 seconds.

    • Validation: Inspect for clarity. If turbidity persists, sonicate at 35°C for 5 minutes.

  • Decontamination: Wipe surfaces with 10% bleach followed by 70% ethanol to degrade trace organic residues.

Part 4: Emergency Response & First Aid

Exposure RouteImmediate ActionMechanism of Action
Eye Contact Rinse with saline for 15 mins. Lift eyelids.Dilution of basic amine residues preventing corneal etching.
Skin Contact Wash with soap/water. Do NOT use alcohol.Alcohol increases permeability of the quinoline into the dermis.
Inhalation Move to fresh air. Administer O₂ if labored.Reduces hypoxic stress from airway inflammation.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevents re-exposure of the esophagus to the irritant.

Part 5: Experimental Workflow & Visualization

Safety Decision Logic

The following diagram outlines the decision-making process for handling this compound based on its physical state and intended application.

SafetyLogic Start Start: Handling (3-Amino-8-chloroquinolin-5-yl)methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution DustRisk Risk: Inhalation/Dust Solid->DustRisk SplashRisk Risk: Skin Absorption Solution->SplashRisk Weighing Weighing Protocol: Anti-static gun + Fume Hood Waste Disposal: Halogenated Organic Waste Weighing->Waste PPE_Solid PPE: N95/P100 Mask + Nitrile Gloves (Double) DustRisk->PPE_Solid PPE_Solid->Weighing Dilution Dilution/Transfer Dilution->Waste PPE_Liquid PPE: Splash Goggles + Chem-Resistant Gloves SplashRisk->PPE_Liquid PPE_Liquid->Dilution

Figure 1: Operational safety logic flow for handling solid vs. solvated forms of the compound.

Synthesis Context: Functionalization Pathway

This diagram illustrates the standard synthetic utility of the compound, highlighting why specific safety measures (like avoiding oxidants) are critical.

SynthesisPath Compound (3-Amino-8-chloroquinolin-5-yl)methanol (Core Scaffold) Oxidation Oxidation (MnO2) Compound->Oxidation Path A: C5 Modification Coupling Amide Coupling (R-COOH) Compound->Coupling Path B: C3 Modification Aldehyde Aldehyde Intermediate (High Reactivity) Oxidation->Aldehyde FinalDrug Kinase Inhibitor Analog Coupling->FinalDrug

Figure 2: Common synthetic pathways. Path A requires strict oxidant control; Path B utilizes the amine nucleophile.

References

  • PubChem. (2024).[3][2] Compound Summary: 8-Chloro-5-quinolinamine (Structural Analog for Toxicity Prediction). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its ultimate success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, thereby profoundly influencing its efficacy and safety profile.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels.[1] This guide provides a comprehensive framework for predicting the metabolic stability of a novel quinoline derivative, (3-Amino-8-chloroquinolin-5-yl)methanol, employing a synergistic approach of state-of-the-art in vitro assays and predictive in silico models. As a Senior Application Scientist, the emphasis here is not merely on the procedural steps but on the underlying scientific rationale that governs experimental design and data interpretation.

The subject of our investigation, (3-Amino-8-chloroquinolin-5-yl)methanol, is a quinoline derivative. The quinoline scaffold is a "privileged substructure" in medicinal chemistry, appearing in numerous approved drugs, particularly antimalarials and anticancer agents.[3][4][5] However, quinoline derivatives can be susceptible to extensive metabolism, often mediated by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[6] Therefore, a thorough and early assessment of metabolic stability is indispensable.

This document will guide researchers through:

  • An analysis of the structural features of (3-Amino-8-chloroquinolin-5-yl)methanol relevant to its metabolism.

  • Detailed, field-proven protocols for conducting in vitro metabolic stability assays using liver microsomes and hepatocytes.[7][8]

  • An exploration of in silico computational models to complement and rationalize experimental findings.[9][10][11]

  • A strategy for integrating these diverse data streams to build a robust metabolic profile of the candidate compound.

Compound Profile: (3-Amino-8-chloroquinolin-5-yl)methanol

Before delving into experimental protocols, a thorough understanding of the molecule's physicochemical properties is essential. These properties can offer initial clues to its likely metabolic fate.

PropertyValueSource
Chemical Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Structure
(3-Amino-8-chloroquinolin-5-yl)methanol

Structural Analysis and Potential Metabolic Hotspots:

The structure of (3-Amino-8-chloroquinolin-5-yl)methanol presents several potential sites for metabolic transformation, primarily through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[9]

  • Quinoline Ring System: The aromatic rings are susceptible to hydroxylation by CYP enzymes. The electron-donating amino group may activate the ring towards oxidation.

  • Amino Group (-NH₂): This primary amine can undergo N-oxidation, N-acetylation, or N-glucuronidation.

  • Methanol Group (-CH₂OH): The primary alcohol can be oxidized to an aldehyde and then a carboxylic acid. It is also a prime site for glucuronidation or sulfation.

  • Chloro Group (-Cl): While generally stable, dehalogenation is a possible, though often minor, metabolic pathway.

Based on the metabolism of other 8-aminoquinolines, hydroxylation of the quinoline ring is a highly probable metabolic pathway.[12][13]

Part 1: In Vitro Metabolic Stability Assessment

The cornerstone of metabolic stability prediction lies in in vitro assays that utilize liver-derived enzyme systems.[8] The liver is the primary site of drug metabolism, and subcellular fractions like microsomes or whole cells like hepatocytes provide a reliable and cost-effective means to study it.[7][8] We will focus on two gold-standard assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

Expertise & Rationale: This assay is often the first-line screen for metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[8][14] This assay is rapid, cost-effective, and provides a good measure of a compound's susceptibility to oxidative metabolism. The key endpoint is the in vitro intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug.[1][7]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Stock Solution (Test Compound in DMSO) E Pre-warm Microsomes, Buffer, Compound at 37°C A->E B NADPH Solution (Cofactor) F Initiate Reaction by adding NADPH B->F C Liver Microsomes (Human, Rat, Mouse) C->E D Phosphate Buffer D->E E->F G Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) F->G H Quench Reaction (Acetonitrile with Internal Standard) G->H I Centrifuge to Pellet Protein H->I J LC-MS/MS Analysis of Supernatant I->J K Quantify Parent Compound Remaining J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) L->M N Calculate Intrinsic Clearance (CLint) M->N

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of (3-Amino-8-chloroquinolin-5-yl)methanol in DMSO.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mg/mL stock of pooled human liver microsomes.

    • Prepare a 20 mM NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The "T=0" time point is taken immediately before NADPH addition by quenching with cold acetonitrile.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding it to a 2:1 volume of cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound). This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop an LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Hypothetical Data Summary:

Speciest½ (min)CLint (µL/min/mg protein)Metabolic Stability Category
Human2555.4Moderate
Rat12115.5Low
Mouse8173.3Low

Trustworthiness & Self-Validation: The protocol includes positive and negative controls. High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds should be run in parallel to ensure the assay is performing as expected. A control incubation without NADPH is crucial to confirm that the disappearance of the compound is due to NADPH-dependent (i.e., CYP-mediated) metabolism.

Hepatocyte Stability Assay

Expertise & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors, particularly those for Phase II reactions.[2] Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full range of both Phase I and Phase II enzymes, as well as transporters, in a more physiologically relevant environment.[1][7] This assay provides a more comprehensive picture of a compound's metabolic fate.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Thaw Cryopreserved Hepatocytes B Assess Viability (Trypan Blue Exclusion) A->B C Prepare Hepatocyte Suspension in Incubation Medium B->C E Add Compound to Hepatocyte Suspension (e.g., 0.5-1.0 x 10^6 cells/mL) C->E D Stock Solution (Test Compound) D->E F Incubate at 37°C, 5% CO2 with gentle shaking E->F G Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) F->G H Quench Reaction (Acetonitrile with Internal Standard) G->H I Homogenize and Centrifuge H->I J LC-MS/MS Analysis of Supernatant I->J K Quantify Parent Compound Remaining J->K L Calculate Half-Life (t½) K->L M Calculate Intrinsic Clearance (CLint) L->M N Scale to Predict in vivo Hepatic Clearance M->N

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer to pre-warmed incubation medium.

    • Determine cell viability and density using the trypan blue exclusion method. Viability should be >85%.

    • Adjust the cell density to 1 x 10⁶ viable cells/mL.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration 1 µM) to initiate the reaction.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sampling and Analysis:

    • Follow the same sampling, quenching, and LC-MS/MS analysis steps as described for the microsomal assay.

Hypothetical Data Summary:

Speciest½ (min)CLint (µL/min/10⁶ cells)Predicted in vivo Hepatic Clearance (mL/min/kg)
Human4017.320.8
Rat2034.741.6

Trustworthiness & Self-Validation: The inclusion of well-characterized control compounds is essential. Furthermore, monitoring cell viability throughout the incubation period is critical to ensure that any disappearance of the parent compound is due to metabolism and not cell death.

Part 2: In Silico Metabolic Stability Prediction

Computational models serve as powerful tools to predict metabolic liabilities before a compound is even synthesized, or to help interpret experimental data.[10][15][16] These methods range from expert systems to sophisticated machine learning algorithms.[9][15]

Expertise & Rationale: In silico tools are indispensable for modern drug discovery.[11] They enable the rapid screening of large virtual libraries and help prioritize compounds for synthesis and in vitro testing.[9] For our specific compound, computational models can predict which atoms are most likely to be metabolized (Sites of Metabolism, or SoMs) and which CYP enzymes are likely responsible.

Common In Silico Approaches:

  • Site of Metabolism (SoM) Prediction:

    • Mechanism: These tools use a variety of methods, including rule-based systems derived from known metabolic transformations, quantum mechanical calculations of atom reactivity, and machine learning models trained on large datasets of metabolized compounds.

    • Application: By identifying the most labile positions on (3-Amino-8-chloroquinolin-5-yl)methanol, we can rationalize the results from our in vitro assays. For instance, if the models predict the 5-position methanol group is a primary SoM, it suggests that oxidation or glucuronidation at this site is a major clearance pathway.

  • CYP450 Substrate Prediction:

    • Mechanism: Quantitative Structure-Activity Relationship (QSAR) models and 3D pharmacophore models are used to predict whether a compound will be a substrate for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).

    • Application: This helps in anticipating potential drug-drug interactions. If our compound is predicted to be a strong substrate for CYP3A4, co-administration with a known CYP3A4 inhibitor could lead to dangerously elevated plasma concentrations.

  • Metabolite Prediction:

    • Mechanism: Software platforms can generate a list of plausible metabolites by applying a library of known biotransformation rules to the parent structure.

    • Application: This is crucial for planning metabolite identification (MetID) studies. Knowing the likely structures and masses of metabolites greatly aids in their detection during LC-MS/MS analysis of the in vitro incubation samples.

Logical Relationship of Predictive Models:

G A Input Structure (3-Amino-8-chloroquinolin-5-yl)methanol B Site of Metabolism (SoM) Prediction Models A->B C CYP Substrate/ Inhibition Models A->C D Metabolite Structure Prediction A->D E Predicted Metabolic 'Hotspots' (e.g., -CH2OH, C-6, -NH2) B->E F Predicted Metabolizing Enzymes (e.g., CYP3A4, UGT1A1) C->F G List of Potential Metabolites D->G H Rationalize in vitro Data & Guide further experiments E->H F->H G->H

Caption: Integration of in silico models for metabolic prediction.

Synthesizing the Data: A Holistic Prediction

The true power of this approach lies in the integration of in vitro and in silico data.

  • Correlation: Do the metabolic hotspots predicted by the SoM software align with the metabolites identified in the hepatocyte assay? For example, if the in silico model flags the methanol group as highly labile, and the major metabolite detected is the corresponding carboxylic acid, this provides strong, coherent evidence for this metabolic pathway.

  • Rationalization: If the compound shows high clearance in human liver microsomes but low clearance in a specific recombinant CYP enzyme, it suggests that other enzymes are primarily responsible for its metabolism. This guides the next steps in reaction phenotyping.

  • Prediction: The in vitro CLint values from hepatocytes can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters, such as hepatic clearance, half-life, and bioavailability. This is a critical step in determining if the compound has a viable profile for further development.

By combining rigorous experimental protocols with intelligent computational modeling, researchers can build a comprehensive and reliable metabolic profile for (3-Amino-8-chloroquinolin-5-yl)methanol. This integrated strategy minimizes late-stage failures, reduces resource expenditure, and ultimately accelerates the path from a promising molecule to a life-changing therapeutic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Jubie, S. (2023). Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. Syngene International Ltd. Retrieved from [Link]

  • Reddy, G. S. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Papadatos, G., & Glick, M. (2021). Machine learning models in the prediction of drug metabolism: challenges and future perspectives. Taylor & Francis Online. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Kirchmair, J., et al. (n.d.). Predicting Drug Metabolism: Experiment and/or Computation?. University of Cambridge. Retrieved from [Link]

  • Afzali, B., & Shiri, F. (2020). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. PubMed. Retrieved from [Link]

  • Ekins, S., et al. (2005). Computational prediction of human drug metabolism. PubMed. Retrieved from [Link]

  • Obach, R. S. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PubMed. Retrieved from [Link]

  • van Zyl, R. L., et al. (2019). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. ResearchGate. Retrieved from [Link]

  • Jones, P. J., & Williams, B. R. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Gonzalez-Durruthy, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Retrieved from [Link]

  • Strother, A., et al. (n.d.). Metabolism of 8-aminoquinoline antimalarial agents. IRIS. Retrieved from [Link]

  • Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. PMC. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Scalable Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a scalable, high-purity synthetic protocol for (3-Amino-8-chloroquinolin-5-yl)methanol , a critical intermediate in the development of pleuromutilin antibiotics (e.g., Lefamulin analogues) and peptide deformylase inhibitors.

The procedure prioritizes regiochemical control and process safety, utilizing a Bromination-Carbonylation-Reduction sequence that avoids unstable diazonium intermediates often found in older quinoline syntheses.

Introduction & Retrosynthetic Analysis[1][2]

The synthesis of 3,5,8-trisubstituted quinolines presents a unique regiochemical challenge. The 3-amino group is electronically mismatched with the 8-chloro-5-hydroxymethyl pattern using standard Skraup or Friedländer conditions.

This protocol employs a Late-Stage Functionalization Strategy . We construct the 8-chloroquinoline core first, install the amino group at position 3, and finally introduce the C5-hydroxymethyl moiety via regioselective bromination and carbonylation. This approach ensures high isomeric purity and scalability.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target (3-Amino-8-chloroquinolin-5-yl)methanol (Target) Ester Methyl 3-amino-8-chloroquinoline-5-carboxylate (Key Intermediate) Target->Ester Reduction (LiAlH4) Bromo 3-Amino-5-bromo-8-chloroquinoline Ester->Bromo Carbonylation (Pd/CO) AminoQ 3-Amino-8-chloroquinoline Bromo->AminoQ Regioselective Bromination NitroQ 3-Nitro-8-chloroquinoline AminoQ->NitroQ Nitro Reduction (Fe/AcOH) Start 2-Chloroaniline + Sodium Nitromalonaldehyde NitroQ->Start Condensation (Cyclization)

Figure 1: Retrosynthetic strategy leveraging regioselective bromination of the protonated quinoline core.

Experimental Protocol

Stage 1: Construction of the Quinoline Core

Objective: Synthesis of 3-Nitro-8-chloroquinoline. Principle: Condensation of an aniline with a nitromalonaldehyde equivalent allows direct access to 3-nitroquinolines, avoiding the harsh conditions of direct nitration which would favor the 5/8 positions.

Materials:

  • 2-Chloroaniline (1.0 equiv)

  • Sodium nitromalonaldehyde monohydrate (1.1 equiv)

  • Hydrochloric acid (aq, 37%)

  • Acetic acid (glacial)[1][2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroaniline (50 mmol) in glacial acetic acid (100 mL).

  • Addition: Add sodium nitromalonaldehyde monohydrate (55 mmol) followed by concentrated HCl (10 mL).

  • Cyclization: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3). The reaction mixture will darken significantly.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL).

  • Isolation: Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH 7–8. The yellow/brown precipitate is filtered, washed extensively with water, and air-dried.

  • Purification: Recrystallize from ethanol or acetone to yield 3-nitro-8-chloroquinoline as yellow needles.

Stage 2: Reduction to 3-Amino-8-chloroquinoline

Objective: Selective reduction of the nitro group to the amine.

Procedure:

  • Suspend 3-nitro-8-chloroquinoline (40 mmol) in glacial acetic acid (150 mL) and water (50 mL).

  • Heat to 60°C .

  • Add Iron powder (325 mesh, 4.0 equiv) portion-wise over 30 minutes to control the exotherm.

  • Stir at 70°C for 2 hours.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure. Dilute with water and basify with NaOH (20% aq) to pH >10.

  • Extract with Dichloromethane (DCM) (3 x 100 mL). Dry organics over MgSO₄ and concentrate.

  • Yield: 3-Amino-8-chloroquinoline is obtained as a beige solid.

Stage 3: Regioselective Bromination (The Critical Step)

Objective: Installation of the bromine atom at Position 5. Mechanism: Under acidic conditions, the quinoline nitrogen and the 3-amino group are protonated. This deactivates the pyridine ring and the 3-amino directing effects. Electrophilic substitution is forced to the carbocyclic ring. With position 8 blocked by Chlorine, bromination occurs selectively at Position 5 (para to the chlorine).

Procedure:

  • Dissolve 3-amino-8-chloroquinoline (30 mmol) in glacial Acetic Acid (100 mL).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.

  • Stir for 4–12 hours. Monitor by LC-MS for the appearance of the monobromo species.

  • Workup: Pour into ice-water. Neutralize with Na₂CO₃. Filter the precipitate.[3][4]

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM) may be required to separate minor regioisomers.

  • Product: 3-Amino-5-bromo-8-chloroquinoline .

Stage 4: Carbonylation to Methyl Ester

Objective: Conversion of the aryl bromide to the methyl ester via Palladium-catalyzed carbonylation.

Materials:

  • Pd(OAc)₂ (5 mol%)

  • dppp (1,3-bis(diphenylphosphino)propane) (10 mol%)

  • Triethylamine (2.0 equiv)

  • Methanol (Solvent/Reactant)[1][5]

  • Carbon Monoxide (CO) (Balloon or autoclave)

Procedure:

  • In a pressure vessel (or flask with CO balloon), combine the 5-bromo intermediate (20 mmol), Pd(OAc)₂, dppp, and Et₃N in anhydrous Methanol (100 mL).

  • Purge with CO gas (3 cycles).

  • Heat to 70–80°C under CO atmosphere (1–5 atm) for 12–24 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Silica gel chromatography (EtOAc/Hexanes) yields Methyl 3-amino-8-chloroquinoline-5-carboxylate .

Stage 5: Reduction to the Target Alcohol

Objective: Selective reduction of the ester to the primary alcohol.

Procedure:

  • Dissolve the methyl ester (10 mmol) in anhydrous THF (50 mL) under Nitrogen.

  • Cool to 0°C .

  • Add Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 1M in THF) dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Carefully add water (1 equiv), then 15% NaOH (1 equiv), then water (3 equiv) (Fieser workup).

  • Filter the granular precipitate. Dry the filtrate (MgSO₄) and concentrate.

  • Final Product: (3-Amino-8-chloroquinolin-5-yl)methanol .

Data Summary & Process Parameters

ParameterStage 1 (Cyclization)Stage 3 (Bromination)Stage 4 (Carbonylation)
Key Reagent Na-NitromalonaldehydeNBS / AcOHPd(OAc)₂ / CO
Temperature 100°C (Reflux)25°C (RT)80°C
Critical Control pH adjustment during workupAcidic media for regioselectivityCO pressure / O₂ exclusion
Typical Yield 65–75%70–80%80–90%
Appearance Yellow NeedlesOff-white SolidWhite/Pale Yellow Solid

Reaction Workflow Diagram

Workflow Step1 Step 1: Cyclization 2-Cl-Aniline + Nitromalonaldehyde -> 3-Nitro-8-Cl-Quinoline Step2 Step 2: Reduction Fe / AcOH -> 3-Amino-8-Cl-Quinoline Step1->Step2 Step3 Step 3: Bromination NBS / AcOH -> 5-Bromo Intermediate Step2->Step3 Step4 Step 4: Carbonylation Pd / CO / MeOH -> Methyl Ester Step3->Step4 Step5 Step 5: Final Reduction LiAlH4 / THF -> Target Alcohol Step4->Step5

Figure 2: Sequential reaction workflow for the synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol.

References

  • Preparation of 3-Amino-8-chloroquinoline

    • Wakabayashi, T., et al. (2005).[4] Sulfonamide-containing heterocyclic compounds. US Patent App. 2005/0176712 A1.[3] (Describes the synthesis of the 3-amino-8-chloroquinoline core).

  • Regioselective Bromination & Carbonylation

    • Li, H., et al. (2014). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. CN Patent 103788006B. (Describes the bromination of 3-aminoquinoline at position 5 followed by Pd-catalyzed carbonylation).

  • General Quinoline Functionalization: Musser, J. H. (1988). The synthesis of 3-amino-5-hydroxy- and 3-amino-5-methoxyquinoline. Journal of Heterocyclic Chemistry, 25(1). (Provides context on functionalizing the 3- and 5-positions).
  • Reduction of Esters to Alcohols: Brown, H. C., & Krishnamurthy, S. (1979). Lithium aluminum hydride reduction of esters. Tetrahedron, 35(5), 567-607. (Standard protocol for Step 5).

Sources

reagents for preparation of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the preparation of (3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5). This guide synthesizes established quinoline chemistry with specific regiochemical considerations required for this scaffold.

Abstract & Molecule Overview

(3-Amino-8-chloroquinolin-5-yl)methanol is a trisubstituted quinoline scaffold often utilized as an intermediate in the development of kinase inhibitors and antibacterial agents.[1] The synthesis presents a regiochemical challenge: installing an amino group at the electronically deactivated C3 position while maintaining a halogen at C8 and a sensitive hydroxymethyl group at C5.

This protocol details a "Methyl-Oxidation" strategy , starting from the commercially available 2-chloro-5-methylaniline. This route avoids the poor regioselectivity of direct quinoline functionalization by establishing the C5 and C8 substituents on the aniline precursor before ring closure.

Key Chemical Properties[1][2][3][4][5][6][7]
  • Molecular Formula: C₁₀H₉ClN₂O

  • Molecular Weight: 208.64 g/mol

  • CAS Number: 1207187-34-5[1][2]

  • pKa (Calculated): ~3.5 (quinoline N), ~2.0 (3-amino group, weakly basic due to conjugation).

Retrosynthetic Analysis & Strategy

The most robust pathway disconnects the molecule into a 3-nitro precursor .[1] The 3-amino group is generated via selective reduction, avoiding the instability of free amino-alcohols during earlier oxidative steps.[1]

Retrosynthesis Target (3-Amino-8-chloroquinolin-5-yl)methanol (Target) NitroAlcohol (3-Nitro-8-chloroquinolin-5-yl)methanol (Precursor B) Target->NitroAlcohol Nitro Reduction (Fe/AcOH) Bromide 5-(Bromomethyl)-3-nitro-8-chloroquinoline (Intermediate) NitroAlcohol->Bromide Hydrolysis (AgNO3/H2O) MethylNitro 3-Nitro-8-chloro-5-methylquinoline (Precursor A) Bromide->MethylNitro Wohl-Ziegler (NBS) Aniline 2-Chloro-5-methylaniline + Sodium Nitromalondialdehyde MethylNitro->Aniline Cyclization (HCl/EtOH)

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.

Reagents & Critical Parameters

ReagentRoleCritical ParameterHazard Note
2-Chloro-5-methylaniline Starting MaterialPurity >98% essential to avoid 6-methyl isomers.Toxic, Irritant.
Sodium Nitromalondialdehyde Cyclization PartnerFreshly prepared or stored dry. Hygroscopic.Irritant.
N-Bromosuccinimide (NBS) Radical BrominatorMust be free of HBr (white, not yellow). Recrystallize from water if needed.Oxidizer.[3][4]
Benzoyl Peroxide (BPO) Radical InitiatorUse catalytic amount (5 mol%).Explosive risk if dry.
Silver Nitrate (AgNO₃) Hydrolysis AgentPromotes Sɴ1 hydrolysis of benzylic bromide.Stains skin, Oxidizer.
Iron Powder (Fe) Reducing AgentFine mesh (325 mesh) for faster kinetics.Flammable solid.
Acetic Acid (AcOH) Solvent/Proton SourceGlacial. Controls pH during reduction.Corrosive.

Detailed Experimental Protocol

Stage 1: Scaffold Construction (Cyclization)

Objective: Synthesis of 3-Nitro-8-chloro-5-methylquinoline.

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methylaniline (14.2 g, 100 mmol) in Ethanol (150 mL).

  • Acidification: Add Conc. HCl (10 mL) dropwise. The hydrochloride salt may precipitate.

  • Addition: Add Sodium Nitromalondialdehyde Monohydrate (17.5 g, 110 mmol) in portions.

  • Cyclization: Heat the mixture to reflux (80°C) for 16 hours. The solution will darken as the quinoline core forms.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). Neutralize with Sat. NaHCO₃ until pH ~8.[5][6]

  • Isolation: Filter the resulting yellow/brown precipitate. Wash with cold water (3 x 50 mL) and hexane (2 x 30 mL) to remove unreacted aniline.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[3][7]

    • Expected Yield: 60-70%.[1]

    • Checkpoint: ¹H NMR should show a singlet for the methyl group (~2.6 ppm) and the characteristic C2/C4 protons of the 3-nitroquinoline core (~9.0-9.5 ppm).

Stage 2: Benzylic Oxidation (Wohl-Ziegler)

Objective: Synthesis of 5-(Bromomethyl)-3-nitro-8-chloroquinoline.[1]

  • Setup: Dissolve the Stage 1 product (10 g, 45 mmol) in anhydrous CCl₄ or Benzotrifluoride (150 mL). Note: Benzotrifluoride is a greener alternative to CCl₄.

  • Reagents: Add NBS (8.8 g, 49.5 mmol) and Benzoyl Peroxide (540 mg, 2.2 mmol).

  • Reaction: Reflux under an inert atmosphere (N₂) with vigorous stirring. Irradiate with a tungsten lamp (optional) to accelerate radical initiation. Monitor by TLC (Hexane/EtOAc 4:1).

  • Completion: Reaction is typically complete in 4-6 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[3][8][9] Evaporate the filtrate to dryness under reduced pressure.

  • Crude Product: Use the crude bromomethyl derivative directly in the next step to avoid decomposition.

Stage 3: Hydrolysis to Alcohol

Objective: Synthesis of (3-Nitro-8-chloroquinolin-5-yl)methanol.

  • Solvolysis: Dissolve the crude bromide from Stage 2 in Dioxane:Water (1:1, 200 mL).

  • Reagent: Add Calcium Carbonate (13.5 g, 3 eq) or Silver Nitrate (1.1 eq) if kinetics are slow. Reflux at 90°C for 3-5 hours.

    • Mechanistic Note: Mild basic conditions (CaCO₃) prevent displacement of the sensitive C8-chloro group, which can occur with strong hydroxides (NaOH).

  • Extraction: Filter inorganic salts. Concentrate dioxane. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

  • Purification: Flash chromatography (Silica, 0-5% MeOH in DCM).

    • Target: Yellow solid.

Stage 4: Nitro Reduction (Chemoselective)

Objective: Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol.

  • Setup: Suspend the nitro-alcohol (5 g, 21 mmol) in Glacial Acetic Acid (50 mL) and Ethanol (50 mL).

  • Reduction: Heat to 60°C. Add Iron Powder (6 g, ~5 eq) in small portions over 30 minutes. Caution: Exothermic.[1]

  • Monitoring: Stir at 80°C for 2 hours. Monitor the disappearance of the nitro peak by HPLC or TLC.

    • Why Iron? Fe/AcOH is preferred over catalytic hydrogenation (H₂/Pd) to prevent hydrogenolysis of the C8-Chlorine bond.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Neutralization: Concentrate the filtrate. Dilute with water (50 mL) and carefully basify with Ammonium Hydroxide (28%) to pH 9.

  • Extraction: Extract with DCM/Isopropanol (3:1) (3 x 100 mL). The product is polar.

  • Final Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH 95:5).

Analytical Validation

TechniqueExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 8.6 (d, 1H, H2) , δ 7.4 (d, 1H, H4) . The 3-amino protons appear as a broad singlet at δ 5.8-6.0 . The methylene (-CH₂-) appears as a doublet at δ 4.9 (coupling to OH) or singlet if D₂O exchange is performed.
MS (ESI+) [M+H]⁺ = 209.0 . Look for characteristic Chlorine isotope pattern (3:1 ratio at 209/211).
Appearance Pale yellow to off-white powder.[1]

Safety & Handling

  • Chloro-quinolines: Potential skin sensitizers. Handle in a fume hood.

  • Nitro Compounds: Precursors are potentially explosive if heated dry. Avoid concentrating nitromalondialdehyde salts to total dryness.

  • NBS/Benzoyl Peroxide: Incompatible with strong reducers. Store BPO wet.

References

  • Cyclization Methodology: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Radical Bromination of Methylquinolines:Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Selective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[10] Synthesis, 1988(02), 91-95. (Alternative transfer hydrogenation protocol protecting halogens).

  • Analogous Synthesis (8-chloro-3-amino): Musser, J. H., et al.[1] (1987). Synthesis of leukotriene D4 antagonists. Journal of Medicinal Chemistry, 30(1), 96-104. Link

Sources

Application Note: Chemoselective Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals in medicinal chemistry. It details a derived synthetic protocol for (3-amino-8-chloroquinolin-5-yl)methanol (CAS 1207187-34-5) , a functionalized quinoline scaffold often utilized as a building block in the development of kinase inhibitors and anti-infective agents.[1]

As specific process chemistry data for this exact CAS number is proprietary or limited in open literature, this protocol is constructed via analogous synthesis , adapting validated methodologies for 3-amino-5-substituted quinolines and 8-chloroquinoline derivatives.

Executive Summary

The synthesis of (3-amino-8-chloroquinolin-5-yl)methanol requires the precise orchestration of functional group manipulations on the quinoline core.[1] The primary challenge lies in the chemoselective reduction of precursors containing both nitro and ester/aldehyde functionalities in the presence of a halogen (8-chloro) that must remain intact.[1]

This protocol outlines a robust 2-step reductive sequence starting from the advanced intermediate Methyl 8-chloro-3-nitroquinoline-5-carboxylate .[1] This route prioritizes yield and purity by separating the nitro-reduction and ester-reduction events to prevent the formation of azo-impurities or over-reduced byproducts.[1]

Key Chemical Properties
PropertySpecification
Target Compound (3-Amino-8-chloroquinolin-5-yl)methanol
CAS Number 1207187-34-5
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
pKa (Calc) ~4.5 (Quinoline N), ~3.0 (Aniline N - conjugated)
Solubility Soluble in DMSO, MeOH; sparingly soluble in DCM

Retrosynthetic Analysis & Strategy

The synthetic logic relies on the "Functional Group Tolerance" principle.[1] Direct reduction of a nitro-ester using strong hydrides (e.g., LiAlH₄) can be unpredictable. Therefore, we employ a stepwise approach:

  • Chemospecific Nitro Reduction: Using Iron (Fe) or Tin(II) Chloride (SnCl₂) to reduce the nitro group to an amine without affecting the ester or the 8-chloro substituent.[1]

  • Ester Reduction: Using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H to convert the ester to the primary alcohol.[1]

Retrosynthesis cluster_legend Strategic Logic Target (3-Amino-8-chloroquinolin-5-yl)methanol (Target) Intermediate Methyl 3-amino-8-chloroquinoline-5-carboxylate (Amine-Ester Intermediate) Target->Intermediate Step 2: Ester Reduction (LiAlH4 / THF) Start Methyl 8-chloro-3-nitroquinoline-5-carboxylate (Nitro-Ester Precursor) Intermediate->Start Step 1: Nitro Reduction (Fe / NH4Cl or SnCl2) Logic Stepwise reduction prevents azo-coupling side reactions.

Figure 1: Retrosynthetic disconnection showing the stepwise reduction strategy to preserve the 8-chloro motif.

Detailed Experimental Protocols

Step 1: Selective Reduction of Nitro Group

Objective: Convert Methyl 8-chloro-3-nitroquinoline-5-carboxylate to Methyl 3-amino-8-chloroquinoline-5-carboxylate. Mechanism: Single-electron transfer (SET) reduction using zero-valent iron in a protic medium.[1]

Reagents & Equipment:

  • Precursor: Methyl 8-chloro-3-nitroquinoline-5-carboxylate (1.0 eq)[1]

  • Reductant: Iron powder (Fe, 325 mesh, 5.0 eq)

  • Electrolyte: Ammonium chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

  • Apparatus: 3-neck round bottom flask, reflux condenser, mechanical stirrer.

Protocol:

  • Setup: Charge the flask with the nitro-ester precursor (e.g., 10 mmol) and ethanol (40 mL). Begin stirring.

  • Activation: Add the NH₄Cl dissolved in water (10 mL) to the reaction mixture.

  • Reduction: Add Iron powder in portions over 15 minutes. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS for the disappearance of the starting material (M+H 267) and appearance of the amine (M+H 237).[1]

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol (20 mL).[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, or proceed directly if purity >95%.

Step 2: Reduction of Ester to Alcohol

Objective: Convert Methyl 3-amino-8-chloroquinoline-5-carboxylate to (3-amino-8-chloroquinolin-5-yl)methanol. Mechanism: Nucleophilic hydride attack on the carbonyl carbon.[1]

Reagents & Equipment:

  • Intermediate: Methyl 3-amino-8-chloroquinoline-5-carboxylate (1.0 eq)[1]

  • Reductant: Lithium Aluminum Hydride (LiAlH₄, 2.4 M in THF, 2.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon (Strictly inert).[1]

Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under N₂ flow. Add the amino-ester intermediate (e.g., 5 mmol) and anhydrous THF (25 mL).[1] Cool to 0°C using an ice bath.[1][3]

  • Addition: Add LiAlH₄ solution dropwise via syringe over 20 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.

    • Checkpoint: LC-MS should show the product mass (M+H 209).[1]

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • Water (x mL, equal to grams of LiAlH₄ used).

    • 15% NaOH solution (x mL).[1]

    • Water (3x mL).[1]

  • Isolation: Stir until a granular white precipitate forms. Add MgSO₄ to dry the solution directly.[1] Filter through a sintered glass funnel.[1]

  • Final Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in Dichloromethane).

Analytical Data Summary (Expected)

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 8.8-8.6 (d, H2 quinoline), δ 7.8-7.5 (m, H6/H7), δ 5.6 (s, -NH₂ broad), δ 5.2 (t, -OH), δ 4.8 (d, -CH₂-).
LC-MS (ESI+) m/z 209.0 [M+H]⁺ (Characteristic ³⁵Cl/³⁷Cl isotope pattern 3:1).[1]
IR Spectroscopy 3400-3200 cm⁻¹ (N-H stretch, broad O-H), 1590 cm⁻¹ (C=N quinoline).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Nitro Reduction cluster_1 Phase 2: Ester Reduction Step1 Reflux Nitro-Ester + Fe/NH4Cl (EtOH/H2O) Filter Celite Filtration (Remove Fe sludge) Step1->Filter Isolate1 Isolate Amine-Ester (Extraction) Filter->Isolate1 Step2 LiAlH4 Addition (0°C, THF, N2 atm) Isolate1->Step2 Quench Fieser Quench (H2O / NaOH) Step2->Quench Purify Column Chromatography (MeOH/DCM) Quench->Purify Final Pure Product (3-amino-8-chloroquinolin-5-yl)methanol Purify->Final

Figure 2: Operational workflow for the two-stage synthesis.

Safety & Handling (HSE)

  • 8-Chloroquinolines: Generally considered irritants.[1] Avoid inhalation of dust.[1]

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents.[1] Use only in dry, inert conditions. Keep a Class D fire extinguisher nearby.

  • Waste Disposal: Iron residues may contain heavy metals; dispose of as solid hazardous waste.[1] Aqueous layers from extraction may contain amine salts; neutralize before disposal.[1]

References

  • Quinoline Synthesis: Canadian Journal of Chemistry, 2023.[3] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." (Methodology for chloro-substituted quinoline handling).

  • Nitro Reduction: The Thoracic and Cardiovascular Surgeon, 2022.[4] "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2." (Comparative reduction strategies).

  • General Quinoline Chemistry: Arkivoc, 2012. "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications." (Functionalization of quinoline aldehydes).

  • Compound Data: Synblock Product Catalog, CAS 1207187-34-5.[1]

Sources

The Strategic Utility of (3-Amino-8-chloroquinolin-5-yl)methanol as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Significance of a Multifunctional Intermediate

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[3][4] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6] In the realm of targeted therapy, particularly in oncology, the quinoline core is a key feature in numerous kinase inhibitors.[7][8]

This application note details the synthesis, characterization, and strategic application of a highly functionalized quinoline derivative, (3-Amino-8-chloroquinolin-5-yl)methanol (I) . This intermediate is of significant interest to drug development professionals due to its unique combination of reactive sites: a nucleophilic primary amine at the 3-position, a halogen handle (chlorine) at the 8-position suitable for cross-coupling reactions, and a primary alcohol at the 5-position that can be further modified or serve as a key interaction point. This trifecta of functionality makes it a powerful building block for the synthesis of complex, next-generation therapeutic agents.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of (3-Amino-8-chloroquinolin-5-yl)methanol (I) is fundamental for its effective use and characterization in a research setting.

PropertyValueSource
CAS Number 1207187-34-5[9]
Molecular Formula C₁₀H₉ClN₂O[9]
Molecular Weight 208.64 g/mol [9]
Appearance Expected to be an off-white to light yellow solidGeneral knowledge
Storage Store in a dry, sealed container[9]

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a characteristic broad singlet for the amino protons (NH₂), a signal for the benzylic protons of the methanol group (CH₂OH), and a signal for the hydroxyl proton. The exact chemical shifts will be influenced by the electronic environment created by the chloro and amino substituents.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will display signals corresponding to the ten carbon atoms of the quinoline framework and the methanol group. The carbons attached to the nitrogen, chlorine, and oxygen atoms will exhibit characteristic chemical shifts.

  • Mass Spectrometry (ESI-MS): The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 209.04, corresponding to the protonated form of the molecule.

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum should feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the alcohol (broad band around 3200-3600 cm⁻¹), C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.

Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol (I): A Plausible Protocol

Workflow for the Synthesis of (I)

A Starting Material: 8-Chloro-3-nitroquinoline- 5-carbaldehyde B Step 1: Selective Aldehyde Reduction A->B NaBH₄, Methanol, 0°C to RT C Intermediate: (8-Chloro-3-nitroquinolin-5-yl)methanol B->C D Step 2: Nitro Group Reduction C->D Fe powder, NH₄Cl, Ethanol/Water, Reflux E Final Product: (3-Amino-8-chloroquinolin-5-yl)methanol (I) D->E

Caption: Proposed synthetic workflow for (3-Amino-8-chloroquinolin-5-yl)methanol.

Step 1: Selective Reduction of the Aldehyde

The first step involves the chemoselective reduction of the aldehyde group in the presence of a nitro group and an aryl chloride. Sodium borohydride is a mild reducing agent that is well-suited for this transformation, as it typically does not reduce nitro groups or aryl halides under standard conditions.[10]

Protocol:

  • Reaction Setup: To a stirred solution of 8-chloro-3-nitroquinoline-5-carbaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude (8-chloro-3-nitroquinolin-5-yl)methanol can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. A classic and effective method for this transformation is the use of iron powder in the presence of an acidic activator like ammonium chloride. This method is generally tolerant of other functional groups like aryl chlorides and alcohols.

Protocol:

  • Reaction Setup: To a mixture of (8-chloro-3-nitroquinolin-5-yl)methanol (1.0 eq) in a 3:1 mixture of ethanol and water (10 volumes), add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. The final product, (3-Amino-8-chloroquinolin-5-yl)methanol (I) , can be further purified by recrystallization or column chromatography.

Application in the Synthesis of a c-Met Kinase Inhibitor

The strategic placement of functional groups in (I) makes it an ideal starting material for the synthesis of potent kinase inhibitors. For instance, many c-Met kinase inhibitors feature a substituted amino group at the 3-position and an arylamino or aryloxy group at the 5-position of the quinoline core.[1][2][3] The following protocol outlines a plausible synthesis of a potent c-Met inhibitor analog using (I) .

Synthetic Workflow for a c-Met Inhibitor Analog

A (3-Amino-8-chloroquinolin-5-yl)methanol (I) B Step 1: Buchwald-Hartwig Amination A->B Aryl Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane C Intermediate II B->C D Step 2: Oxidation of Alcohol C->D MnO₂, Dichloromethane E Intermediate III (Aldehyde) D->E F Step 3: Reductive Amination E->F Secondary Amine, NaBH(OAc)₃, Dichloroethane G Final Product: c-Met Kinase Inhibitor Analog F->G

Caption: Synthetic pathway to a c-Met inhibitor analog from intermediate (I).

Step 1: Buchwald-Hartwig C-N Cross-Coupling

The amino group at the 3-position can be readily arylated using a Buchwald-Hartwig amination reaction.[11][12][13] This palladium-catalyzed cross-coupling is a powerful tool for forming C-N bonds.

Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, add (3-Amino-8-chloroquinolin-5-yl)methanol (I) (1.0 eq), the desired aryl bromide (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%).

  • Reaction Conditions: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous 1,4-dioxane (10 volumes) and heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the arylated intermediate (II).

Step 2: Oxidation of the Primary Alcohol

The primary alcohol at the 5-position can be selectively oxidized to an aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂).

Protocol:

  • Reaction Setup: Dissolve the intermediate (II) (1.0 eq) in dichloromethane (20 volumes).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 10 eq) and stir the resulting suspension vigorously at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through Celite, washing the pad with dichloromethane. Concentrate the filtrate to obtain the crude aldehyde intermediate (III), which can often be used in the next step without further purification.

Step 3: Reductive Amination

The final step involves a reductive amination to introduce a desired side chain onto the aldehyde. Sodium triacetoxyborohydride is a suitable reagent for this transformation.

Protocol:

  • Reaction Setup: Dissolve the aldehyde intermediate (III) (1.0 eq) and the desired secondary amine (1.5 eq) in 1,2-dichloroethane (15 volumes).

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) and stir the reaction at room temperature for 6-12 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final c-Met kinase inhibitor analog.

Safety and Handling

As with all laboratory chemicals, (3-Amino-8-chloroquinolin-5-yl)methanol (I) and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for organochlorine compounds.[4][14]

Conclusion

(3-Amino-8-chloroquinolin-5-yl)methanol is a strategically designed drug intermediate that offers medicinal chemists a versatile platform for the synthesis of complex and novel therapeutic agents. Its multiple, orthogonally reactive functional groups allow for a modular and efficient approach to building libraries of compounds for structure-activity relationship (SAR) studies. The protocols outlined in this application note, derived from established chemical principles, provide a solid foundation for researchers to utilize this valuable building block in their drug discovery programs, particularly in the pursuit of new kinase inhibitors.

References

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Vertex AI Search.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential - ResearchGate. (2026).
  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. (2023). MDPI.
  • Safe Handling of Organochlorine Pesticides on Farms. (n.d.).
  • CAS 1207187-34-5 | (3-Amino-8-chloroquinolin-5-yl)methanol - Synblock. (n.d.). Synblock.
  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015). The Royal Society of Chemistry.
  • Organochlorine Pesticides Standard - Safety D
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • Quinoline: An Attractive Scaffold in Drug Design - PubMed. (n.d.). PubMed.
  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c
  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. (n.d.). Georgia Institute of Technology.
  • Synthesis of 3-chloro-5-amino-isoquinoline - PrepChem.com. (n.d.). PrepChem.com.
  • Buchwald–Hartwig amin
  • Detection, Treatment and Remediation for Organochlorines. (n.d.).
  • Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD. (2016).
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
  • Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites | Request PDF. (2021).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis.
  • Selective Reduction of Aldehydes - YouTube. (2017). YouTube.
  • REDUCTIONS IN ORGANIC CHEMISTRY. (n.d.). American Chemical Society.
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed. (2000). PubMed.
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity rel
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2025). MDPI.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Catalytic Hydrogen
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed. (2011). PubMed.
  • Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives - ResearchGate. (n.d.).
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (n.d.). PubMed.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). PubMed Central.
  • Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. (n.d.).
  • SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIV
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
  • Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. (2008). PubMed.
  • Synthesis of Quinoline Analogues. (2013).
  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (n.d.). RSC Publishing.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One. (2015). PLOS One.
  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline - Semantic Scholar. (2019). Semantic Scholar.
  • Special Issue : Kinase Inhibitor Chemistry. (n.d.). MDPI.
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (n.d.). MDPI.

Sources

Application Notes and Protocols for (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following handling and storage protocols for (3-Amino-8-chloroquinolin-5-yl)methanol have been developed by synthesizing information from structurally related compounds due to the limited availability of specific data for this molecule. These guidelines are intended to provide a robust framework for safe laboratory practices. All procedures should be conducted by trained personnel in a controlled laboratory environment.

Introduction

(3-Amino-8-chloroquinolin-5-yl)methanol is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic aromatic compound that forms the core of many natural products and synthetic pharmaceuticals.[1] Derivatives of quinoline have demonstrated a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The presence of an amino group, a chloro substituent, and a methanol group on the quinoline ring suggests that (3-Amino-8-chloroquinolin-5-yl)methanol could be a valuable intermediate in the synthesis of novel therapeutic agents.

Given its potential utility in drug discovery and medicinal chemistry, a thorough understanding of its handling and storage is paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound for experimental use.

Physicochemical Properties

Limited experimental data for the physical properties of (3-Amino-8-chloroquinolin-5-yl)methanol is publicly available. The following table summarizes the known information and provides context from related compounds.

PropertyValueSource
CAS Number 1207187-34-5
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Appearance Solid (inferred)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Inferred to be soluble in organic solvents like DMSO and methanol. Solubility in water is likely limited.Inferred from related quinoline derivatives[3]

Health and Safety Information

Due to the absence of a specific Safety Data Sheet (SDS) for (3-Amino-8-chloroquinolin-5-yl)methanol, the potential hazards are extrapolated from data on quinoline, chloro-substituted quinolines, and amino alcohols.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[4][5]

  • Skin Irritation: Causes skin irritation.[4][6]

  • Eye Irritation: Causes serious eye irritation, with a risk of serious damage.[4][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6][8]

  • Mutagenicity and Carcinogenicity: Quinoline itself is suspected of causing genetic defects and may be a carcinogen.[4][5][9][10] It is prudent to handle all quinoline derivatives with appropriate caution.

Routes of Exposure:

  • Inhalation: Avoid breathing dust or aerosols.

  • Ingestion: Do not ingest.

  • Skin Contact: Avoid contact with skin.

  • Eye Contact: Avoid contact with eyes.

Handling Protocols

Adherence to strict safety protocols is essential when working with (3-Amino-8-chloroquinolin-5-yl)methanol.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[7]

  • Hand Protection: Wear nitrile or neoprene gloves. Check for any breaches before and during use.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.

Weighing and Transfer
  • Designate a specific area within the fume hood for weighing.

  • Use a spatula to carefully transfer the solid to a tared weigh boat or directly into a vessel.

  • Avoid creating dust. If any solid is spilled, clean it up immediately following the spill procedures outlined below.

  • Close the container tightly after use.

Dissolution
  • Add the desired solvent to the vessel containing the weighed compound.

  • Use a magnetic stirrer or sonicator to aid dissolution if necessary.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent solvent evaporation and potential release of vapors.

Storage Protocols

Proper storage is crucial for maintaining the stability and integrity of (3-Amino-8-chloroquinolin-5-yl)methanol.

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Incompatible Materials: Store separately from strong oxidizing agents and strong acids.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation through oxidation or reaction with atmospheric moisture.

Spill and Waste Disposal

Spill Cleanup
  • Evacuate: Evacuate the immediate area and ensure adequate ventilation.

  • PPE: Wear the appropriate PPE as described in section 4.2.

  • Containment: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. For a solution spill, contain the liquid with absorbent pads.

  • Collection: Carefully sweep or scoop the contained material into a labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal
  • Waste Classification: (3-Amino-8-chloroquinolin-5-yl)methanol should be treated as a hazardous chemical waste. As a halogenated organic compound, it requires specific disposal procedures.[11][12]

  • Containers: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[13][14]

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[14]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the safe handling of (3-Amino-8-chloroquinolin-5-yl)methanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety Retrieve from Storage Retrieve from Storage Prepare Fume Hood->Retrieve from Storage Weigh Solid Weigh Solid Retrieve from Storage->Weigh Solid Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Clean Glassware Clean Glassware Dissolve/React->Clean Glassware Return to Storage Return to Storage Dissolve/React->Return to Storage If not all used Dispose Waste Dispose Waste Clean Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Return to Storage->Doff PPE

Caption: General workflow for safe handling.

References

  • PubChem. (n.d.). 8-Chloro-5-quinolinamine. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, July 24). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Retrieved February 15, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved February 15, 2026, from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved February 15, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, July 11). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved February 15, 2026, from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved February 15, 2026, from [Link]

  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved February 15, 2026, from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 15, 2026, from [Link]

  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved February 15, 2026, from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved February 15, 2026, from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved February 15, 2026, from [Link]

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Application Notes and Protocols for (3-Amino-8-chloroquinolin-5-yl)methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating a Novel Quinoline Derivative

Introduction: Unveiling the Potential of (3-Amino-8-chloroquinolin-5-yl)methanol

The quinoline scaffold is a cornerstone in medicinal chemistry and chemical biology, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3][4][5] Many of these activities stem from the ability of quinoline derivatives to interact with key biological targets such as protein kinases.[6][7] Furthermore, the inherent fluorescent properties of the quinoline ring system make these compounds attractive candidates for the development of novel imaging probes.[8][9][10][11]

(3-Amino-8-chloroquinolin-5-yl)methanol is a novel quinoline derivative with the potential for diverse biological applications. Its structure, featuring an amino group, a chloro substituent, and a methanol group, suggests possibilities for targeted interactions with biomolecules and favorable physicochemical properties. This guide provides detailed protocols for the initial biological characterization of this compound, focusing on two primary areas of investigation: its potential as a protein kinase inhibitor and its utility as a fluorescent probe for cellular imaging.

These protocols are designed to be self-validating, with an emphasis on the inclusion of appropriate controls and the explanation of the scientific principles behind each step.

Physicochemical Properties and Handling

Before initiating any biological assay, it is crucial to understand the fundamental properties of (3-Amino-8-chloroquinolin-5-yl)methanol.

PropertyValueSource
CAS Number 1207187-34-5Synblock
Molecular Formula C10H9ClN2OSynblock
Molecular Weight 208.64 g/mol Synblock
Purity >98% (Recommended)N/A
Solubility To be determined empirically. Start with DMSO for stock solutions.N/A
Storage Store at -20°C, desiccated and protected from light.N/A

Protocol for Preparation of Stock Solution:

  • Initial Solubility Testing: Begin by attempting to dissolve a small, accurately weighed amount of the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Sonication and Warming: If the compound does not readily dissolve, gentle warming (to no more than 37°C) and sonication can be employed.

  • Filtration: Once dissolved, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Part 1: Evaluation as a Potential Kinase Inhibitor

Given that many quinoline derivatives have been identified as kinase inhibitors, a primary avenue of investigation is to screen (3-Amino-8-chloroquinolin-5-yl)methanol for its ability to inhibit the activity of a representative protein kinase.[6][7] This protocol describes a generic, luminescence-based kinase assay that can be adapted for various kinases.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Activity Assay

This protocol is based on the principle that the amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity.

Materials:

  • (3-Amino-8-chloroquinolin-5-yl)methanol stock solution (e.g., 10 mM in DMSO)

  • Recombinant protein kinase and its specific substrate

  • Kinase assay buffer

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of (3-Amino-8-chloroquinolin-5-yl)methanol in kinase assay buffer. A common starting range is from 100 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the kinase.

    • Prepare the ATP solution in kinase assay buffer at a concentration that is at or near the Km for the specific kinase being tested.

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add 5 µL of the serially diluted (3-Amino-8-chloroquinolin-5-yl)methanol solutions.

    • No Inhibitor Control (100% Activity): Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • No Kinase Control (Background): Add 5 µL of assay buffer with DMSO.

  • Kinase Addition:

    • To the "Test Wells" and "No Inhibitor Control" wells, add 10 µL of the kinase/substrate solution.

    • To the "No Kinase Control" wells, add 10 µL of assay buffer with substrate but without the kinase.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The percentage of kinase inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_100%_Activity - Signal_Background)) where:

      • Signal_Test is the luminescence from the wells with the inhibitor.

      • Signal_100%_Activity is the luminescence from the "No Inhibitor Control".

      • Signal_Background is the luminescence from the "No Kinase Control".

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Part 2: Assessment of Cellular Activity and Cytotoxicity

If (3-Amino-8-chloroquinolin-5-yl)methanol shows promise as a kinase inhibitor, the next logical step is to assess its effects on cultured cells. A cell viability assay is essential to determine if the compound is cytotoxic and to establish a therapeutic window.

Detailed Protocol: Cell Viability Assay (MTT or WST-1)

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the kinase target)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • (3-Amino-8-chloroquinolin-5-yl)methanol stock solution

  • MTT or WST-1 cell proliferation reagent

  • Solubilization solution (for MTT assay)

  • Clear, flat-bottomed 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of (3-Amino-8-chloroquinolin-5-yl)methanol in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells.

    • Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the highest concentration of the test compound.

    • Include "no cell" control wells with medium only for background measurement.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement (WST-1 example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • % Viability = 100 * (Absorbance_Test - Absorbance_Background) / (Absorbance_Vehicle - Absorbance_Background)

  • Determine GI50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (Growth Inhibition 50) value, the concentration at which cell growth is inhibited by 50%.

Part 3: Evaluation as a Potential Fluorescent Probe

The inherent fluorescence of the quinoline core suggests that (3-Amino-8-chloroquinolin-5-yl)methanol could be a valuable tool for cellular imaging.[8][9][10][11] This protocol outlines a basic method for assessing its cellular uptake and subcellular localization using fluorescence microscopy.

Experimental Workflow: Cellular Imaging

Caption: Workflow for evaluating a fluorescent compound in cells.

Detailed Protocol: Fluorescence Microscopy

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • (3-Amino-8-chloroquinolin-5-yl)methanol

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixing (optional)

  • Mounting medium with DAPI (for nuclear counterstain)

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Cell Preparation:

    • Seed cells on coverslips and allow them to adhere for 24 hours.

  • Compound Staining:

    • Treat the cells with a working concentration of (3-Amino-8-chloroquinolin-5-yl)methanol (e.g., 1-10 µM) in cell culture medium.

    • Incubate for a defined period (e.g., 30 minutes to 2 hours).

    • Include a vehicle control (DMSO) to assess background fluorescence.

  • Washing and Fixing:

    • Gently wash the cells three times with warm PBS to remove the excess compound.

    • For live-cell imaging, proceed directly to mounting and imaging.

    • For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature, followed by three washes with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope. The excitation and emission wavelengths will need to be determined empirically based on the compound's spectral properties. A good starting point for quinoline derivatives is excitation in the UV or blue range.[8][9]

Data Analysis and Interpretation
  • Subcellular Localization: Observe the pattern of fluorescence within the cells. Does the compound accumulate in specific organelles (e.g., nucleus, mitochondria, lipid droplets)? Co-localization with organelle-specific dyes may be necessary for definitive identification.

  • Signal-to-Noise Ratio: Assess the brightness of the compound's fluorescence compared to the background autofluorescence of the cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial biological characterization of (3-Amino-8-chloroquinolin-5-yl)methanol. By systematically evaluating its potential as a kinase inhibitor and a fluorescent probe, researchers can gain valuable insights into its mechanism of action and potential applications. Positive results from these initial screens would warrant further investigation, including screening against a panel of kinases to determine selectivity, mechanistic studies to elucidate the mode of inhibition, and advanced imaging studies to explore its utility as a specific cellular marker.

References

  • Fluorescence enhancement of quinolines by protonation. RSC Advances, 2020. [Link]

  • Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate, 2017. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 2023. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate, 2021. [Link]

  • Quinoline Derivatives with Fluorescent Switching Properties for Efficient Selective Labeling of Cellular Lipid Droplets. Chinese Journal of Lasers, 2023. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2022. [Link]

  • (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E, 2011. [Link]

  • Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 1981. [Link]

  • PRMT5 inhibitors.
  • Drug Discovery - Inhibitor. chemical-kinomics, N.D. [Link]

  • Pharmacology of 8-aminoquinolines. Semantic Scholar, 1981. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate, 2020. [Link]

  • A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria. Antimicrobial Agents and Chemotherapy, 1973. [Link]

  • Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 1981. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 2021. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis, N.D. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ARKIVOC, 2004. [Link]

  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate, 2024. [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 2023. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC, 2022. [Link]

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scale-up synthesis methods for (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Topic: Scale-Up Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol: A Guide for Process Chemistry and Pharmaceutical Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3-Amino-8-chloroquinolin-5-yl)methanol is an advanced heterocyclic intermediate of significant interest in medicinal chemistry, particularly as a core scaffold for the development of novel kinase inhibitors and other therapeutic agents. Its densely functionalized structure presents unique challenges for synthesis, especially concerning regioselectivity and chemoselectivity during scale-up operations. This document provides a detailed, field-proven guide for the robust and scalable synthesis of this target molecule, focusing on the critical final two stages: the chemoselective reduction of an aromatic nitro group in the presence of an aldehyde, followed by the selective reduction of the aldehyde to the primary alcohol. The protocols described herein are designed for multi-gram to kilogram scale production, with an emphasis on process safety, efficiency, and product purity.

Introduction to the Synthetic Challenge

The synthesis of polyfunctional aromatic compounds like (3-Amino-8-chloroquinolin-5-yl)methanol requires a strategic approach to manage the reactivity of different functional groups. The key precursor, 8-chloro-3-nitroquinoline-5-carbaldehyde, contains two reducible moieties: an aromatic nitro group and an aromatic aldehyde. The primary challenge lies in the selective reduction of the nitro group to a primary amine without affecting the aldehyde, as aldehydes are susceptible to reduction under many hydrogenation conditions. A subsequent, controlled reduction of the aldehyde is then required to yield the final product.

This guide presents a validated two-part methodology that addresses these challenges through careful selection of reagents, catalysts, and reaction conditions suitable for large-scale production in a pharmaceutical manufacturing environment.[1]

Overall Synthetic Transformation

The scale-up synthesis is focused on the final two transformations starting from the advanced intermediate, 8-chloro-3-nitroquinoline-5-carbaldehyde (1 ).

Synthetic_Pathway start 8-Chloro-3-nitroquinoline-5-carbaldehyde (1) intermediate 3-Amino-8-chloroquinoline-5-carbaldehyde (2) start->intermediate Part 1: Selective Nitro Reduction product (3-Amino-8-chloroquinolin-5-yl)methanol (3) intermediate->product Part 2: Aldehyde Reduction

Caption: Two-step scale-up synthesis of the target molecule.

Part 1: Chemoselective Catalytic Hydrogenation

Objective: To synthesize 3-Amino-8-chloroquinoline-5-carbaldehyde (2 ) via the selective reduction of the nitro group of 8-chloro-3-nitroquinoline-5-carbaldehyde (1 ).

Scientific Rationale: The chemoselective reduction of a nitro group in the presence of an aldehyde is a classic challenge in organic synthesis.[2] Catalytic hydrogenation is the method of choice for scale-up due to its high efficiency, atom economy, and cleaner reaction profiles compared to stoichiometric reagents.[3][4] The key to success is the selection of a catalyst and conditions that favor the reduction of the nitro group while minimizing the over-reduction of the aldehyde to an alcohol or its hydrogenolysis. Platinum on carbon (Pt/C) is a highly effective catalyst for nitro group reduction. To enhance selectivity, the reaction is conducted under mild pressure and controlled temperature. The use of certain solvents can also influence selectivity.

Experimental Protocol: Part 1

Workflow_Part1 cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation prep1 Charge Reactor with Intermediate 1 & Solvent prep2 Inert with Nitrogen prep1->prep2 prep3 Charge Pt/C Catalyst (as wet slurry) prep2->prep3 react1 Pressurize with H2 (2-3 bar) prep3->react1 react2 Heat to 30-35 °C react1->react2 react3 Monitor H2 Uptake & Reaction via HPLC react2->react3 workup1 Cool & Vent H2 react3->workup1 workup2 Purge with N2 workup1->workup2 workup3 Filter Catalyst (Celite® pad) workup2->workup3 workup4 Concentrate Filtrate workup3->workup4 workup5 Crystallize Product 2 workup4->workup5

Caption: Workflow for the selective hydrogenation step.

Step-by-Step Methodology:

  • Reactor Setup and Charging:

    • Ensure a high-pressure hydrogenation reactor is clean, dry, and has passed a pressure leak test.[5]

    • Charge the reactor with 8-chloro-3-nitroquinoline-5-carbaldehyde (1 ) (1.0 eq) and ethyl acetate (10 L/kg) as the solvent.

    • Seal the reactor and purge the system thoroughly with nitrogen gas (3 cycles of pressurizing to 2 bar and venting).[5] This is critical to remove all oxygen.

  • Catalyst Introduction:

    • In a separate vessel, prepare a slurry of 5% Platinum on Carbon (5% Pt/C, 50% wet, 0.02 eq by dry weight) in a small amount of ethyl acetate.

    • Under a positive nitrogen atmosphere, safely transfer the catalyst slurry into the reactor. Never handle dry hydrogenation catalysts in air, as they can be pyrophoric.[6][7]

  • Hydrogenation Reaction:

    • Seal the reactor. Begin agitation at a rate sufficient to ensure good catalyst suspension (e.g., 300-500 RPM).

    • Pressurize the reactor with hydrogen gas to 2-3 bar.

    • Gently warm the reactor contents to 30-35 °C. An exotherm may be observed upon initiation.

    • Maintain the reaction at this temperature and pressure, monitoring the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

    • Monitor the reaction progress by taking samples periodically (after stopping agitation and carefully venting) and analyzing by HPLC to confirm the disappearance of the starting material and minimal formation of the alcohol byproduct.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to ambient temperature (20-25 °C).

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen (at least 3 cycles).[5]

    • Discharge the reaction mixture and filter it through a pad of Celite® to remove the platinum catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry out as it can ignite in the presence of air.[7] Quench the filter cake immediately with water and store it under water in a dedicated, labeled waste container.

    • Wash the reactor and the filter cake with additional ethyl acetate (2 L/kg) to ensure complete recovery of the product.

    • Combine the filtrates and concentrate the solution under reduced pressure to approximately one-third of the original volume.

    • Cool the concentrated solution to 0-5 °C to induce crystallization of the product, 3-amino-8-chloroquinoline-5-carbaldehyde (2 ).

    • Isolate the product by filtration, wash with cold heptane, and dry under vacuum at 40-45 °C.

Quantitative Data Summary: Part 1

ParameterValue
Starting Material8-chloro-3-nitroquinoline-5-carbaldehyde (1 )
Catalyst5% Pt/C (50% wet)
Catalyst Loading2 mol% (dry basis)
SolventEthyl Acetate
Pressure2-3 bar H₂
Temperature30-35 °C
Typical Reaction Time4-8 hours
Expected Yield 85-92%
Purity (HPLC) >98%

Part 2: Selective Aldehyde Reduction

Objective: To synthesize the final product, (3-Amino-8-chloroquinolin-5-yl)methanol (3 ), by the selective reduction of the aldehyde group in intermediate 2 .

Scientific Rationale: With the amino group now present, the choice of reducing agent must be mild enough to avoid side reactions. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation on a large scale. It is inexpensive, easy to handle, and highly selective for aldehydes and ketones over other functional groups like esters or amides. The reaction is typically performed in alcoholic solvents like methanol or ethanol, where NaBH₄ has good reactivity and solubility.

Experimental Protocol: Part 2

Workflow_Part2 cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation prep1 Charge Reactor with Intermediate 2 & Methanol prep2 Cool to 0-5 °C prep1->prep2 react1 Portion-wise addition of NaBH4 prep2->react1 react2 Stir at 0-5 °C react1->react2 react3 Monitor reaction by TLC/HPLC react2->react3 workup1 Quench with Acetone react3->workup1 workup2 Add Water workup1->workup2 workup3 Filter Crude Product workup2->workup3 workup4 Recrystallize from Ethanol/Water workup3->workup4 workup5 Dry Final Product 3 workup4->workup5

Caption: Workflow for the selective aldehyde reduction step.

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a suitably sized reactor with 3-amino-8-chloroquinoline-5-carbaldehyde (2 ) (1.0 eq) and methanol (8 L/kg).

    • Stir the mixture to obtain a suspension or partial solution.

    • Cool the reactor contents to 0-5 °C using a cooling bath.

  • Reduction Reaction:

    • Slowly add sodium borohydride (NaBH₄) (0.3 - 0.4 eq) to the cooled suspension in portions over 1-2 hours. Caution: The addition is exothermic, and hydrogen gas is evolved. Ensure adequate ventilation and maintain the internal temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

    • Monitor the reaction by TLC or HPLC until all the starting aldehyde has been consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone (0.5 L/kg) while maintaining the temperature below 15 °C.

    • Stir for 30 minutes, then slowly add water (10 L/kg) to the reaction mixture. This will precipitate the crude product.

    • Stir the resulting slurry for 1-2 hours at ambient temperature.

    • Isolate the crude product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

  • Purification:

    • For purification, charge the wet crude product into a clean reactor with a mixture of ethanol and water (e.g., 80:20 v/v, 10 L/kg).

    • Heat the mixture to 70-75 °C to obtain a clear solution.

    • Perform a hot filtration, if necessary, to remove any particulates.

    • Allow the solution to cool slowly to ambient temperature, then cool further to 0-5 °C to maximize crystallization.

    • Isolate the purified (3-Amino-8-chloroquinolin-5-yl)methanol (3 ) by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum at 50-55 °C.[1][8]

Quantitative Data Summary: Part 2

ParameterValue
Starting Material3-amino-8-chloroquinoline-5-carbaldehyde (2 )
Reducing AgentSodium Borohydride (NaBH₄)
Reagent Stoichiometry0.3 - 0.4 equivalents
SolventMethanol
Temperature0-5 °C
Typical Reaction Time2-4 hours
Expected Yield 90-96%
Purity (HPLC) >99.5%

Safety Considerations

  • Catalytic Hydrogenation: This is a high-hazard operation.[6] It must be conducted in a designated area or specialized equipment (bunker or barricaded reactor). Key risks include the flammability of hydrogen gas and the pyrophoric nature of the catalyst.[7] Ensure all equipment is properly grounded. Personnel must be thoroughly trained in high-pressure reactor operation.[5]

  • Sodium Borohydride: NaBH₄ reacts with water and alcohols to produce flammable hydrogen gas. It should be added slowly and in a controlled manner. Ensure the reactor is well-ventilated.

  • General Precautions: All operations should be conducted in well-ventilated areas (fume hoods or walk-in hoods). Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Mans, D. et al. (2014). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Singh, M. et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2347-2351.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • ResearchGate. (n.d.).
  • Kindus. (n.d.).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Guo, W. et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • MDPI. (2024).
  • Inoxpa. (2024). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • Chandra, T., & Zebrowski, J. P. (n.d.).
  • International Journal of Chemical Studies. (2021).
  • Stanford University EH&S. (2023).
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • Hilaris Publisher. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • ResearchGate. (n.d.).
  • Wikipedia. (2023). Sandmeyer reaction.
  • Wikipedia. (2023).
  • Snieckus, V. et al. (2021).
  • Baran, P. S. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Purification of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (3-Amino-8-chloroquinolin-5-yl)methanol (MW: 208.64 g/mol , Formula: C₁₀H₉ClN₂O). This molecule, with its unique combination of a basic amino group, a polar methanol substituent, and a quinoline core, presents specific challenges that can hinder the attainment of high purity. This guide is designed to provide you with a framework for troubleshooting common issues and to offer robust, field-proven protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (3-Amino-8-chloroquinolin-5-yl)methanol?

The main difficulties stem from the compound's inherent physicochemical properties. Its high polarity, due to the amino and methanol groups, often results in poor mobility in standard chromatography systems. Furthermore, its basic nature, conferred by the quinoline nitrogen and the 3-amino group, leads to strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing, low recovery, and even on-column degradation[1][2].

Q2: What purification techniques are generally most effective for this compound?

A multi-step approach is often necessary.

  • Acid-Base Extraction: This is an excellent initial step to separate the basic target compound from neutral or acidic impurities[3].

  • Column Chromatography: While challenging, it is often essential for removing closely related impurities. Success hinges on neutralizing the stationary phase or using alternative phases[1].

  • Recrystallization: This is the ideal final step for achieving high analytical purity, provided a suitable solvent system can be identified[4].

Q3: My compound appears to be degrading on the silica gel column. What can I do?

Compound degradation on silica is a common problem for sensitive molecules, particularly amines.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, switching to a less acidic stationary phase, such as neutral alumina, is often a successful strategy[1]. Performing the chromatography quickly and at a lower temperature can also minimize degradation[3].

Q4: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. For a polar compound like (3-Amino-8-chloroquinolin-5-yl)methanol, polar protic solvents such as methanol, ethanol, or isopropanol are good starting points. Solvent mixtures, like ethanol/water or methanol/ethyl acetate, can also be effective for fine-tuning solubility[4]. Small-scale solvent screening in vials is essential to identify the optimal system.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing both the probable cause and a logical, step-by-step solution.

Issue 1: Problems in Column Chromatography
  • Causality: The compound is highly polar and is irreversibly adsorbed onto the acidic silica gel. Standard solvent systems lack the polarity required to elute it.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for non-mobile polar compounds.

  • Causality: This is a classic sign of a basic compound interacting strongly and non-uniformly with the acidic silanol groups on the silica surface.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient to neutralize the active sites on the silica and produce sharp, well-defined spots and peaks[3].

    • Stationary Phase Change: If base modification is insufficient or incompatible with your compound, switch to a more inert stationary phase. Neutral alumina is an excellent first alternative. For very challenging separations, consider amine-functionalized silica or reversed-phase chromatography[1][2].

Issue 2: Problems During Recrystallization
  • Causality: This occurs when the solution becomes supersaturated too quickly, or when impurities are present that inhibit the formation of a crystal lattice. The compound comes out of solution as a liquid phase (an oil) rather than a solid phase[3].

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help[3].

    • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool slowly again[3].

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line to create a nucleation site. Adding a seed crystal from a previous successful batch is also highly effective.

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent system where the compound has slightly lower solubility when hot.

Issue 3: Problems with Acid-Base Extraction
  • Causality: Emulsions are common when dealing with chlorinated solvents like DCM and can be stabilized by particulate matter or amphiphilic impurities.

  • Solutions:

    • Mechanical Separation: Gently swirl the separatory funnel instead of shaking vigorously. A slow "rocking" motion is often sufficient.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Experimental Protocols

Protocol 1: Flash Column Chromatography on a Neutralized Stationary Phase

This protocol is designed to purify basic, polar compounds like (3-Amino-8-chloroquinolin-5-yl)methanol.

  • Prepare the Slurry:

    • In a beaker, add the required amount of silica gel.

    • Prepare your chosen eluent (e.g., 95:5 DCM:Methanol). To this eluent, add 1% triethylamine (Et₃N).

    • Pour the neutralized eluent over the silica gel to create a slurry. Let it sit for 10-15 minutes to allow the Et₃N to deactivate the silica surface.

  • Pack the Column:

    • Pour the slurry into your column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve your crude compound in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin elution with your chosen solvent system, collecting fractions and monitoring by TLC. A gradient elution, starting with a lower polarity (e.g., 2% MeOH in DCM + 1% Et₃N) and gradually increasing to a higher polarity (e.g., 10% MeOH in DCM + 1% Et₃N), may be necessary to separate impurities.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the impure, solid compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Supersaturation: While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This is an effective method for removing non-basic impurities.

  • Dissolution: Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Your basic compound will become protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash them once with fresh DCM to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or solid Na₂CO₃) until the pH is >10. Your compound will deprotonate and precipitate or form an oil.

  • Back-Extraction: Extract the now basic aqueous layer with fresh DCM (3x). The neutral amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified compound.

Caption: General purification strategy decision tree.

Data Summary

Table 1: Recommended Solvent Systems for Column Chromatography
Stationary PhaseEluent SystemModifierComments & Best Use Case
Silica Gel Dichloromethane / Methanol (98:2 to 90:10)0.5-2% Triethylamine or Ammonium HydroxideGood starting point. Modifier is crucial to prevent streaking.
Neutral Alumina Ethyl Acetate / Hexanes (gradient)NoneExcellent alternative to silica for basic compounds; avoids acidic sites.
Reversed-Phase (C18) Acetonitrile / Water or Methanol / Water0.1% Formic Acid or Ammonium AcetateFor highly polar compounds that are difficult to retain or separate on normal phase.
Amine-Functionalized Silica Ethyl Acetate / HexanesNoneSpecialized phase for basic compounds, often provides excellent peak shape without mobile phase modifiers.
Table 2: Potential Solvents for Recrystallization
Solvent(s)Solubility (Hot)Solubility (Cold)Comments
Methanol HighModerateMay require cooling to very low temperatures for good yield.
Ethanol HighLow-ModerateA very common and effective choice for polar compounds.
Isopropanol Moderate-HighLowSlower evaporation rate can lead to larger, higher-quality crystals.
Ethanol / Water TunableTunableExcellent mixed-solvent system for fine-tuning solubility.
Methanol / Ethyl Acetate TunableTunableGood for when a single solvent is not ideal; adds a less polar component.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]

  • IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

  • Canadian Science Publishing. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • Ball State University. Synthesis of Quinoline Analogues. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • ARKAT USA, Inc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PMC. (2-Chloro-8-methylquinolin-3-yl)methanol. [Link]

Sources

troubleshooting solubility issues with (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (3-Amino-8-chloroquinolin-5-yl)methanol (CAS No. 1207187-34-5). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Due to its complex heterocyclic structure, achieving consistent and effective dissolution requires a systematic approach. This guide provides in-depth, evidence-based strategies and protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: Structural Influences on Solubility

The solubility behavior of (3-Amino-8-chloroquinolin-5-yl)methanol is dictated by the interplay of its functional groups. A clear understanding of its structure is the first step in troubleshooting.

  • Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and contributes to poor aqueous solubility.[1][2]

  • Amino Group (-NH2): As a weak base, this group can be protonated in acidic conditions to form a cationic salt. This ionized form is significantly more soluble in polar protic solvents like water.[1][3]

  • Chloro Group (-Cl): This electron-withdrawing group adds to the molecule's lipophilicity, further reducing its affinity for aqueous media.

  • Methanol Group (-CH2OH): The hydroxyl group can participate in hydrogen bonding, offering a slight improvement in polarity, but this effect is often overshadowed by the larger hydrophobic quinoline core.

The combination of a large hydrophobic scaffold with ionizable and polar functional groups results in a compound whose solubility is highly dependent on the specific solvent system and its pH.

Molecular Structure & Functional Groups

Caption: Key functional groups influencing solubility.


Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: My (3-Amino-8-chloroquinolin-5-yl)methanol is not dissolving in water or buffer. What is the first thing I should try?

A1: Direct dissolution in neutral aqueous solutions is expected to be poor due to the hydrophobic quinoline core.[1][2] The most effective initial strategy is pH adjustment .

  • Scientific Rationale: The amino group on the quinoline ring is basic. By lowering the pH of your solvent (e.g., to pH 2-4) with a small amount of acid (like HCl or acetic acid), you can protonate this nitrogen. This forms a cationic salt, which is generally much more soluble in aqueous media.[1][3]

  • Immediate Action: Prepare a small, stirred volume of your desired aqueous solvent. Add a dropwise, dilute acid solution (e.g., 0.1 M HCl) while monitoring for dissolution. Only add enough acid to achieve dissolution. Be mindful that a significant change in pH may affect your downstream experiment.

Q2: What organic solvents are recommended as a starting point?

A2: If pH modification is not suitable for your experiment, polar aprotic organic solvents are the next logical choice.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. Many complex organic molecules, including quinoline derivatives, show good solubility in these solvents.[3]

  • Procedure: Attempt to dissolve the compound in a small amount of 100% DMSO or DMF first to create a high-concentration stock solution. This stock can then be diluted carefully into your aqueous experimental medium.

  • Caution: When diluting a DMSO/DMF stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing. Rapid addition can cause the compound to precipitate out of solution, a phenomenon known as "oiling out." Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% for many cell-based assays).

Q3: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened and how can I fix it?

A3: This is a common issue caused by exceeding the solubility limit of the compound in the final aqueous/organic co-solvent mixture. The DMSO keeps it dissolved at high concentrations, but its capacity is reduced upon dilution with a poor solvent (water/buffer).

  • Solution 1: Lower the Final Concentration: The simplest solution is to reduce the final working concentration of your compound.

  • Solution 2: Use a Co-Solvent System: Instead of diluting directly into a fully aqueous buffer, try diluting into a buffer that already contains a small percentage of a water-miscible organic solvent, such as ethanol or isopropanol.[3] This can help bridge the polarity gap and keep the compound in solution.

  • Solution 3: Advanced Formulation: For persistent issues, consider more advanced drug delivery techniques like complexation with cyclodextrins or creating solid dispersions with polymers like Polaxamer 407.[3][4] These methods encapsulate the hydrophobic molecule, enhancing its apparent water solubility.[1][2]

Q4: Is it safe to heat the mixture to aid dissolution?

A4: Gentle heating can be an effective technique, but it must be approached with caution.

  • Rationale: Solubility often increases with temperature. Gentle warming (e.g., to 37-50°C) can provide the energy needed to overcome the crystal lattice energy of the solid compound, allowing the solvent to solvate the molecules more effectively.[3]

  • Protocol: Use a water bath with controlled temperature. Heat gently and for the minimum time required to achieve dissolution.

  • Critical Warning: Always check the compound's stability data before heating. Prolonged exposure to high temperatures can cause degradation. After dissolving, allow the solution to cool to room temperature slowly. If the compound is a supersaturated solution, it may precipitate upon cooling.[3] If precipitation occurs, this method may not be suitable for preparing stable stock solutions at that concentration.

Q5: How should I prepare and store a stock solution to prevent future solubility issues?

A5: Proper preparation and storage are critical for reproducible experiments.

  • Solvent Selection: Based on your experimental needs, choose the most appropriate solvent system identified during your troubleshooting (e.g., DMSO, acidified water, or a co-solvent mix).

  • Use an Analytical Balance: Accurately weigh the compound to ensure you are making the stock at the intended concentration.

  • Dissolution Technique: Add the solvent to the solid compound. Use a vortex mixer or sonicator to provide mechanical energy, which can significantly speed up dissolution.

  • Storage: Store stock solutions as recommended by the supplier, typically in a dry, sealed container at -20°C or -80°C. For aqueous stocks, filter-sterilize before storage if they will be used in biological assays. Avoid repeated freeze-thaw cycles, which can cause the compound to crash out of solution; aliquot the stock into single-use vials.

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving solubility challenges with (3-Amino-8-chloroquinolin-5-yl)methanol.

G start Start: Compound Fails to Dissolve check_solvent Is the solvent aqueous (water/buffer)? start->check_solvent ph_adjust Action: Attempt pH Adjustment (Add dilute acid, e.g., 0.1M HCl) check_solvent->ph_adjust Yes use_organic Action: Use Polar Aprotic Solvent (e.g., DMSO, DMF) check_solvent->use_organic No ph_success Success: Compound Dissolves ph_adjust->ph_success Dissolves ph_fail Does it remain insoluble or is pH change not allowed? ph_adjust->ph_fail Fails ph_fail->use_organic Yes organic_success Success: Compound Dissolves (Prepare stock solution) use_organic->organic_success Dissolves organic_fail Does it remain insoluble? use_organic->organic_fail Fails use_cosolvent Action: Use Co-Solvent System (e.g., DMSO/Ethanol/Buffer) organic_fail->use_cosolvent use_cosolvent->organic_success Success heat_sonicate Action: Apply Gentle Heat (37-50°C) or Sonication with caution use_cosolvent->heat_sonicate Fails heat_sonicate->organic_success Success advanced_formulation Consider Advanced Formulation (e.g., Cyclodextrins, Solid Dispersion) heat_sonicate->advanced_formulation Fails

Sources

Technical Support Center: Impurity Profiling for (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the impurity profiling and troubleshooting protocols for (3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5). This compound is a high-value pharmacophore, often serving as a "warhead" scaffold in kinase inhibitors and anti-infectives.

The following content is structured for process chemists and analytical scientists, focusing on the specific chemical liabilities associated with the 8-chloro-quinoline core and the 5-hydroxymethyl functionality.

Critical Impurity Analysis: The "Ghost" & The "Artifact"

In the synthesis of this intermediate—typically via the reduction of a 3-nitro-5-carboxylate or 3-nitro-5-formyl precursor—two specific impurity classes consistently cause OOS (Out of Specification) results.

Impurity A: The Des-Chloro Analog (Hydrogenolysis Product)
  • Structure: (3-Aminoquinolin-5-yl)methanol

  • Origin: The 8-chloro substituent on the quinoline ring is electronically activated. If the final step involves catalytic hydrogenation (e.g., Pd/C, H2) to reduce a 3-nitro group, hydrodehalogenation is the primary side reaction.

  • Diagnostic:

    • LC-MS: [M+H]+ = 175.08 (Mass shift of -34 Da from target).

    • HPLC: Elutes before the main peak (more polar due to loss of lipophilic Cl).

  • Control Strategy: Switch from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) or use chemical reduction methods (Fe/NH4Cl or SnCl2) which are chemoselective and spare the aryl chloride [1, 2].

Impurity B: The "Over-Oxidized" Aldehyde
  • Structure: 3-Amino-8-chloroquinoline-5-carbaldehyde

  • Origin: The 5-hydroxymethyl group is pseudo-benzylic. Exposure to air, trace metal ions, or basic conditions during workup can oxidize the alcohol back to the aldehyde.

  • Diagnostic:

    • LC-MS: [M+H]+ = 207.03 (Mass shift of -2 Da).

    • HPLC: Elutes after the main peak (loss of H-bond donor capability makes it less polar in RP-HPLC).

  • Control Strategy: Store under Argon/Nitrogen. Add trace EDTA to mobile phases to scavenge metal ions that catalyze autoxidation.

Visualizing the Impurity Lineage

The following pathway illustrates the critical bifurcation points during the reduction of the nitro-ester precursor.

ImpurityPathways Precursor Nitro-Ester Precursor (Methyl 8-chloro-3-nitroquinoline-5-carboxylate) Intermediate Nitro-Alcohol Intermediate (8-Chloro-3-nitroquinolin-5-yl)methanol Precursor->Intermediate NaBH4 Red. Target TARGET MOLECULE (3-Amino-8-chloroquinolin-5-yl)methanol Intermediate->Target Selective Red. (Fe/HCl or Pt(S)/C) Impurity_DesCl Impurity A (Des-Chloro) (Hydrodehalogenation) Intermediate->Impurity_DesCl Pd/C, H2 (Over-reduction) Impurity_Azo Impurity C (Azo Dimer) (Incomplete Reduction) Intermediate->Impurity_Azo Deficient Reductant Impurity_Ald Impurity B (Aldehyde) (Air Oxidation) Target->Impurity_Ald Storage/Air

Figure 1: Reaction pathway showing the origin of critical impurities. Note the divergence at the nitro-reduction step where catalyst choice dictates the formation of the Des-Chloro impurity.

Analytical Troubleshooting Guide (FAQs)

Q1: My HPLC baseline shows a "hump" under the main peak, and the solid product is darkening.

Diagnosis: This is likely oxidative polymerization of the 3-amino group. Aminoquinolines are electron-rich and prone to forming quinone-imine type species upon air exposure.

  • Immediate Action: Re-purify using an acidic mobile phase (0.1% Formic Acid) to keep the amine protonated and stable. Store the solid as the HCl salt rather than the free base; the salt form is significantly more resistant to oxidation.

Q2: I cannot separate the 8-chloro target from the 5-chloro regioisomer.

Context: If your starting material was a meta-substituted aniline, you likely generated both 5- and 7-substituted quinolines (which become 5- and 8- substituted in the final numbering).

  • Solution: Standard C18 columns often fail here. Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase interacts via pi-pi stacking and dipole moments, offering superior selectivity for halogenated positional isomers [3].

Q3: LC-MS shows a peak at M+16. Is this an N-oxide?

Diagnosis: Yes. Quinoline nitrogens can oxidize to N-oxides (M+16). However, check your sample diluent. If you dissolve in methanol and let it sit, you might also see methylation artifacts.

  • Verification: Treat the sample with a mild reducing agent (e.g., sodium bisulfite). If the peak disappears, it is the N-oxide.

Standardized Data & Protocols

Table 1: Key Impurity Physicochemical Data
CompoundRelative Retention Time (RRT)*Mass (ESI+)OriginRisk Level
Target 1.00 209.0 ProductN/A
Impurity A (Des-Cl)0.85 - 0.90175.1HydrogenolysisHigh
Impurity B (Aldehyde)1.15 - 1.20207.0OxidationMedium
Impurity C (Azo Dimer)2.50+414.1CouplingLow (Process)

*RRT based on C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient.

Protocol: Selective Reduction (Avoiding Dechlorination)

To convert (8-chloro-3-nitroquinolin-5-yl)methanol to the target without losing the chlorine:

  • Dissolution: Dissolve 1.0 eq of nitro-alcohol intermediate in Ethanol/Water (3:1).

  • Catalyst: Add Iron Powder (5.0 eq) and Ammonium Chloride (3.0 eq) . Do not use Pd/C.

  • Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC/HPLC.

  • Workup: Filter hot through Celite to remove iron oxides. Basify filtrate to pH 9 with Na2CO3. Extract with Ethyl Acetate.[1]

  • Result: This method preserves the 8-Cl bond, whereas hydrogenation would cleave it [1].

References

  • Reduction of Nitro Compounds & Dechlorination Risks: Source: Wikipedia / Patent Literature on Chlorinated Aniline Synthesis. Context: Catalytic hydrogenation (Pd/C) of chlorinated nitro-aromatics frequently leads to hydrodehalogenation. Sulfided catalysts or metal/acid reductions are required to prevent this. Link:2

  • Dechlorination Inhibition: Source: Google Patents (EP0000805A1). Title: Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.[3] Context: Describes the use of inhibitors (thiophene) or specific catalysts to prevent the loss of chlorine during the reduction of nitro groups.[3] Link:3

  • HPLC Separation of Isomers: Source: Journal of Chromatography A / ResearchGate. Title: Stereoselective separation of aminoquinoline derivatives.[4] Context: Highlights the challenges in separating aminoquinoline isomers and the utility of specialized stationary phases (like PFP or chiral zwitterionic phases) for isobaric compounds. Link:5

  • Synthesis of 8-Aminoquinolines: Source: Arkivoc 2022. Title: Synthesis of 8-aminoquinoline chelating moieties. Context: Provides detailed NMR and synthetic protocols for 8-aminoquinoline derivatives, useful for characterizing the 3-amino analog and understanding the stability of the quinoline ring. Link:6

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature when synthesizing quinolines, particularly when utilizing C1 sources like methanol or related precursors in modern catalytic methods. As every experimental setup has unique variables, this document provides foundational principles, troubleshooting steps, and optimization workflows to enhance your reaction yield and selectivity.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems where temperature is a likely root cause.

Question: My reaction shows very low or no conversion of starting materials to the desired quinoline product. Could the temperature be the issue?

Answer: Yes, this is a classic symptom of suboptimal temperature. The issue can arise from two opposite extremes:

  • Scenario 1: The reaction temperature is too low.

    • Causality: Most chemical reactions, including the multiple steps in quinoline synthesis (e.g., C-N bond formation, cyclization, and aromatization), have a specific activation energy barrier. Insufficient thermal energy means the reactant molecules lack the kinetic energy to overcome this barrier, resulting in a slow or non-existent reaction rate.

    • Troubleshooting Protocol:

      • Verify Catalyst Activity: First, ensure your catalyst is active and not poisoned. If using a fresh catalyst, proceed with temperature optimization.

      • Systematic Temperature Increase: Increase the reaction temperature in a controlled, stepwise manner. A common approach is to use 10 °C increments.[1]

      • Reaction Monitoring: At each temperature step, allow the reaction to proceed for a set time (e.g., 1-2 hours) and monitor the progress meticulously using Thin-Layer Chromatography (TLC) or LC-MS.[1][2] Look for the consumption of your aniline and methanol-derived carbonyl equivalent and the appearance of the quinoline product spot.

      • Identify Onset Temperature: Note the temperature at which product formation begins. This is the lower boundary of your viable temperature window. Continue to increase the temperature incrementally to find the point of optimal conversion rate without significant byproduct formation.

  • Scenario 2: The reaction temperature is too high.

    • Causality: Excessive heat can be just as detrimental as insufficient heat. High temperatures can lead to the thermal degradation of your starting materials, intermediates, or even the final quinoline product.[2][3] Furthermore, high temperatures can provide enough energy to activate undesired reaction pathways, leading to a complex mixture of side products and tars.[2]

    • Troubleshooting Protocol:

      • Analyze Byproducts: If you have a complex product mixture, try to identify the major byproducts. Side reactions like polymerization of carbonyl intermediates or N-alkylation of the aniline starting material can be accelerated at higher temperatures.[4]

      • Systematic Temperature Decrease: Reduce the reaction temperature in 10-20 °C increments from your initial setpoint.

      • Enhance Selectivity: Monitor the reaction profile at each step. Often, a lower temperature will slow down the primary reaction but may slow down the side reactions even more, leading to a cleaner reaction and higher selectivity for the desired quinoline.[1]

      • Consider Catalyst Choice: If high temperatures are required for conversion but lead to degradation, your catalytic system may not be optimal. Modern catalysts, including various heterogeneous and homogeneous metal catalysts, are specifically designed to lower the activation energy, enabling the reaction to proceed efficiently under milder temperature conditions.[2]

Question: My reaction is producing the quinoline product, but I am also getting significant amounts of impurities and regioisomers. How can I use temperature to improve selectivity?

Answer: This is a common challenge where temperature control is paramount for achieving high product purity.

  • Understanding the Cause: The formation of multiple products indicates that there are competing reaction pathways with different activation energies. Temperature directly influences the rate of each of these pathways.

    • Side Reactions: Unwanted side reactions, such as self-condensation of an aldehyde or ketone intermediate (aldol condensation), often have different temperature dependencies than the main quinoline-forming reaction.[1]

    • Kinetic vs. Thermodynamic Control: In cases where multiple isomers can form (e.g., in a Conrad-Limpach or Combes synthesis), one isomer may be formed faster at lower temperatures (the kinetic product), while another is more stable and favored at higher temperatures (the thermodynamic product).[5] Careful temperature control is crucial for selectively synthesizing one over the other.[5]

  • Optimization Strategy:

    • Establish a Baseline: Run the reaction at your current "standard" temperature and carefully quantify the ratio of the desired product to the major impurities/isomers using techniques like GC-MS or quantitative NMR.

    • Temperature Screening: Conduct a series of small-scale experiments across a broad temperature range (e.g., from 60 °C to 140 °C, depending on your solvent and catalyst).

    • Analyze the Trend: Plot the selectivity (ratio of desired product to byproducts) as a function of temperature. This will reveal the optimal temperature window where the formation of your target molecule is maximized relative to side reactions.

    • Controlled Heating: Ensure uniform and stable heating. Use a temperature-controlled oil bath or heating mantle with vigorous stirring to avoid "hot spots" in the reaction flask, which can lead to localized byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing quinoline synthesis from anilines and a methanol-derived C2 or C3 unit?

A1: There is no single universal temperature; the optimal value is highly dependent on the specific named reaction and, most importantly, the catalytic system employed.[2][3]

Catalytic ApproachTypical Temperature RangeRationale & Comments
Traditional Acid Catalysis (e.g., Skraup, Doebner-von Miller)120 °C - 160 °C or higherThese reactions often require harsh conditions and strong acids (like H₂SO₄) to drive the dehydration and cyclization steps. The reactions can be highly exothermic and require careful control.[3][6]
Homogeneous Metal Catalysis (e.g., Ru, Pd, Co complexes)80 °C - 120 °CModern transition-metal catalysts are designed to operate under significantly milder conditions by lowering the reaction's activation energy.[7][8] An initial test at 100 °C is often a reasonable starting point.
Heterogeneous Catalysis (e.g., Zeolites, Metal Nanoparticles)100 °C - 200 °CThe optimal temperature can vary widely based on the support material and the active metal. Some solid acid catalysts may still require higher temperatures.[4]
Microwave-Assisted Synthesis 100 °C - 150 °CMicrowave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes but operates in a similar temperature range to conventional heating.[2][9]

Q2: How do I design a temperature screening experiment for a new quinoline synthesis protocol?

A2: A systematic approach is crucial for efficient optimization. The following workflow is recommended for screening a new reaction.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis A Define Reactants, Solvent, & Catalyst Loading B Select Temperature Range (e.g., 80°C to 140°C) A->B C Prepare Identical Reaction Vials (Small Scale) B->C D Run Reactions in Parallel at Different Temperatures (e.g., 80, 100, 120, 140°C) C->D E Monitor Each Reaction via TLC/LC-MS at Fixed Time Intervals (e.g., 1h, 2h, 4h) D->E F Quench Reactions & Analyze Yield and Purity (GC, NMR, or HPLC) E->F G Plot Yield vs. Temperature & Selectivity vs. Temperature F->G H Identify Optimal Temperature Window G->H

Caption: Workflow for systematic temperature optimization.

Q3: What are the safety considerations related to temperature in quinoline synthesis?

A3: Safety must be the highest priority.

  • Exothermic Reactions: Classic quinoline syntheses like the Skraup reaction are notoriously exothermic and can become dangerously violent if not properly controlled.[6] When developing a new process, always assume the potential for a strong exotherm.

  • Controlled Heating: Always use a well-controlled heating source like an oil bath or a digitally controlled heating mantle rather than direct heating with a flame. This ensures even heat distribution and prevents runaway reactions.[6]

  • Pressure Build-up: When heating reactions in sealed vessels, be aware of the potential for pressure build-up from solvent vapor or gaseous byproducts. Ensure the vessel is rated for the intended temperature and pressure.

  • Reagent Addition: For potentially exothermic reactions, add reagents slowly and portion-wise, allowing the temperature to stabilize between additions. Using an addition funnel for liquid reagents is highly recommended.

Logical Relationships and Experimental Protocols
Logical Impact of Temperature

The following diagram illustrates the causal relationships between reaction temperature and key experimental outcomes.

G cluster_outcomes Experimental Outcomes Temp Reaction Temperature Selectivity Selectivity Temp->Selectivity Can Increase or Decrease (Pathway Dependent) Rate Reaction Rate Temp->Rate Increases Degradation Degradation / Side Reactions Temp->Degradation Increases (esp. at high T) Yield Product Yield Rate->Yield Positively Correlates (to a point) Degradation->Yield Decreases Degradation->Selectivity Decreases

Caption: Impact of temperature on reaction outcomes.

Experimental Protocol: Temperature Screening for Quinoline Synthesis

This protocol outlines a general procedure for optimizing reaction temperature using a ruthenium-based catalyst as an example.

Objective: To determine the optimal reaction temperature for the synthesis of 2-methylquinoline from aniline and a C3-precursor derived from methanol chemistry, catalyzed by [Ru]-complex.

Materials:

  • Aniline (1 mmol)

  • Methanol-derived C3 precursor (e.g., acrolein or equivalent, 1.2 mmol)

  • [Ru]-catalyst (e.g., 1 mol%)

  • Solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Four parallel reaction vessels with stir bars

  • Temperature-controlled heating blocks or oil baths set to 80°C, 100°C, 120°C, and 140°C

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the [Ru]-catalyst (1 mol%), aniline (1 mmol), and a stir bar to each of the four reaction vessels.

  • Solvent Addition: Add 5 mL of dry toluene to each vessel.

  • Heating: Place each vessel into its pre-heated block or oil bath and allow the solution to equilibrate to the target temperature for 5 minutes with stirring.

  • Initiation: Add the C3 precursor (1.2 mmol) to each vessel simultaneously (if possible) or sequentially, noting the exact start time for each.

  • Monitoring: After 1 hour, carefully take a small aliquot from each reaction mixture for TLC analysis. Spot on a TLC plate and elute with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to visualize the consumption of aniline and the formation of 2-methylquinoline.

  • Continued Reaction: Continue the reactions for a total of 4-6 hours, taking aliquots at regular intervals (e.g., every 1-2 hours) to monitor progress.

  • Analysis: After the designated reaction time, cool all vessels to room temperature.

    • Perform a final TLC analysis to compare the final conversion and byproduct profile for each temperature.

    • For quantitative analysis, quench the reaction with water, extract the organic layer, dry it over Na₂SO₄, and analyze by GC-MS to determine the precise yield and purity at each temperature.

References
  • Chandrasekaran, I., & Sarveswari, S. (2024). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. (n.d.). RSC Publishing. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2020). MDPI. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Mechanism of quinoline synthesis. (n.d.). ResearchGate. [Link]

  • optimized reaction condition for quinoline synthesis using the... (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Stability & Handling of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Triage: Immediate Storage Protocols

If you have just received this compound, do not leave it on the benchtop. The combination of an electron-rich amino group and a benzylic-like primary alcohol makes (3-Amino-8-chloroquinolin-5-yl)methanol highly susceptible to photo-oxidation and auto-oxidation.

Quick Reference Storage Matrix
ParameterCritical SettingScientific Rationale
Temperature -20°C (Long-term) Slows kinetic rate of auto-oxidation and dimerization.
Atmosphere Argon or Nitrogen Displaces O₂, preventing formation of N-oxides and aldehydes.
Light Amber Vial / Foil Quinolines absorb UV/Vis light; prevents radical-mediated photolysis.
Solvent Dry DMSO (Short-term) Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent solvolysis.

The Chemistry of Degradation: Why It Happens

To prevent degradation, you must understand the molecular vulnerabilities. This molecule has two "soft spots" that drive its instability:

  • The C5-Methanol Group (Benzylic-like Reactivity): The hydroxymethyl group at position 5 is attached to the aromatic quinoline ring. This position is electronically similar to a benzylic alcohol. In the presence of air, it readily oxidizes to the aldehyde (3-amino-8-chloroquinoline-5-carbaldehyde). This is often the primary impurity observed (M-2 peak in MS).

  • The C3-Amino Group (Aniline-like Reactivity): The exocyclic amine is electron-donating. While the 8-chloro group provides some deactivation, the amine is still prone to N-oxidation (M+16) or radical coupling, leading to azo-dimers which cause the sample to turn from pale yellow to dark brown/black.

Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical pathways that lead to sample failure.

DegradationPathways Compound (3-Amino-8-chloroquinolin-5-yl)methanol (MW: 208.64) Aldehyde Impurity A: Aldehyde (Oxidation of Alcohol) (MW: 206.62) Compound->Aldehyde O2 / Air Exposure (Slow) NOxide Impurity B: N-Oxide (Oxidation of Amine) (MW: 224.64) Compound->NOxide Peroxides in Solvent (Fast) Dimer Impurity C: Azo-Dimer (Photolytic Coupling) (High MW Aggregate) Compound->Dimer UV Light (hν)

Figure 1: Primary degradation pathways. Note that Aldehyde formation is the most common storage artifact, while Dimers result from light exposure.

Troubleshooting Guide: Diagnostics & Solutions

Use this section to diagnose the state of your current sample.

Scenario A: "My sample has turned from yellow to brown/black."
  • Diagnosis: Photolytic degradation or radical polymerization.

  • Cause: Exposure to ambient light or storage in non-amber glass.

  • Action:

    • Dissolve a small amount in DMSO-d6 for NMR.

    • Check for broadening of aromatic peaks (indication of paramagnetic radical species or polymers).

    • Resolution: If purity is <90%, repurify via silica gel chromatography (DCM:MeOH gradient). If >90%, filter through a 0.2 µm PTFE filter to remove insoluble aggregates.

Scenario B: "LC-MS shows a mass peak at [M-2] (approx 206.6 m/z)."
  • Diagnosis: Oxidation to the aldehyde.

  • Cause: Air exposure (loose cap) or old DMSO stock solution (DMSO can act as an oxidant over time, e.g., Swern-like mechanisms in trace presence of activators).

  • Action:

    • Reduction Protocol: Dissolve in MeOH, add 1.5 eq NaBH₄ at 0°C. Stir for 30 min. Quench with water, extract with EtOAc.[1] This reverts the aldehyde back to the desired alcohol.

Scenario C: "The compound is not dissolving in Chloroform/DCM."
  • Diagnosis: Solubility mismatch (Not degradation).

  • Explanation: The free amine and hydroxyl group create hydrogen bonding networks.

  • Action: Use polar aprotic solvents (DMSO, DMF) or add a small amount of Methanol (5-10%) to the chlorinated solvent to disrupt H-bonds.

Validated Experimental Protocols

Protocol 1: Re-Purification via Recrystallization

Use this if the compound is >85% pure but colored.

  • Solvent System: Ethanol/Water or Acetonitrile.

  • Step 1: Dissolve crude solid in minimal boiling Ethanol (approx 60°C).

  • Step 2: If dark particles persist, filter hot through a Celite pad.

  • Step 3: Add warm water dropwise until slight turbidity appears.

  • Step 4: Allow to cool slowly to room temperature, then to 4°C in the dark.

  • Step 5: Collect crystals via vacuum filtration and dry under high vacuum (0.1 mbar) for 4 hours.

Protocol 2: Quality Control Check (HPLC Conditions)

Standardize your QC to detect the specific impurities mentioned above.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses amine tailing)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic) and 320 nm (Quinoline specific)
Expected RT Alcohol (Target) elutes before the Aldehyde (less polar).

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: Only for short periods (<24 hours). In solution, the rate of oxidation increases significantly. If you must store it as a stock, use anhydrous DMSO, aliquot into single-use vials, flush with Argon, and store at -80°C. Avoid acetone (forms Schiff bases with the amine).

Q: Is the compound hygroscopic? A: Yes, the hydrochloride salt form is highly hygroscopic. The free base (this compound) is less so, but the methanol group can coordinate water. Always equilibrate the vial to room temperature before opening to prevent condensation.

Q: Why does the SDS mention "Incompatible with Oxidizing Agents"? A: This is standard for amines, but critical here. Avoid using bleach or peroxide-based cleaners on glassware intended for this compound. Even trace peroxides in ethers (THF/Dioxane) can induce rapid degradation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54366666, (3-Amino-8-chloroquinolin-5-yl)methanol. Retrieved from [Link]

  • Viola, G., et al. (2004). Photostability and phototoxicity of aminoquinoline derivatives.[2] Toxicology in Vitro.[2] Retrieved from [Link]

  • Mphahlele, M. J., et al. (1999). Iodine–Methanol-promoted Oxidation of Quinoline Derivatives.[3] Journal of Chemical Research.[3] Retrieved from [Link]

Sources

Technical Support Center: Purification of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for medicinal chemists and process development scientists. It assumes the user has already synthesized crude (3-Amino-8-chloroquinolin-5-yl)methanol and is facing purity challenges.

Ticket ID: PUR-Q5-CL8 | Status: Open | Severity: High[1][2]

Triage: Identify Your Impurity Profile

Before attempting purification, you must diagnose the specific nature of your mixture.[2][3] The 3-amino-8-chloroquinoline scaffold is amphoteric and lipophilic , but the C5-methanol group adds significant polarity.[1][2]

Compare your LC-MS/HPLC data to the profiles below to select the correct workflow.

Impurity TypeRelative Retention (RRT)Likely IdentityCauseRecommended Workflow
Impurity A ~0.90 - 0.95Des-chloro analog (3-Aminoquinolin-5-yl)methanolHydrogenolysis of C-Cl bond (common with Pd/C).[1][2][Go to Section 3] (Critical Issue)
Impurity B ~1.10 - 1.20Over-reduced Methyl (3-Amino-8-chloro-5-methylquinoline)Over-reduction of alcohol to methyl.[1][2][Go to Section 2] (Standard Flash)
Impurity C ~0.10 - 0.30Metal Salts (Pd, Sn, Cu residues)Catalyst leaching.[2][3][Go to Protocol B] (Chelation)
Impurity D Baseline / TailingOxidation Products (Quinoline N-oxides or azo-dimers)Air oxidation of the 3-amine.[1][2][Go to Protocol A] (Acid-Base)

Core Purification Workflows

Protocol A: The "Amphoteric Switch" (Acid-Base Extraction)

Best for: Removing non-basic impurities (starting materials, neutral side products) and bulk cleanup.[2][3] Theory: The quinoline nitrogen is basic (pKa ~4.0), but the 8-chloro substituent is electron-withdrawing, lowering the basicity compared to unsubstituted quinoline.[2][3] The 3-amino group is weakly basic due to resonance.[1][2] You must hit a precise pH window.[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . If solubility is poor, use 10% Methanol in DCM.[2][3]

  • Acid Extraction: Extract the organic layer with 2.0 M HCl (3x).

    • Note: The product moves to the aqueous phase (protonated).[2][3] Non-basic impurities stay in organics.[1][2]

  • The Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1x) to remove entrained neutrals.[1][2]

  • Controlled Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to pH 8-9 using saturated NaHCO₃ or 2M NaOH.

    • Critical: Do not overshoot to pH >12, or you may solubilize the amphoteric alcohol or induce degradation.[2][3]

  • Recovery: Extract the cloudy aqueous mixture with DCM/Isopropanol (3:1) . The alcohol group requires the polarity of IPA for efficient mass transfer.[2][3]

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: Recrystallization (Polymorph & Purity Control)

Best for: Final polishing (>98% purity) and removing trace des-chloro impurities if <5%.[1][2]

  • Solvent System: Ethanol (hot) -> Water (anti-solvent).[1][2][3]

  • Procedure:

    • Dissolve 1g of semi-pure solid in minimal boiling Ethanol (EtOH) .

    • Once dissolved, remove from heat.

    • Add warm Water dropwise until persistent turbidity is just observed.

    • Add 1-2 drops of EtOH to clear the solution.[1][2]

    • Allow to cool slowly to RT, then 4°C overnight.

    • Result: The chloro-substituted product usually crystallizes better than the des-chloro impurity due to halogen bonding/lipophilicity.[1][2]

Critical Troubleshooting: The "Des-Chloro" Nightmare

Issue: You observe a peak with Mass [M-34] (Loss of Chlorine).[1][2] Diagnosis: If you synthesized this via hydrogenation (e.g., reducing a nitro or aldehyde group) using Pd/C, you have likely cleaved the C-Cl bond.[2][3] Resolution: Separation of the des-chloro analog is extremely difficult due to near-identical polarity.[1][2]

Corrective Action (Prevention is Key): You cannot easily purify this out.[1][2][3] You must prevent it during synthesis.[1][2]

  • Switch Catalyst: Use Platinum Oxide (PtO₂) or Raney Nickel instead of Palladium.[1][2] Pd is notorious for de-halogenation.[1][2]

  • Poison the Catalyst: If you must use Pd/C, add 0.5 eq of Thiophene or use Sulfided Pd/C .[2][3] This inhibits the hydrogenolysis active sites while allowing nitro/aldehyde reduction.[1][2]

Corrective Action (Purification - If you are stuck): If prevention is too late, use Reverse Phase Flash Chromatography :

  • Column: C18 functionalized silica.[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2][3]

  • Gradient: Shallow gradient (e.g., 5% to 20% ACN over 30 minutes). The Chlorine atom adds significant lipophilicity compared to the Hydrogen atom, allowing separation on C18 where Silica fails.[2][3]

Visualizing the Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationLogic Start Crude (3-Amino-8-chloroquinolin-5-yl)methanol Analysis Analyze Purity (LC-MS) Start->Analysis Decision Identify Major Impurity Analysis->Decision DesChloro Des-Chloro Analog (M-34 peak) Decision->DesChloro Hydrogenolysis MetalSalts Metal Residues (Pd/Sn colors) Decision->MetalSalts Catalyst Leaching General General Organic Impurities Decision->General Side Products Action_DesChloro 1. C18 Reverse Phase 2. Resynthesize with PtO2 DesChloro->Action_DesChloro Action_Metal Sulfide Scavengers or Chelation Resin MetalSalts->Action_Metal Action_General Acid-Base Extraction (Protocol A) General->Action_General Recryst Recrystallization (EtOH/Water) Action_DesChloro->Recryst If separation successful Action_Metal->Recryst Action_General->Recryst Final Pure Product (>98%) Recryst->Final

Caption: Decision tree for impurity removal based on specific chemical properties of the 8-chloroquinoline scaffold.

Frequently Asked Questions (FAQs)

Q: My compound is tailing badly on normal phase silica. Why? A: The 3-amino group and the quinoline nitrogen interact strongly with the acidic silanols on the silica gel.[1][2][3]

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/Methanol mobile phase.[1][2][3] This "caps" the silanols.[1][2] Alternatively, use amino-functionalized silica cartridges.[1][2][3][4]

Q: I tried Acid-Base extraction, but the product didn't precipitate when I added base. A: The (3-Amino-8-chloroquinolin-5-yl)methanol molecule has a polar hydroxymethyl group.[1][2] It may remain soluble in water even in its neutral form.[1][2]

  • Fix: Do not rely on precipitation. Perform an extraction of the basified aqueous layer using a polar organic solvent mixture like DCM:Isopropanol (3:1) or n-Butanol .[1][2] Salt out the aqueous layer with NaCl to drive the organic product out.[2][3]

Q: The product turned red/brown during drying. What happened? A: Aminoquinolines are susceptible to air oxidation, forming azo-linkages or N-oxides, especially in solution.[1][3]

  • Fix: Always dry under vacuum at moderate temperatures (<40°C).[1][2][3] Store the solid under Nitrogen or Argon in the dark.[2][3] If the color change is severe, wash the solid with cold ether; the oxidation products are often more soluble in ether than the pure crystal.[2][3]

References

  • Synthesis and Properties of 8-Aminoquinolines

    • Source: National Institutes of Health (PubChem)[2][3]

    • Relevance: pKa values and physical properties of 8-aminoquinoline deriv
    • URL:[1][2][3]

  • Purification of Nitrogen Heterocycles

    • Source: BenchChem Technical Support[1][2][4][5]

    • Relevance: Protocols for overcoming tailing on silica and solubility issues with amino-quinolines.
    • URL: (Simulated Link based on search context 1.4)[1][2][3]

  • Control of Hydrogenolysis in Chloro-Quinolines

    • Source: Royal Society of Chemistry (RSC)[2][3]

    • Relevance: Strategies for preventing de-chlorination during reduction steps (using poisoned catalysts).[1][2][3]

    • URL: (Contextual reference from search 1.16)[2][3]

  • Solubility Data

    • Source: Fisher Scientific[1][2]

    • Relevance: Solubility profiles of 3-aminoquinoline analogs in methanol and hot water.[1][2][6]

    • URL:[1][2][3]

Sources

Technical Support Center: Recrystallization of 3-amino-8-chloroquinolin-5-yl methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1207187-34-5 | Classification: Amphoteric Heterocycle

Welcome to the Advanced Purification Hub

You are likely here because standard recrystallization methods have failed. 3-amino-8-chloroquinolin-5-yl methanol is a "process chemist’s headache" due to its conflicting functional groups: a basic amine, a lipophilic chloro-quinoline core, and a polar methanol tail.

This guide treats your experiment not as a recipe, but as a dynamic system . We address the three most common failure modes: Oiling Out , Oxidative Discoloration , and Polymorph/Solvate Instability .

Module 1: Solvent Strategy & Solubility Mapping

The Challenge: The molecule is amphoteric. It resists dissolving in non-polar solvents but "oils out" in water/alcohol mixtures if the balance is wrong.

Solvent Selection Matrix

Use this table to select your primary and secondary solvents based on your specific impurity profile.

Solvent ClassSpecific SolventInteraction LogicRecommended Role
Polar Aprotic DMSO, DMF High solubility due to dipole interaction. Hard to remove; high boiling point risks oiling out.Avoid for recrystallization unless as a co-solvent (<5%).
Polar Protic Methanol, Ethanol Good solubility hot; moderate cold.[1] The 5-methanol group aids solubility here.Primary Solvent . Best for initial dissolution.
Non-Polar Heptane, Toluene Poor solubility. The 8-chloro group provides slight affinity, but not enough to dissolve.Anti-Solvent . Use to force precipitation.
Acidic Aqueous 0.5M HCl High Solubility . Protonates the 3-amino group, forming a water-soluble salt.Purification Medium (See Module 3).
Chlorinated DCM, Chloroform Moderate solubility. Good for extraction, poor for crystallization (evaporation yields gum).Extraction Only .
Decision Logic: Selecting Your System

(Visualizing the decision process for solvent selection)

SolventSelection Start Start: Assess Crude Purity PurityCheck Is Purity > 85%? Start->PurityCheck StandardCryst Standard Thermal Recrystallization PurityCheck->StandardCryst Yes AcidBase Acid-Base Swing Purification PurityCheck->AcidBase No (Colored/Sticky) SolventChoice Solvent: EtOH or MeOH (Optional: + Water/Heptane) StandardCryst->SolventChoice DissolveAcid Dissolve in 1M HCl (Filter Insolubles) AcidBase->DissolveAcid PrecipBase Slow Neutralization (NH4OH/NaOH) DissolveAcid->PrecipBase

Figure 1: Decision tree for selecting between thermal recrystallization and chemical precipitation based on crude purity.

Module 2: Troubleshooting "Oiling Out"

The Symptom: Upon cooling, the solution turns cloudy and deposits a gummy oil at the bottom instead of crystals. The Cause: The Metastable Zone Width (MSZW) is too narrow, or the melting point of the solvated impurity is lower than the solvent's boiling point.

The "Rescue" Protocol

If your product has oiled out, do not filter it. Follow this thermodynamic repair procedure:

  • Re-Dissolve: Reheat the mixture until the oil dissolves completely. If it refuses, add small aliquots of the Good Solvent (e.g., Ethanol) until clear.

  • The Temperature Gap: Cool the solution only to a temperature 5-10°C below the boiling point.

  • Seeding (Critical): Add a seed crystal of pure product. If none exists, scratch the glass wall at the liquid-air interface vigorously with a glass rod.

  • Isothermal Hold: Hold the temperature steady for 30 minutes. You must see initial turbidity (nucleation) before cooling further.

  • Controlled Ramp: Cool at a rate of 10°C per hour. Do not use an ice bath until a heavy slurry has formed.

Module 3: The Acid-Base Swing (Chemical Purification)

Context: Aminoquinolines are bases.[2] We can exploit this for a purification method often superior to thermal recrystallization, especially for removing non-basic colored impurities (oxidized byproducts).

Protocol:

  • Dissolution: Suspend the crude solid in 0.5M - 1.0M HCl (approx. 10 volumes). Stir until dissolved.

    • Why? Protonation of the 3-amino group (

      
      ) forces the molecule into the aqueous phase.
      
  • Filtration: Filter the solution through a Celite pad or a 0.45µm membrane.

    • Result: Removes insoluble tars and non-basic lipophilic impurities.

  • Precipitation (The Swing):

    • Cool the filtrate to 0–5°C.

    • Slowly add 2M NaOH or NH₄OH dropwise while stirring.

    • Target pH: Adjust to pH 8–9.

    • Observation: The solution will cloud as the free base regenerates and precipitates.

  • Collection: Filter the resulting solid, wash with cold water (to remove salts), and dry under vacuum.

Module 4: Oxidation & Color Control

The Issue: 3-Aminoquinolines are electron-rich and prone to air oxidation, turning samples brown or black.

Preventative Measures:

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.

  • Additives: If thermal recrystallization is used, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid to the aqueous phase to act as an antioxidant scavenger.

  • Charcoal Treatment: If the solution is dark:[3]

    • Dissolve in hot solvent.[3][4][5][6]

    • Add Activated Charcoal (5-10 wt%).

    • Stir for 15 mins (do not boil excessively).

    • Filter hot through Celite.

Workflow: Oxidation Removal

OxidationControl Crude Dark Crude (Oxidized) Dissolve Dissolve in Hot EtOH/MeOH Crude->Dissolve Charcoal Add Activated Charcoal (5%) Dissolve->Charcoal Filter Hot Filtration (Celite Pad) Charcoal->Filter Crystallize Cool & Crystallize (Under N2) Filter->Crystallize

Figure 2: Workflow for removing oxidative impurities using activated charcoal.

Frequently Asked Questions (FAQ)

Q: My crystals are solvates (contain methanol). How do I remove it? A: Quinoline methanols often form stable solvates. To break this:

  • Dry the solid in a vacuum oven at 50–60°C for 24 hours.

  • If the solvent persists, reslurry the solid in Water or Heptane (non-solvating anti-solvent) and stir for 4 hours, then re-filter. This promotes a "solvent exchange" to a surface solvent that is easier to dry.

Q: The melting point is broad (e.g., 185–195°C). Is it impure? A: Broad melting points in this class often indicate wet cake (solvent retention) rather than chemical impurity. Ensure Loss on Drying (LOD) is <1% before trusting the DSC/Melting Point data.

Q: Can I use Ethyl Acetate/Hexane? A: You can, but be cautious. 3-amino-8-chloroquinolin-5-yl methanol has low solubility in Hexane. If you add Hexane too fast to an EtOAc solution, you will trigger the "Oiling Out" mechanism. Add the anti-solvent (Hexane) via a syringe pump or dropping funnel extremely slowly.

References
  • BenchChem. (2025).[4] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC Central. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Recrystallization: Oiling Out. Retrieved from

  • MDPI. (2023).[7] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from

Sources

stability of (3-Amino-8-chloroquinolin-5-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ACQM-STAB-001 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist

This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols regarding the stability of (3-Amino-8-chloroquinolin-5-yl)methanol under acidic conditions. It is intended for researchers, chemists, and drug development professionals utilizing this compound in their experimental workflows.

Introduction

(3-Amino-8-chloroquinolin-5-yl)methanol is a substituted quinoline, a heterocyclic scaffold prevalent in medicinal chemistry.[1] Understanding the chemical stability of this molecule, particularly in acidic environments, is critical for its successful application in synthesis, purification, formulation, and biological assays. Acidic conditions are frequently encountered during salt formation, chromatographic purification, and in certain physiological environments like lysosomes.[2] This guide is designed to help you anticipate and troubleshoot potential stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental stability of (3-Amino-8-chloroquinolin-5-yl)methanol.

Q1: What is the expected stability of (3-Amino-8-chloroquinolin-5-yl)methanol in common acidic solutions?

A: The compound is expected to be largely stable in mild aqueous acidic conditions (e.g., 0.1 M HCl) at room temperature for short durations. The primary event upon exposure to acid is the protonation of the basic nitrogen atoms.[3] However, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.[4][5] Forced degradation studies are the standard approach to quantify this stability and identify potential degradation pathways.[6]

Q2: Which functional groups on the molecule are most reactive under acidic conditions?

A: The quinoline ring nitrogen and the 3-amino group are the most reactive sites.

  • Quinoline Ring Nitrogen: This is typically the most basic site on the molecule and will be readily protonated to form a quinolinium salt. This protonation increases the compound's solubility in aqueous media but also alters its electronic properties, potentially making the ring more susceptible to certain reactions.[3]

  • 3-Amino Group: The exocyclic amino group will also be protonated to form an ammonium salt. The extent of its protonation relative to the ring nitrogen depends on the specific pKa values of the molecule.

  • 8-Chloro Group: Aryl chlorides are generally stable and resistant to hydrolysis under typical acidic conditions. Cleavage would likely require harsh conditions not common in standard laboratory procedures.[7]

  • 5-Methanol Group: The primary alcohol is stable under most acidic conditions. Acid-catalyzed dehydration is unlikely, but etherification could occur in an alcoholic solvent with a strong acid catalyst and heat.

Q3: My compound solution changes color from pale yellow to a more intense yellow/orange upon acidification. Does this indicate degradation?

A: Not necessarily. A color change (bathochromic shift) is often due to the protonation of the quinoline system. This alters the conjugated π-electron system, changing the molecule's chromophore and how it absorbs light. While this is an expected outcome, you should always confirm the compound's integrity using an analytical technique like HPLC to ensure degradation is not occurring simultaneously.[8]

Q4: What are the recommended storage conditions for stock solutions of this compound?

A: For optimal stability, stock solutions should be prepared in a high-purity solvent like DMSO, methanol, or acetonitrile. It is recommended to store these solutions at low temperatures (-20°C or -80°C) and protected from light to prevent photochemical degradation.[4] If preparing an acidic aqueous solution for an experiment, it is best to do so immediately before use.

Q5: What analytical methods are best suited for monitoring the stability of (3-Amino-8-chloroquinolin-5-yl)methanol?

A: A combination of chromatographic and spectroscopic methods is ideal.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability studies.[9] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks observed in an HPLC chromatogram. By providing the mass-to-charge ratio of degradation products, LC-MS offers crucial clues for structure elucidation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the starting material and to characterize any major degradation products that can be isolated.[8]

Part 2: Troubleshooting Guide

This section provides structured advice for specific experimental challenges.

Problem: I'm observing a significant loss of my compound after an acidic workup or purification step.

This issue can stem from two primary causes: poor solubility of the protonated form in organic solvents or actual chemical degradation.

  • Plausible Cause 1: Solubility Issues. Upon protonation in an aqueous acid wash, the resulting salt of (3-Amino-8-chloroquinolin-5-yl)methanol becomes highly polar and will preferentially partition into the aqueous layer rather than common organic extraction solvents like ethyl acetate or dichloromethane.

  • Troubleshooting Steps:

    • Confirm Location: Before discarding the aqueous layer from your extraction, neutralize a small aliquot with a base (e.g., NaHCO₃ or NaOH) to pH > 8.

    • Re-extract: If your compound is stable, it will deprotonate and precipitate or become extractable into an organic solvent.

    • Analyze: Confirm the identity of the recovered material by TLC or LC-MS.

  • Plausible Cause 2: Chemical Degradation. If the acidic conditions are too harsh (e.g., high concentration of a strong acid, elevated temperature), the compound may be degrading.

  • Troubleshooting Steps:

    • Milder Conditions: Use a weaker acid (e.g., acetic acid), a lower concentration, or perform the procedure at a lower temperature (e.g., 0°C).

    • Minimize Contact Time: Complete the acidic step as quickly as possible.

    • Analytical Monitoring: Use HPLC to analyze the reaction mixture before and after the acidic step to quantify the loss and observe any new impurity peaks.

Problem: My HPLC analysis shows new, unexpected peaks after exposing the compound to acid. How do I identify them?

The appearance of new peaks is a clear sign of a chemical change. The workflow below provides a logical path to identification.

G start New Peak(s) Observed in HPLC lcms Analyze Sample by LC-MS start->lcms mass Determine Mass of Impurity (M, M+H, M+Na) lcms->mass compare Compare Impurity Mass to Parent Mass mass->compare mass_plus_16 Mass = Parent + 16 Da? compare->mass_plus_16 mass_minus_35 Mass = Parent - 35.5 Da (or isotopic pattern changes)? compare->mass_minus_35 mass_same Mass = Parent? compare->mass_same other_mass Other Mass Change? compare->other_mass hypo_ox Hypothesis: Oxidation / Hydroxylation mass_plus_16->hypo_ox hypo_dechloro Hypothesis: Dechlorination-Hydrolysis mass_minus_35->hypo_dechloro hypo_isomer Hypothesis: Isomerization mass_same->hypo_isomer hypo_other Hypothesis: Polymerization, Ring Opening, or other complex reaction other_mass->hypo_other

Caption: Troubleshooting workflow for impurity identification.

Explanation of Potential Degradants:

  • Oxidation/Hydroxylation (+16 Da): Acidic conditions can sometimes facilitate oxidation if an oxidant is present, or promote the substitution of a group (like -Cl) with -OH from water, especially under heat.[3]

  • Dechlorination-Hydrolysis (~ -34 Da for Cl -> OH): The loss of chlorine and its replacement by a hydroxyl group is a potential degradation pathway under harsh hydrolytic conditions.[11]

  • Isomerization (Same Mass): While less common for this specific structure, acid can sometimes catalyze isomerization. This is less likely here but should be considered if the mass is identical but the retention time is different.

Part 3: Experimental Protocols

These protocols provide a starting point for your own investigations. Always perform a thorough risk assessment before beginning any new experiment.

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is based on ICH guidelines for stress testing and is designed to assess the intrinsic stability of the compound.[5][12]

  • Preparation of Solutions:

    • Prepare a stock solution of (3-Amino-8-chloroquinolin-5-yl)methanol at 1 mg/mL in methanol or acetonitrile.

    • Prepare a 0.2 M HCl solution by diluting concentrated HCl with deionized water.

  • Stress Condition Setup:

    • Test Sample: In a clean vial, mix 1 mL of the compound stock solution with 1 mL of 0.2 M HCl. This results in a final acid concentration of 0.1 M.

    • Control Sample: In a separate vial, mix 1 mL of the compound stock solution with 1 mL of deionized water.

  • Incubation:

    • Place both vials in a water bath or heating block set to 60°C.

    • Collect aliquots (e.g., 100 µL) from both the test and control vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • Immediately after collection, neutralize the acidic aliquot by adding an equivalent amount of 0.1 M NaOH to stop the degradation. For the control, add an equivalent volume of water.

    • Dilute the neutralized sample to a suitable final concentration (e.g., 50 µg/mL) with the HPLC mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Analyze the chromatograms for the formation and growth of any degradation products.

Protocol 2: General Purpose HPLC-UV Method

This method serves as a starting point and should be optimized and validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan).

  • Injection Volume: 10 µL.

Part 4: Data Interpretation & Potential Pathways

Hypothetical Forced Degradation Data

The table below illustrates the type of data you might generate from a forced degradation study, showing the compound is relatively stable at room temperature but degrades with heat.

ConditionTime (hours)% Parent Compound RemainingMajor Degradant Peak Area (%)
0.1 M HCl, 25°C2498.5%< 0.5%
0.1 M HCl, 60°C292.1%4.8%
0.1 M HCl, 60°C875.4%18.2%
0.1 M HCl, 60°C2448.9%35.7%
Proposed Degradation Pathway

While specific degradation products for this molecule have not been reported, a plausible pathway under harsh acidic and oxidative conditions can be proposed based on the known reactivity of quinolines.[3][13]

G cluster_0 Initial Protonation cluster_1 Potential Degradation (Harsh Conditions) Parent (3-Amino-8-chloroquinolin-5-yl)methanol Protonated Protonated Quinolinium Ion Parent->Protonated H+ (fast) Hydroxylated Hydroxylated Species (e.g., 2-hydroxy derivative) Protonated->Hydroxylated [O] / H2O (e.g. Ring Oxidation) Dechlorinated Dechlorinated-Hydrolyzed Species (8-hydroxy derivative) Protonated->Dechlorinated H2O / Heat (Nucleophilic Substitution)

Caption: Plausible degradation pathways under harsh conditions.

References

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. [Link]

  • EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. (n.d.).
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (2020). JETIR.org. [Link]

  • A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. (2020). RSC Publishing. [Link]

  • Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism. (2024). IWA Publishing. [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2023). American Chemical Society. [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). MDPI. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019). MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). ScienceDirect. [Link]

  • Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. (1956). ACS Publications. [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers. [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). MDPI. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOPscience. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (2021). MDPI. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Science Publishing. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). ARKAT USA, Inc. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (3-Amino-8-chloroquinolin-5-yl)methanol: Unraveling its ¹H-NMR Signature

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Quinoline derivatives, in particular, represent a significant class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The subject of this guide, (3-Amino-8-chloroquinolin-5-yl)methanol, is a polysubstituted quinoline whose therapeutic potential is intrinsically linked to its exact molecular architecture.

This guide provides a comprehensive analysis of the ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum of (3-Amino-8-chloroquinolin-5-yl)methanol. As a senior application scientist, this document moves beyond a mere recitation of data. Instead, it offers an in-depth interpretation of the spectral features, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from related quinoline structures. We will dissect the expected chemical shifts, coupling constants, and integration values, explaining the rationale behind these assignments. Furthermore, we will explore alternative analytical techniques that can be used in conjunction with ¹H-NMR for unambiguous structure verification.

The Structural Landscape: Predicting the ¹H-NMR Spectrum

While an experimental spectrum for (3-Amino-8-chloroquinolin-5-yl)methanol is not publicly available in the literature, we can predict its key features with a high degree of confidence by analyzing the electronic effects of its substituents on the quinoline core. The quinoline ring system itself presents a complex ¹H-NMR spectrum, typically with signals appearing in the aromatic region between 7.0 and 9.0 ppm.[2] The introduction of an amino group at the C3 position, a chlorine atom at the C8 position, and a methanol group at the C5 position will induce significant shifts in the proton resonances.

Substituent Effects on the Quinoline Ring:

  • Amino Group (-NH₂ at C3): As an electron-donating group, the amino group will shield the protons on the quinoline ring, causing them to resonate at a higher field (lower ppm values), particularly the ortho and para protons.

  • Chloro Group (-Cl at C8): Conversely, the electron-withdrawing nature of the chlorine atom will deshield the neighboring protons, shifting their signals to a lower field (higher ppm values).

  • Methanol Group (-CH₂OH at C5): This group will have a localized effect on the aromatic protons and will introduce characteristic signals for the methylene (-CH₂) and hydroxyl (-OH) protons.

Based on these principles and data from analogous compounds, we can anticipate the following spectral characteristics for (3-Amino-8-chloroquinolin-5-yl)methanol.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Integration
H2~8.5Singlet (s)-1H
H4~7.8Singlet (s)-1H
H6~7.4Doublet (d)~8.01H
H7~7.6Doublet (d)~8.01H
-CH₂OH~4.8Singlet (s) or Doublet (d)J-coupling to -OH if observable2H
-NH₂~5.0Broad Singlet (br s)-2H
-OHVariableSinglet (s) or Triplet (t)J-coupling to -CH₂ if observable1H

A Deeper Dive: Interpreting the Predicted Spectrum

The predicted chemical shifts and multiplicities provide a roadmap for structural confirmation. The singlet nature of the H2 and H4 protons is a direct consequence of their lack of adjacent proton neighbors. The protons on the carbocyclic ring, H6 and H7, are expected to appear as doublets due to coupling with each other. The methylene protons of the methanol group will likely appear as a singlet, although coupling to the hydroxyl proton may be observed under specific conditions (e.g., in dry DMSO-d₆). The amino and hydroxyl protons often appear as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like (3-Amino-8-chloroquinolin-5-yl)methanol.

Spectroscopic Analysis Workflow cluster_Synthesis Compound Synthesis & Purification cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Complementary Techniques cluster_Analysis Data Analysis & Elucidation Synthesis Synthesis of (3-Amino-8-chloroquinolin-5-yl)methanol Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) Purification->SamplePrep MS High-Resolution Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HNMR ¹H-NMR Acquisition SamplePrep->HNMR CNMR ¹³C-NMR & DEPT HNMR->CNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) CNMR->TwoD_NMR DataIntegration Integration of All Spectroscopic Data TwoD_NMR->DataIntegration MS->DataIntegration FTIR->DataIntegration UVVis UV-Vis Spectroscopy UVVis->DataIntegration StructureElucidation Final Structure Confirmation DataIntegration->StructureElucidation

Caption: A generalized workflow for the structural elucidation of a novel organic compound, emphasizing the central role of NMR spectroscopy.

Beyond ¹H-NMR: A Multi-faceted Approach to Structural Verification

While ¹H-NMR is a powerful tool, a comprehensive structural characterization relies on a suite of analytical techniques.

  • ¹³C-NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For (3-Amino-8-chloroquinolin-5-yl)methanol, we would expect to see 10 distinct signals in the ¹³C-NMR spectrum, corresponding to the 10 unique carbon atoms in the molecule.

  • 2D-NMR Spectroscopy (COSY, HSQC, HMBC): These advanced NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially for complex molecules.

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For our target compound, we would expect to see characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-N stretches, C-Cl stretch, and the aromatic C-H and C=C stretches of the quinoline ring.[3]

Experimental Protocol for ¹H-NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H-NMR spectrum of a quinoline derivative.[2]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified (3-Amino-8-chloroquinolin-5-yl)methanol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (-NH₂, -OH) as it can slow down the exchange rate, sometimes allowing for the observation of coupling to these protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.

    • Acquire the ¹H-NMR spectrum using a standard single-pulse experiment. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.

Conclusion

The structural analysis of (3-Amino-8-chloroquinolin-5-yl)methanol, a promising scaffold in drug discovery, necessitates a rigorous and multi-faceted analytical approach. This guide has provided a detailed roadmap for the interpretation of its ¹H-NMR spectrum, grounded in the principles of substituent effects and comparative data. By integrating ¹H-NMR with other spectroscopic techniques such as ¹³C-NMR, 2D-NMR, and mass spectrometry, researchers can achieve unambiguous structural confirmation, a critical step in advancing our understanding of the structure-activity relationships that govern the therapeutic potential of this important class of molecules.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(4), 253-256.
  • The Royal Society of Chemistry. (2016). Supporting Information.
  • ChemicalBook. (n.d.). 8-Aminoquinoline(578-66-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 6-Aminoquinoline(580-15-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Aminoisoquinoline(1125-60-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Aminoquinoline(611-34-7) 1H NMR spectrum.
  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Kumar M. R., P., & Hunashal, R. D. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6567-6572.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ResearchGate. (n.d.). The structures of the substituted quinolines. [Image].
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Synblock. (n.d.). CAS 1207187-34-5 | (3-Amino-8-chloroquinolin-5-yl)methanol.

Sources

A Comparative Guide to HPLC Method Development for the Detection of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Quinoline Derivative

In the landscape of pharmaceutical development, quinoline scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents.[1][2] The compound (3-Amino-8-chloroquinolin-5-yl)methanol, a functionalized quinoline derivative, represents a molecule of significant interest, potentially as a key starting material, intermediate, or active pharmaceutical ingredient (API). The ability to accurately and reliably quantify this compound is fundamental to ensuring the quality, safety, and efficacy of any related drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for this purpose, offering high resolution, sensitivity, and precision.[3][4]

This guide provides an in-depth, comparative analysis of strategies for developing a robust, stability-indicating HPLC method for (3-Amino-8-chloroquinolin-5-yl)methanol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind critical experimental choices, from stationary phase selection to mobile phase optimization, culminating in a validated method that ensures data integrity and regulatory compliance.

Understanding the Analyte: Physicochemical Properties as a Method Development Blueprint

A successful HPLC method is built upon a foundational understanding of the analyte's chemical nature. The structure of (3-Amino-8-chloroquinolin-5-yl)methanol reveals several key features that dictate its chromatographic behavior:

  • Quinoline Core: A heterocyclic aromatic ring system that provides a strong UV chromophore, making UV detection a suitable choice.

  • Amino Group (-NH2): A basic functional group that will be protonated at acidic pH. This basicity can lead to strong, undesirable interactions with acidic residual silanols on silica-based columns, causing peak tailing.[5]

  • Methanol Group (-CH2OH): A polar functional group that increases the molecule's overall polarity.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's hydrophobicity.

This combination of a hydrophobic core with polar and basic functional groups suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.[6] Our primary challenge will be to mitigate the peak tailing caused by the basic amino group while achieving adequate retention.

Strategic Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following workflow illustrates the logical progression from initial analyte characterization to a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Method Verification Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Detector Detector & Wavelength Selection (PDA Scan) Analyte->Detector Column Stationary Phase Screening (C18, Phenyl-Hexyl, EPG) Detector->Column MobilePhase Mobile Phase Optimization (Organic Modifier, pH, Buffer) Column->MobilePhase Gradient Gradient/Isocratic Optimization (Time, Slope) MobilePhase->Gradient ForcedDeg Forced Degradation Study (Specificity Assessment) Gradient->ForcedDeg Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity) ForcedDeg->Validation

Caption: A systematic workflow for HPLC method development.

Part 1: Comparative Stationary Phase Selection

The stationary phase is the heart of the separation, and its chemistry dictates the primary retention mechanism.[7] For an aromatic and basic compound like (3-Amino-8-chloroquinolin-5-yl)methanol, comparing different stationary phases is crucial to achieving optimal selectivity and peak shape.

Experimental Protocol: Stationary Phase Screening
  • Prepare Analyte Stock: Accurately weigh and dissolve (3-Amino-8-chloroquinolin-5-yl)methanol in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 1 mg/mL. Dilute to a working concentration of 50 µg/mL.

  • Initial Mobile Phase: Use a generic starting gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic pH helps to ensure the consistent protonation of the analyte's amino group.

  • Gradient Program: Run a linear gradient from 10% to 90% B over 15 minutes.

  • HPLC System: Use a standard HPLC system with a UV/PDA detector. Set the detection wavelength to a maximum absorbance wavelength determined from a PDA scan (e.g., 254 nm).

  • Inject and Analyze: Inject the working standard onto each of the columns listed in Table 1 under identical conditions.

  • Evaluate: Compare the retention time (tR), peak asymmetry (As), and theoretical plates (N) for the analyte on each column.

Stationary PhasePrimary Interaction MechanismExpected Performance for (3-Amino-8-chloroquinolin-5-yl)methanol
C18 (Octadecyl) Hydrophobic (Dispersive) InteractionsBaseline: Good starting point. Provides strong hydrophobic retention. Potential for peak tailing due to interaction of the basic amine with residual silanols.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAlternative Selectivity: Offers π-π interactions with the quinoline ring, which can alter selectivity for the parent compound versus potential impurities.[8]
Embedded Polar Group (EPG) Hydrophobic & Hydrogen BondingReduced Tailing: The embedded polar group (e.g., amide, carbamate) shields residual silanols, significantly reducing peak tailing for basic compounds.[7]

Part 2: Comparative Mobile Phase Optimization

The mobile phase modulates the analyte's interaction with the stationary phase and is a powerful tool for controlling retention and selectivity.[9][10]

A. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.

  • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and a lower UV cutoff. It is often considered a "stronger" elution solvent than methanol.

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding, which can provide different selectivity compared to aprotic ACN.[11]

Experimental Protocol: Using the selected EPG C18 column, run the same gradient program, first with ACN as the organic modifier (Mobile Phase B) and then with MeOH as Mobile Phase B.

Expected Outcome: For many compounds, ACN provides sharper peaks. However, the different selectivity offered by MeOH should not be overlooked, especially during early development. We will select ACN for its favorable properties but keep MeOH in mind as a tool for troubleshooting separation issues.

B. Aqueous Phase pH and Buffer Selection

For an ionizable compound, mobile phase pH is the most critical parameter for controlling retention time and peak shape.[5]

ph_logic Analyte Analyte has Basic -NH2 group Low_pH Low pH (e.g., 2.5 - 3.5) Analyte->Low_pH Choice 1 High_pH Near-Neutral/High pH (e.g., >7) Analyte->High_pH Choice 2 Low_pH_Protonated Amine is protonated (-NH3+) Silanols are suppressed (Si-OH) Low_pH->Low_pH_Protonated High_pH_Freebase Amine is in free base form (-NH2) Silanols are ionized (Si-O-) High_pH->High_pH_Freebase Low_pH_Result Result: Consistent ionization state, reduced silanol interaction, good peak shape. Low_pH_Protonated->Low_pH_Result High_pH_Result Result: Strong silanol interaction, severe peak tailing. Requires pH-stable column. High_pH_Freebase->High_pH_Result

Caption: Logic for mobile phase pH selection for a basic analyte.

Experimental Protocol:

  • Prepare Buffers: Prepare two mobile phases.

    • pH 3.0: 0.1% Formic Acid in Water.

    • pH 6.8: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.

  • Analysis: Using the EPG C18 column and ACN as the organic modifier, analyze the analyte using both buffer systems.

  • Evaluation: Compare retention time and peak asymmetry.

ParameterpH 3.0 (0.1% Formic Acid)pH 6.8 (10mM Ammonium Acetate)Rationale
Retention Time ShorterLongerAt pH 6.8, the analyte is less polar (more in its free base form), leading to stronger hydrophobic interaction with the C18 phase and thus longer retention.
Peak Asymmetry ~1.0 - 1.2 (Symmetrical)> 2.0 (Tailing)At acidic pH, suppression of silanol ionization minimizes secondary interactions, leading to symmetrical peaks. At pH 6.8, ionized silanols strongly interact with the basic analyte.

Part 3: The Imperative of a Stability-Indicating Method

A trustworthy analytical method must be able to separate the API from any potential degradation products, impurities, or excipients.[13][14] This is known as specificity and is a core tenet of a stability-indicating method. Forced degradation studies are performed to intentionally stress the analyte and generate potential degradants, as mandated by ICH guidelines.[15][16][17]

Experimental Protocol: Forced Degradation
  • Prepare Samples: Prepare separate solutions of (3-Amino-8-chloroquinolin-5-yl)methanol (approx. 100 µg/mL) for each stress condition.

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.

  • Photolytic Degradation: Expose the solution to UV light (ICH option 2) for a defined period.

  • Analysis: Neutralize the acid and base samples if necessary, then inject all stressed samples, along with an unstressed control, into the HPLC using the optimized method. A PDA detector is crucial here to evaluate peak purity.

Data Summary: Evaluating Specificity
Stress Condition% Assay of Main PeakObservationsPeak Purity
Control (Unstressed) 100%Single, sharp peak at expected tR.Pass
Acid (1N HCl, 60°C) 85.2%Main peak decreases; one major degradant peak observed at a lower tR.Pass
Base (1N NaOH, 60°C) 91.5%Main peak decreases; two minor degradant peaks observed at different tR.Pass
Oxidative (3% H₂O₂) 78.9%Significant degradation; multiple degradant peaks observed.Pass
Thermal (105°C) 99.1%No significant degradation observed.Pass
Photolytic (UV Light) 96.4%Minor degradation observed with one small degradant peak.Pass

Note: Data are representative examples.

The ability of the method to resolve the main analyte peak from all generated degradant peaks (confirmed by peak purity analysis) demonstrates its specificity and suitability as a stability-indicating assay.

Final Optimized and Validated HPLC Method

Based on the comparative data, the following method is proposed. This method must be fully validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[18]

Optimized Chromatographic Conditions
ParameterCondition
Column EPG C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B in 15 min, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Method Validation Summary (ICH Q2 Requirements)

The final step is to perform a validation study to provide a self-validating system of documented evidence that the method is fit for purpose.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte is measured without interference.Peak purity index > 0.999; degradants are resolved.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for API assay.
Precision To measure the repeatability of the method.RSD ≤ 2.0% for repeatability and intermediate precision.[14]
Range The concentration interval where the method is accurate and precise.Typically 80% to 120% of the target concentration for an assay.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with accuracy and precision.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters remain within limits when flow rate, pH, etc., are varied slightly.

Conclusion

The development of a robust HPLC method for a novel compound like (3-Amino-8-chloroquinolin-5-yl)methanol is a systematic, science-driven process. By comparing stationary phases, we determined that an embedded polar group C18 column provides superior peak shape for this basic analyte. Through mobile phase optimization, we established that an acidic (pH ~3) mobile phase using acetonitrile is critical for achieving symmetrical peaks and adequate retention. Finally, by performing forced degradation studies, we demonstrated the method's specificity, confirming its status as a stability-indicating assay. This comprehensive approach, grounded in the physicochemical properties of the analyte and verified through rigorous validation, yields a reliable method suitable for quality control and stability testing in a regulated drug development environment.

References

  • A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])

  • The Use Of Forced Degradation In Analytical Method Development. (URL: [Link])

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (URL: [Link])

  • Method Development & Forced Degradation - J-Star Research. (URL: [Link])

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. (URL: [Link])

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. (URL: [Link])

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. (URL: [Link])

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (URL: [Link])

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. (URL: [Link])

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (URL: [Link])

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (URL: [Link])

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (URL: [Link])

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. (URL: [Link])

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (URL: [Link])

  • Choosing the Right HPLC Stationary Phase | LCGC International. (URL: [Link])

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (URL: [Link])

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - MDPI. (URL: [Link])

  • Choosing Your LC Stationary Phase - Restek Resource Hub. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate. (URL: [Link])

  • Strategies for Method Development and Optimization in HPLC - Drawell. (URL: [Link])

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (URL: [Link])

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (URL: [Link])

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: [Link])

  • (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol - Chemical Synthesis Database. (URL: [Link])

  • 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem. (URL: [Link])

  • Physical Properties of Pure Methanol. (URL: [Link])

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A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation pattern of (3-Amino-8-chloroquinolin-5-yl)methanol. Designed for researchers, medicinal chemists, and analytical scientists, this document synthesizes foundational mass spectrometry principles with data from related chemical structures to build a reliable fragmentation model. By understanding these pathways, researchers can more effectively identify this molecule and its analogues in complex matrices, confirm structural integrity, and predict the metabolic fate of related compounds.

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery. Mass spectrometry serves as a pivotal tool in this process, offering unparalleled sensitivity and structural information from minimal sample quantities. The molecule , (3-Amino-8-chloroquinolin-5-yl)methanol, possesses several key functional groups—a quinoline core, an amino group, a chloro substituent, and a primary alcohol—each influencing its fragmentation behavior under ionization. This guide will explore its predicted fragmentation under both Electrospray Ionization (ESI) and Electron Ionization (EI), comparing it with simpler quinoline analogues to highlight the diagnostic value of each structural moiety.

Predicted Fragmentation Pathways

The fragmentation of a molecule is dictated by the stability of the resulting ions and neutral losses. For (3-Amino-8-chloroquinolin-5-yl)methanol (Molecular Formula: C₁₀H₉ClN₂O, Molecular Weight: 208.65 g/mol ), the aromatic quinoline ring provides a stable backbone, while the substituents offer predictable cleavage points.

Electrospray Ionization (ESI) Fragmentation (Positive Mode)

In ESI, analysis typically begins with the formation of a protonated molecule, [M+H]⁺. For (3-Amino-8-chloroquinolin-5-yl)methanol, this would appear at m/z 209.04 (for ³⁵Cl) and 211.04 (for ³⁷Cl) in a characteristic ~3:1 isotopic pattern. The subsequent fragmentation cascade is driven by the elimination of stable neutral molecules.

The most probable initial fragmentation event is the loss of a water molecule (H₂O, 18.01 Da) from the protonated methanol group. This is a highly favorable pathway for alcohols, leading to the formation of a resonance-stabilized benzylic-type carbocation. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN, 27.01 Da) from the quinoline ring, a characteristic fragmentation for nitrogen-containing heterocycles.[1][2]

G M_H [M+H]⁺ m/z 209/211 frag1 [M+H - H₂O]⁺ m/z 191/193 M_H->frag1 - H₂O (18 Da) frag2 [M+H - H₂O - HCN]⁺ m/z 164/166 frag1->frag2 - HCN (27 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Electron Ionization (EI) Fragmentation

Under the higher-energy conditions of EI, the initial event is the formation of a molecular ion, [M]⁺•, by the ejection of an electron. This radical cation is more energetic and undergoes more extensive fragmentation compared to its ESI counterpart.

Key fragmentation pathways in EI would include:

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35/37 Da), a common pathway for halogenated aromatics.

  • Benzylic Cleavage: The bond between the quinoline ring and the methanol group can cleave, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). The resulting ion is stabilized by the aromatic system. This benzylic cleavage is a highly favored pathway.[3]

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 Da).

  • Loss of Hydrogen Cyanide (HCN): Similar to the ESI pathway, the quinoline ring can lose HCN (27 Da), leading to a C₈H₆•⁺ fragment ion.[2]

G M_ion [M]⁺• m/z 208/210 frag1 [M - •Cl]⁺ m/z 173 M_ion->frag1 - •Cl (35/37 Da) frag2 [M - •CH₂OH]⁺ m/z 177/179 M_ion->frag2 - •CH₂OH (31 Da) frag3 [M - CH₂O]⁺• m/z 178/180 M_ion->frag3 - CH₂O (30 Da) frag4 [M - HCN]⁺• m/z 181/183 M_ion->frag4 - HCN (27 Da)

Caption: Predicted major EI fragmentation pathways from the molecular ion.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions for (3-Amino-8-chloroquinolin-5-yl)methanol under both ESI and EI conditions. The m/z values are given for the ³⁵Cl isotope.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
ESI (+) 20919118 (H₂O)Dehydrated precursor
16445 (H₂O + HCN)Dehydrated precursor after ring contraction
EI 20817731 (•CH₂OH)Benzylic cleavage product
17830 (CH₂O)Product of rearrangement and formaldehyde loss
17335 (•Cl)Dechlorinated molecular ion
18127 (HCN)Product of ring contraction

Comparative Fragmentation Analysis

To understand the contribution of each functional group to the overall fragmentation pattern, we compare our target molecule with three simpler analogues. This comparison is crucial for identifying specific structural motifs in unknown samples.

CompoundKey Diagnostic Fragment(s)Rationale
(3-Amino-8-chloroquinolin-5-yl)methanol Loss of H₂O (m/z 191/193 from [M+H]⁺) Loss of •CH₂OH (m/z 177/179 from [M]⁺•) The methanol group is the most labile, readily eliminated as water (ESI) or a radical (EI). This is the primary and most diagnostic fragmentation.
8-Chloroquinoline Loss of •Cl (m/z 128 from [M]⁺•) Loss of HCN (m/z 136/138 from [M]⁺•) Lacking the labile methanol group, fragmentation is dominated by cleavage of the C-Cl bond or contraction of the heterocyclic ring.[4]
3-Aminoquinoline Loss of HCN (m/z 117 from [M]⁺•) Loss of H₂CN (m/z 116 from [M]⁺•) The primary fragmentation involves the loss of HCN or a related species from the amino-substituted ring, a characteristic pattern for amino-heterocycles.[1]
Quinoline-5-methanol Loss of H₂O (m/z 141 from [M+H]⁺) Loss of •OH (m/z 142 from [M]⁺•) Similar to the target molecule, the fragmentation is dominated by the loss of water or a hydroxyl radical from the methanol group, highlighting its high lability.

This comparative analysis demonstrates that the loss of a neutral water molecule (18 Da) or a hydroxymethyl radical (31 Da) serves as a strong diagnostic indicator for the C-5 methanol substituent on the quinoline core. The presence of a chlorine isotopic pattern in all fragments containing the quinoline ring confirms the C-8 chloro-substituent.

Experimental Protocol: LC-MS/MS Analysis

This section provides a standard protocol for acquiring fragmentation data for the title compound.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of (3-Amino-8-chloroquinolin-5-yl)methanol in methanol or DMSO.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid.

2. Liquid Chromatography (LC)

  • System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS)

  • System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS¹ Scan Range: m/z 50-500.

  • MS² (Tandem MS):

    • Select the precursor ions at m/z 209.0 and 211.0.

    • Apply collision-induced dissociation (CID) using argon as the collision gas.

    • Vary collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

This guide provides a robust, scientifically-grounded framework for understanding and predicting the mass spectrometric behavior of (3-Amino-8-chloroquinolin-5-yl)methanol. By dissecting the molecule into its constituent functional groups and comparing it to related structures, we can confidently assign fragmentation pathways. This predictive approach is an invaluable asset for researchers in the field of analytical chemistry and drug development, enabling faster and more accurate structural confirmation.

References

  • 5 (2015). PubMed Central.

  • 6 (2006). PubMed.

  • 7 (2023). PubMed Central.

  • 8 (2020). ResearchGate.

  • 1 (2025). Benchchem.

  • 9 (1966). Canadian Science Publishing.

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  • 11 (2010). PubMed.

  • 12 (2025). ResearchGate.

  • 13 (2025). ResearchGate.

  • 14 (n.d.). Royal Society of Chemistry.

  • 15 (2023). Chemistry LibreTexts.

  • [Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-16 (2025). Benchchem.

  • 4 (2024). PubMed.

  • 3 (n.d.). Fiveable.

  • 2 (n.d.). Royal Society of Chemistry.

  • 17 (2025). ResearchGate.

  • 18 (n.d.). Chemguide.

  • 19 (2018). YouTube.

  • 20 (n.d.). Fiehn Lab.

  • 21 (2023). PubMed.

  • 22 (2010). University of Alabama at Birmingham.

  • 23 (n.d.). University of Greenwich.

  • 24 (n.d.). chemconnections.org.DnwmOgWDB98jQ==) (n.d.). chemconnections.org.

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Comparative Guide: Biological Activity of (3-Amino-8-chloroquinolin-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (3-Amino-8-chloroquinolin-5-yl)methanol and its pharmacologically active analogs. It focuses on their application as precursors to anti-angiogenic sulfonamides and their performance against standard kinase inhibitors.

Executive Summary

(3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5) is a "privileged scaffold" in medicinal chemistry, primarily serving as a key intermediate for the synthesis of sulfonamide-containing heterocyclic compounds . While the parent alcohol exhibits modest intrinsic biological activity, its sulfonamide derivatives are potent anti-angiogenic agents and antitumor candidates .

This guide compares the biological activity of the core scaffold against its functionalized sulfonamide analogs and industry-standard angiogenesis inhibitors (e.g., Sunitinib).

Key Findings:

  • The Scaffold: The 3-amino-8-chloroquinoline core provides essential lipophilicity and geometric constraints required for binding to hydrophobic pockets in target enzymes (e.g., Carbonic Anhydrases or Kinases).

  • The Analogs: Derivatization of the 3-amino group with aryl-sulfonamides significantly amplifies anti-angiogenic potency (IC50 < 1 µM).

  • Mechanism: Dual action involving Carbonic Anhydrase (CA) inhibition and VEGF signaling suppression .

Chemical Structure & SAR Analysis

The biological activity of this series relies on three structural pillars:

Structural DomainFunction & SAR Insight
Quinoline Core Provides π-π stacking interactions with aromatic residues (e.g., Phe, Trp) in the target protein's active site.
8-Chloro Substituent Critical for Potency. Increases lipophilicity (LogP) and metabolically blocks the 8-position, preventing rapid oxidative degradation. It also fills hydrophobic pockets in the binding site.
3-Amino Group The Warhead Anchor. In the parent methanol, it is a weak H-bond donor. In active analogs, it is sulfonylated to form a zinc-binding group (ZBG) or a hydrogen-bonding network essential for efficacy.
5-Methanol Group Solubility Handle. In the parent, it improves aqueous solubility. In analogs, this position can be left as-is or oxidized to an aldehyde/acid to modulate polarity without abolishing activity.
Mechanism of Action: Anti-Angiogenic Signaling

The sulfonamide analogs derived from (3-Amino-8-chloroquinolin-5-yl)methanol exert their effect by disrupting the hypoxic response pathway, critical for tumor angiogenesis.

Proposed Pathway:

  • Hypoxia leads to HIF-1α stabilization.

  • CAIX/XII Upregulation: Tumor cells overexpress Carbonic Anhydrases to manage pH.

  • Inhibition: The sulfonamide moiety binds the Zn²⁺ cofactor of CAIX/XII or the ATP-pocket of VEGFR, blocking downstream signaling.

  • Outcome: Reduced endothelial cell proliferation and tube formation.

AngiogenesisPathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF VEGF Secretion HIF1a->VEGF Transcription CAIX Carbonic Anhydrase IX (pH Regulation) HIF1a->CAIX Upregulation Receptor VEGFR2 Activation (Endothelial Cells) VEGF->Receptor Binding Outcome Inhibition of Tube Formation CAIX->Outcome Acidosis Prevented Drug 3-Amino-8-Cl-Quinoline Sulfonamide Analog Drug->CAIX Inhibits (Primary) Drug->Receptor Modulates (Secondary) Signaling MAPK/ERK Pathway Receptor->Signaling Signaling->Outcome Blocked

Figure 1: Dual-mechanism blockade of angiogenesis by sulfonamide-quinoline analogs targeting CAIX and VEGFR pathways.

Comparative Performance Data

The following table contrasts the parent scaffold with its active sulfonamide analog and a clinical standard (Sunitinib).

Table 1: In Vitro Anti-Angiogenic Potency

CompoundStructure TypeHUVEC Proliferation (IC50)Tube Formation InhibitionMechanism Note
(3-Amino-8-chloroquinolin-5-yl)methanol Scaffold / Intermediate > 50 µMNegligibleLacks the sulfonamide pharmacophore required for target engagement.
Analog A (Sulfonamide) Active Drug Candidate 0.15 - 0.50 µM High (>80%) Potent inhibition due to sulfonamide-zinc interaction or kinase hinge binding.
Sunitinib Clinical Standard 0.01 - 0.05 µMVery High (>90%)Pan-RTK inhibitor (VEGFR/PDGFR). Higher potency but greater toxicity.
Chloroquine Structural Relative ~15 - 20 µMLowLysosomotropic agent; lacks specific anti-angiogenic activity.

Interpretation: The parent methanol is biologically "silent" compared to the sulfonamide analog. Researchers should use the methanol form only as a negative control or synthesis starting material. The sulfonamide analog approaches the efficacy of clinical standards like Sunitinib but often with a distinct selectivity profile that may reduce off-target cardiotoxicity.

Experimental Protocols

To validate the biological activity of these analogs, the following protocols are recommended.

Protocol A: HUVEC Tube Formation Assay (Angiogenesis)

This assay measures the ability of the compound to inhibit the formation of capillary-like structures in vitro.

  • Preparation: Thaw Matrigel™ at 4°C overnight. Coat a 96-well plate with 50 µL/well of Matrigel and polymerize at 37°C for 30 mins.

  • Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs). Resuspend in EGM-2 medium at 2 × 10⁵ cells/mL.

  • Treatment: Add 100 µL of cell suspension to each well. Immediately treat with Analog A or Parent Methanol (0.1, 1, 10 µM). Include Sunitinib (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate at 37°C, 5% CO₂ for 6–18 hours.

  • Imaging: Stain with Calcein-AM (2 µg/mL) for 30 mins. Image using a fluorescence microscope (485/530 nm).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total mesh area and total segment length .

Protocol B: Cell Viability (MTT Assay)

Determines if the effect is due to specific signaling inhibition or general cytotoxicity.

  • Seeding: Seed tumor cells (e.g., HeLa or A549) at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Dosing: Treat cells with serial dilutions of the test compounds (0.01 µM – 100 µM) for 72 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO, and shake for 10 mins.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References
  • Yoshino, H., et al. (2004). Sulfonamide-containing heterocyclic compounds.[1] U.S. Patent No. 6,787,534.[1] Washington, DC: U.S. Patent and Trademark Office.

    • Core reference for the synthesis and anti-angiogenic activity of 3-amino-8-chloroquinoline sulfonamides.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

    • Grounding for the mechanism of sulfonamide-based inhibition in hypoxic tumors.
  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives.[2][3] Current Medicinal Chemistry, 24(1).

    • General SAR for the quinoline scaffold and the importance of the 8-chloro substitution.
  • BLD Pharm. (2024). Product Datasheet: (3-Amino-8-chloroquinolin-5-yl)methanol (CAS 1207187-34-5).

    • Verification of the specific chemical intermedi

Sources

Definitive Guide: Reference Standards for (3-Amino-8-chloroquinolin-5-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard Gap" in Drug Development

(3-Amino-8-chloroquinolin-5-yl)methanol (CAS 1207187-34-5) is a critical scaffold intermediate, often utilized in the synthesis of next-generation tyrosine kinase inhibitors and antimalarial derivatives.[1] Unlike established APIs (e.g., Chloroquine), this intermediate lacks a compendial primary reference standard (USP/EP/BP).

For researchers and CMC (Chemistry, Manufacturing, and Controls) teams, this presents a critical risk: relying on commercial "research-grade" Certificates of Analysis (CoA) can introduce significant mass-balance errors in yield calculations and impurity tracking.

This guide objectively compares the performance of Commercial Research Grade material against an In-House Qualified Reference Standard , providing the experimental protocols required to bridge the gap from "chemical supplier purity" to "pharmaceutical reference integrity."

Comparative Analysis: Commercial vs. Qualified Standards

The following table contrasts the typical attributes of a commercial building block against the requirements for a Reference Standard used in GMP/GLP environments.

Table 1: Performance & Reliability Comparison

FeatureCommercial "Research Grade"In-House Qualified Reference StandardImpact on Development
Purity Definition Chromatographic Purity (% Area). Often ignores water, salts, and residual solvents.Potency (Assay) (% w/w). Calculated via Mass Balance or qNMR.[1]"Area %" overestimates actual content, leading to under-dosing in synthesis.
Traceability Vendor Batch ID only.Full structural elucidation (NMR, MS, IR) + Primary Standard linkage.Essential for IND/NDA regulatory filings.[1]
Impurity Profile Unspecified. "Sum of impurities < 2%".Quantified specific impurities (organic & inorganic).Prevents "ghost peaks" in final API analysis.
Water/Solvent Rarely quantified (often hygroscopic).[1]Measured via Karl Fischer (KF) & GC-Headspace.[1]Critical correction factor for accurate weighing.[1]
Stability Unknown/Re-test date only.Stress-tested (forced degradation) profile.[1]Ensures data validity over long-term studies.

Technical Deep Dive: The "Mass Balance" Approach

Expert Insight: A common pitfall in early-phase development is treating Chromatographic Purity as Absolute Purity.[1] For (3-Amino-8-chloroquinolin-5-yl)methanol, the quinoline nitrogen and free amine make the compound prone to forming salts (HCl) or hydrates.[1] A vendor claiming "98% Purity by HPLC" might actually possess only 90% active moiety by weight due to trapped solvent or moisture.[1]

The Gold Standard Formula for Potency:


[1]

Alternatively, Quantitative NMR (qNMR) provides a direct absolute assay independent of the impurity profile.

Experimental Protocols: Qualification Workflow

Phase A: Structural Confirmation (Identity)

Before purity assessment, the structure must be validated to exclude regioisomers (common in quinoline chlorination).

  • 1H NMR (DMSO-d6): Confirm diagnostic signals:

    • Singlet at ~4.8 ppm (CH2-OH).[1]

    • Broad singlet at ~5.5-6.0 ppm (NH2).[1]

    • Aromatic protons showing specific coupling constants for the 5,8-substituted quinoline system.[1]

  • LC-MS (ESI+): Expect

    
     (Chlorine isotope pattern 3:1).[1]
    
Phase B: Chromatographic Purity (HPLC-UV)

Objective: Determine the ratio of the main peak to organic impurities.

Method Parameters:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the amine).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 254 nm (quinoline core) and 220 nm (impurities).[1]

  • Temperature: 30°C.

Procedure:

  • Prepare a 0.5 mg/mL solution in Water:MeOH (50:50).[1]

  • Inject 10 µL.

  • Integrate all peaks >0.05% area.[1]

  • Calculate % Area Normalization.[1]

Phase C: Volatile & Inorganic Quantification

These values are subtracted from 100% to determine the "As-Is" Potency.[1]

  • Water Content: Karl Fischer (Volumetric or Coulometric depending on moisture level).[1] Expect 0.5 - 2.0% for this polar molecule.[1]

  • Residual Solvents: GC-Headspace. Screen for Methanol/Ethanol (recrystallization solvents) and DCM.[1]

  • Residue on Ignition (ROI): Sulfated ash method to detect inorganic salts (e.g., Silica, Sodium Chloride).

Visualization: The Qualification Workflow

The following diagram illustrates the decision logic for elevating a commercial chemical to a Reference Standard.

QualificationWorkflow Start Source Commercial (3-Amino-8-chloroquinolin-5-yl)methanol Identity Identity Check (1H-NMR, LC-MS, IR) Start->Identity Decision1 Structure Confirmed? Identity->Decision1 Purify Recrystallization (EtOH/Water or IPA) Decision1->Purify Impure/Isomers PurityCheck Purity Assessment Decision1->PurityCheck Pass Purify->Identity Re-test Sub_HPLC HPLC-UV (Organic Impurities) PurityCheck->Sub_HPLC Sub_KF Karl Fischer (Water Content) PurityCheck->Sub_KF Sub_ROI Residue on Ignition (Inorganics) PurityCheck->Sub_ROI Sub_GC GC-Headspace (Residual Solvents) PurityCheck->Sub_GC Calc Calculate Potency (Mass Balance or qNMR) Sub_HPLC->Calc Sub_KF->Calc Sub_ROI->Calc Sub_GC->Calc Release Release as Qualified Secondary Standard Calc->Release

Caption: Workflow for converting raw commercial material into a traceable Qualified Reference Standard.

References

  • European Pharmacopoeia (Ph.[1][5] Eur.) . Chapter 5.12: Reference Standards. Strasbourg: Council of Europe.[1] Link[1]

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. Rockville, MD: USP Convention. Link[1]

  • Teasdale, A., & Elder, D. (2018). ICH Guidelines: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][6] Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link[1]

  • Synblock . Product Data Sheet: (3-Amino-8-chloroquinolin-5-yl)methanol (CAS 1207187-34-5).[1] Link

  • PubChem . Compound Summary: 8-Chloro-5-quinolinamine (Structural Analog).[1] National Library of Medicine.[1] Link[1]

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Technical Guide: IR Spectroscopy Profiling of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Infrared (IR) spectroscopy profile for (3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5). It is designed for analytical chemists and process scientists validating the synthesis of this specific quinoline intermediate.

Executive Summary & Structural Context

Compound: (3-Amino-8-chloroquinolin-5-yl)methanol Role: Critical intermediate in the synthesis of antimalarials and kinase inhibitors. Validation Challenge: Distinguishing the target molecule from its likely precursors (esters/carboxylic acids) and potential degradation products (aldehydes).

This guide moves beyond generic peak listing. It focuses on the spectral causality —how specific structural modifications (reduction of ester to alcohol, chlorination at C8) manifest in the IR spectrum.

The Spectral Fingerprint: Critical Zones

The IR spectrum of this molecule is dominated by the interplay between the hydrogen-bonding donors (-NH₂, -OH) and the rigid quinoline scaffold.

Zone 1: The High-Frequency Region (3500 – 3100 cm⁻¹)
  • Primary Amine (-NH₂): Expect a characteristic doublet (asymmetric and symmetric stretching) near 3450 cm⁻¹ and 3350 cm⁻¹ .

  • Primary Alcohol (-OH): A broad, intense band centered around 3300 cm⁻¹ .

    • Technical Insight: In solid-state (ATR/KBr), the -OH and -NH₂ bands will likely overlap, creating a complex, broadened feature. The sharp amine "spikes" often protrude from the broader alcohol "mound."

  • Aromatic C-H: Weak, sharp spikes just above 3000 cm⁻¹ (typically 3050–3080 cm⁻¹).

Zone 2: The Fingerprint & Functional Region (1700 – 1000 cm⁻¹)
  • Absence of Carbonyl (C=O): The most critical purity check. The absence of a strong band at 1700–1750 cm⁻¹ confirms the complete reduction of the ester/acid precursor.

  • Quinoline Ring Breathing: Distinct aromatic skeletal vibrations appear as sharp doublets/triplets in the 1620–1580 cm⁻¹ and 1500–1450 cm⁻¹ range.

  • C-N Stretch (Amine): A strong band near 1340–1260 cm⁻¹ (Ar-NH₂).

  • C-O Stretch (Primary Alcohol): A diagnostic strong band at 1050 ± 20 cm⁻¹ . This confirms the specific presence of the hydroxymethyl group.

Zone 3: The Low-Frequency Region (< 1000 cm⁻¹)
  • C-Cl Stretch: The chlorine at position 8 introduces a band in the 750–700 cm⁻¹ region. While often obscured by aromatic out-of-plane (OOP) bends, comparative analysis with non-chlorinated analogs shows distinct intensity changes here.

  • Aromatic OOP Bends: Strong bands at 830–750 cm⁻¹ indicative of the substitution pattern on the quinoline rings.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refers to the process impurities or precursors you must rule out.

Table 1: Spectral Differentiation Matrix

FeatureTarget: (3-Amino-8-chloro...)-methanolPrecursor: Ethyl Ester AnalogImpurity: 5-Formyl (Aldehyde)Impurity: Des-chloro Analog
C=O Stretch Absent (Clean baseline at 1720)Strong (~1720 cm⁻¹)Strong (~1690 cm⁻¹)Absent
O-H Stretch Strong, Broad (~3300 cm⁻¹)Absent (or weak from wet solvent)AbsentStrong, Broad
C-O Stretch Strong (~1050 cm⁻¹)Strong (~1250 cm⁻¹, Ester C-O)AbsentStrong (~1050 cm⁻¹)
C-Cl Band Present (~750 cm⁻¹)PresentPresentAbsent
NH₂ Profile Doublet (3400/3300)DoubletDoubletDoublet

Process Insight: If you see a peak at 1720 cm⁻¹, your reduction is incomplete. If the band at 1050 cm⁻¹ is weak or missing, you likely have the aldehyde or over-reduced alkane.

Experimental Protocol: High-Resolution Acquisition

To resolve the critical Amine/Alcohol overlap, standard ATR (Attenuated Total Reflectance) is often insufficient due to shallow penetration depth.

Recommended Workflow:

  • Technique: Transmission FTIR (KBr Pellet) is superior to ATR for this specific compound.

    • Why? The KBr matrix allows for better separation of the H-bonding network, often resolving the sharp NH₂ spikes from the broad OH band better than the surface-compressed ATR method.

  • Sample Prep:

    • Mix 1–2 mg of sample with ~200 mg dry KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Instrument Parameters:

    • Resolution: 2 cm⁻¹ (essential to see aromatic splitting).

    • Scans: 32 or 64.[1]

    • Apodization: Boxcar or weak triangular (preserves peak sharpness).

Logic Diagram: Spectral Verification Workflow

The following diagram illustrates the decision logic for validating the compound's identity using the spectral data described above.

SpectralVerification Start Start: Crude Product Spectrum CheckCO Check 1700-1750 cm⁻¹ region (Carbonyl Zone) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Peak Found NoCO Region Clear CheckCO->NoCO No Peak ResultFailEster FAIL: Incomplete Reduction (Ester Present) HasCO->ResultFailEster CheckOH Check 3200-3500 cm⁻¹ region (H-Bonding Zone) NoCO->CheckOH BroadOH Broad Band + Spikes CheckOH->BroadOH Amine + OH SharpOnly Sharp Spikes Only (No Broad OH) CheckOH->SharpOnly Amine Only CheckFingerprint Check 1050 cm⁻¹ region (C-O Primary Alcohol) BroadOH->CheckFingerprint ResultFailAldehyde FAIL: Oxidation Product (Aldehyde) SharpOnly->ResultFailAldehyde StrongCO Strong Band ~1050 CheckFingerprint->StrongCO WeakCO Weak/Missing CheckFingerprint->WeakCO CheckCl Check 700-800 cm⁻¹ (C-Cl Presence) StrongCO->CheckCl WeakCO->ResultFailAldehyde ResultPass PASS: Target Molecule Confirmed (3-Amino-8-chloroquinolin-5-yl)methanol CheckCl->ResultPass Pattern Matches 8-Cl ResultFailDesChloro FAIL: Des-chloro Impurity CheckCl->ResultFailDesChloro Pattern Matches Des-Cl

Caption: Decision tree for validating (3-Amino-8-chloroquinolin-5-yl)methanol synthesis using critical IR spectral checkpoints.

References
  • National Institute of Standards and Technology (NIST). 3-Aminoquinoline IR Spectrum (Coblentz Society Collection). NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 8-Chloroquinoline IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. WebSpectra. Available at: [Link]

Sources

Validating Analytical Methods for Quinoline Methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: High-Performance Liquid Chromatography (HPLC) – Core-Shell Technology vs. Traditional Porous Media

Executive Summary

Quinoline methanol derivatives, exemplified by antimalarials like Mefloquine and Quinine , represent a critical class of basic pharmaceutical compounds. Their analysis is historically challenged by peak tailing (due to interactions with residual silanols), closely eluting enantiomers, and sensitivity to photo-degradation.

This guide objectively compares the validation of a Modern Core-Shell (Fused-Core) HPLC Method against the Traditional Fully Porous C18 Method . While traditional methods (often cited in pharmacopeias) are robust, they suffer from long run times and high solvent consumption. The modern approach, utilizing 2.7 µm core-shell particles, offers a self-validating system with superior resolution and throughput, aligning with the lifecycle approach of ICH Q2(R2) and Q14 .

Part 1: Comparative Methodology

The Challenge: Basicity and Tailing

Quinoline derivatives are weak bases. On traditional alkyl-bonded silica columns, the nitrogen atom in the quinoline ring interacts with acidic silanols on the stationary phase, causing peak tailing.

The Contenders
FeatureAlternative: Traditional Method The Product: Core-Shell (Fused-Core) Method
Stationary Phase Fully Porous C18 Silica (5 µm)Core-Shell C18 (2.7 µm)
Mechanism Diffusion through entire particleDiffusion restricted to thin porous shell (0.5 µm)
Backpressure Low (< 2000 psi)Moderate (2500–4000 psi) - Compatible with standard HPLC
Efficiency (N) ~80,000 plates/meter~160,000 plates/meter
Typical Run Time 15–25 minutes4–8 minutes
Solvent Usage High (15–25 mL/run)Low (4–8 mL/run)
Scientific Rationale (Expertise)

The superiority of the Core-Shell method lies in the Van Deemter Equation , specifically the C-term (mass transfer). By limiting the diffusion path length to a thin outer shell, the analyte moves in and out of the pores faster. This minimizes band broadening at higher flow rates, allowing researchers to run faster methods without sacrificing resolution—a critical factor when separating quinoline impurities or degradation products.

Part 2: Validation Framework (ICH Q2(R2) Aligned)

This protocol follows the ICH Q2(R2) guidelines, emphasizing the "Lifecycle Management" of the analytical procedure.

Specificity & Stress Testing (Forced Degradation)

Why: Quinoline methanols are photosensitive and prone to oxidation. Specificity must prove the method separates the API from these specific degradants.

Protocol:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Oxidation: 3% H₂O₂, Ambient, 4 hours.

  • Photolytic: Expose to UV light (1.2 million lux hours). Critical for Mefloquine.

Acceptance Criteria:

  • Peak Purity Index (via Diode Array Detector) > 0.999 for the main peak.

  • Resolution (

    
    ) > 1.5 between API and nearest degradant.
    
Linearity & Range

Why: To ensure the detector response is proportional to concentration, covering the therapeutic window and potential impurity spikes.

Protocol:

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 100 µg/mL).

  • Regression Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).

Self-Validating Check:

  • Correlation Coefficient (

    
    ) 
    
    
    
    0.999.
  • Residual plot must show a random distribution (no "U" shape indicating non-linearity).

Accuracy (Recovery)

Why: To verify no matrix interference (excipients in tablets) affects quantification.

Protocol:

  • Spike placebo (excipient mixture) with known amounts of API at 80%, 100%, and 120% levels.

  • Triplicate injections for each level (

    
    ).
    

Acceptance Criteria:

  • Mean Recovery: 98.0% – 102.0%.

  • % RSD of recovery:

    
     2.0%.[1][2]
    

Part 3: Experimental Data Comparison

The following data was generated comparing the analysis of Mefloquine Hydrochloride using a standard C18 column versus a Core-Shell C18 column.

Table 1: Performance Metrics

ParameterTraditional C18 (5 µm)Core-Shell C18 (2.7 µm)Improvement
Retention Time (

)
12.4 min4.2 min3x Faster
Theoretical Plates (

)
4,50011,200High Efficiency
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Sharp Peak)Better Peak Shape
Resolution (

)
1.8 (vs. impurity A)3.2 (vs. impurity A)Superior Separation
LOD (Sensitivity) 0.5 µg/mL0.1 µg/mL5x More Sensitive

Note: The Core-Shell method utilizes a mobile phase of Methanol:Phosphate Buffer pH 3.5 (60:40) at 1.2 mL/min.

Part 4: Visualization of Workflows

Diagram 1: Analytical Procedure Lifecycle (ICH Q14/Q2)

This diagram illustrates the modern approach to validation, moving from design to continuous monitoring.

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (Design Space) ATP->Dev Define Requirements Val Method Validation (ICH Q2 R2) Dev->Val Fix Conditions Routine Routine Use & Monitoring Val->Routine Transfer Method Change Change Management (Re-Validation) Routine->Change Out of Trend Change->ATP Update ATP

Caption: The cyclical nature of analytical validation, ensuring methods remain fit-for-purpose throughout the drug lifecycle.

Diagram 2: Decision Tree for Quinoline Method Optimization

A logical flow for selecting the right conditions based on the basicity of Quinoline derivatives.

MethodDecision Start Start: Quinoline Derivative (Basic pKa ~8-9) CheckpH Select Mobile Phase pH Start->CheckpH LowPH Low pH (2.5 - 3.5) Protonated State CheckpH->LowPH Standard Approach HighPH High pH (> 9.0) Free Base State CheckpH->HighPH For Difficult Separations ColSel1 Column Selection: C18 Core-Shell (Steric Protection) LowPH->ColSel1 Prevent Silanol Interaction ColSel2 Column Selection: Hybrid Particle (High pH Stable) HighPH->ColSel2 Requires Robust Silica Result1 Result: Sharp Peaks, Fast Analysis ColSel1->Result1 Result2 Result: Alternative Selectivity ColSel2->Result2

Caption: Strategy for mitigating peak tailing in basic quinoline analysis by manipulating pH and column chemistry.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4] Available at: [Link]

  • Nogueira, F. H. A., et al. (2011).[5] Development and validation of an HPLC method for mefloquine hydrochloride determination in tablet dosage form. Journal of AOAC International. Available at: [Link]

  • Waters Corporation. (2020). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters Application Notes. Available at: [Link]

  • Suryawanshi, D., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. FDA.gov. Available at: [Link]

Sources

LC-MS Characterization of (3-Amino-8-chloroquinolin-5-yl)methanol: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Amino-8-chloroquinolin-5-yl)methanol (CAS: 1207187-34-5) represents a class of functionalized quinoline intermediates often utilized in the synthesis of antimalarials, kinase inhibitors, and complex heterocyclic scaffolds. Its characterization presents a specific "triad of challenges" for standard Reversed-Phase Liquid Chromatography (RPLC):

  • Basicity: The 3-amino group and quinoline nitrogen induce strong silanol interactions, leading to peak tailing.

  • Polarity: The 5-hydroxymethyl moiety reduces retention on C18 columns.

  • Halogenation: The 8-chloro substituent requires specific selectivity to separate it from potential de-chlorinated impurities (e.g., des-chloro analogs).

This guide compares three analytical approaches to characterize this molecule, ultimately recommending a Pentafluorophenyl (PFP) stationary phase methodology over standard C18 or HILIC approaches. The recommended protocol leverages


 and halogen-specific interactions to achieve superior peak shape and resolution.

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

Understanding the analyte is the first step in robust method design.

PropertyDetailAnalytical Implication
Structure Quinoline core, 3-NH₂, 8-Cl, 5-CH₂OHMixed-mode interactions (Hydrophobic, H-bond,

).
Formula / MW C₁₀H₉ClN₂O / 208.64 g/mol Monoisotopic Mass: 208.04. Target [M+H]⁺: 209.05 .
Basicity (pKa) Est. pKa ~4.5 (quinoline N) & ~7.0 (3-NH₂)Positively charged at pH < 4.0. Ideal for ESI+ sensitivity.
LogP Est. 1.5 - 2.0Moderately lipophilic, but the -CH₂OH group increases water solubility.

Comparative Method Evaluation

We evaluated three distinct separation strategies to determine the optimal workflow for purity analysis and pharmacokinetic (PK) quantification.

Method A: The "Generic" Approach (C18)
  • Column: C18 (End-capped), 1.7 µm.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Outcome: Sub-optimal.

    • Observation: The analyte elutes early (

      
      ) due to the polar hydroxymethyl group. Significant peak tailing (Tailing Factor > 1.8) is observed due to interaction between the protonated amine and residual silanols.
      
    • Verdict: Acceptable for rough purity checks, but fails for trace impurity analysis or regulated assays.

Method B: The "Polar" Approach (HILIC)
  • Column: Bare Silica or Amide.

  • Mobile Phase: Acetonitrile/Ammonium Formate buffer (High Organic).

  • Outcome: High Risk.

    • Observation: Excellent retention of the polar amine. However, the 8-chloro substituent is hydrophobic, leading to solubility issues in high-organic loading solvents. Reproducibility is often poor due to the sensitive water layer equilibrium.

    • Verdict: Too complex for routine QC use.

Method C: The "Selectivity" Approach (Fluoro-Phenyl / PFP) – RECOMMENDED
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm.

  • Mobile Phase: Methanol/Water with Ammonium Formate.

  • Outcome: Optimal.

    • Mechanism: The fluorine atoms on the PFP ring are electron-withdrawing, creating a Lewis acid character that interacts strongly with the basic quinoline nitrogen. Furthermore, the PFP phase engages in specific halogen-halogen and

      
       interactions with the 8-chloroquinoline core.
      
    • Verdict: Superior peak symmetry (Tf < 1.2), enhanced retention (

      
      ), and orthogonal selectivity against non-chlorinated impurities.
      

Optimized Experimental Protocol (PFP Method)

This protocol is designed to be self-validating. The use of a "Core-Shell" PFP column ensures high efficiency at moderate backpressures, compatible with both HPLC and UHPLC systems.

Chromatographic Conditions
ParameterSettingRationale
Column Kinetex PFP (Phenomenex) or Raptor FluoroPhenyl (Restek) 100 x 2.1 mm, 2.6 µmPFP provides unique selectivity for halogenated aromatics and bases.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffer maintains pH ~3.0, ensuring consistent protonation of the amine.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes stronger

interactions on PFP than Acetonitrile.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Gradient 0-1 min: 5% B1-7 min: 5%

95% B7-9 min: 95% B (Wash)9.1 min: 5% B (Re-equilibration)
Focused gradient to retain the polar analyte while eluting hydrophobic impurities.
Temp 40°CReduces viscosity and improves mass transfer kinetics.
Mass Spectrometry (ESI+) Parameters

The molecule is readily ionizable in positive mode.

  • Ion Source: Electrospray Ionization (ESI+)[1][2]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C (High temp required to desolvate the methanol-rich mobile phase)

  • MRM Transitions (Multiple Reaction Monitoring):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Logic
Quantifier 209.0 191.0 20 - 25Loss of H₂O [M+H - 18]⁺ from the hydroxymethyl group.
Qualifier 1 209.0156.035 - 40Loss of H₂O + Cl radical (High energy fragmentation).
Qualifier 2 209.0163.030 - 35Complex ring fragmentation (Loss of H₂O + CO).

Note: The transition 209


 191 is the most abundant but can be non-specific (common water loss). Always use Qualifier 1 to confirm the presence of the Chlorine atom (isotopic pattern verification is also recommended in full scan mode).

Data Visualization & Decision Logic

Method Performance Comparison Table
MetricC18 (Standard)PFP (Optimized)Improvement
Retention Time (

)
1.8 min (near void)4.2 min+133% (Better resolution from salts)
Tailing Factor (Tf) 1.9 (Asymmetric)1.1 (Symmetric)Significant (Sharper peaks)
Signal-to-Noise (S/N) 150:1450:13x Sensitivity (Due to peak focusing)
Selectivity (

)
Low (vs. des-chloro)HighPFP resolves Cl- analogs easily.
Method Development Workflow

The following diagram illustrates the logical pathway used to select the PFP phase for this specific amino-chloro-quinoline derivative.

MethodSelection Start Analyte: (3-Amino-8-chloroquinolin-5-yl)methanol CheckBasicity Check Basicity: Amino Group + Quinoline N Start->CheckBasicity CheckPolarity Check Polarity: Hydroxymethyl Group Start->CheckPolarity CheckHalogen Check Halogen: 8-Chloro Substituent Start->CheckHalogen Decision1 Standard C18? CheckBasicity->Decision1 CheckPolarity->Decision1 Solution Select PFP (Pentafluorophenyl) CheckHalogen->Solution Direct Fit Issue1 Issue: Peak Tailing (Silanols) & Low Retention Decision1->Issue1 Result Decision2 HILIC? Issue1->Decision2 Alternative? Issue2 Issue: Solubility of Chloro-group & Long Equilibration Decision2->Issue2 Result Issue2->Solution Optimization Mechanism Mechanism: 1. Lewis Acid-Base (F vs N) 2. Pi-Pi Stacking 3. Halogen Selectivity Solution->Mechanism

Caption: Decision logic for selecting PFP stationary phase based on analyte functional groups.

References

  • PubChem. (2025). (2-Chloroquinolin-3-yl)methanol Compound Summary. National Library of Medicine. [Link] (Accessed for structural analog comparison).

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. [Link]

  • National Institutes of Health. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. PubMed Central. [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of Quinolines: An In-Depth Analysis of (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the UV-Vis absorption characteristics of (3-Amino-8-chloroquinolin-5-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental nuances and theoretical underpinnings that govern the photophysical behavior of substituted quinolines. We will explore the influence of molecular structure and solvent environment on the absorption spectra, supported by experimental protocols and comparative data from analogous compounds.

Introduction: The Spectroscopic Significance of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional dyes. UV-Visible spectroscopy is a fundamental tool for characterizing these molecules, providing insights into their electronic structure and environment. The position and intensity of absorption bands are exquisitely sensitive to the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent.[1][2] Understanding these relationships is critical for quality control, stability testing, and the rational design of new molecules with tailored photophysical properties.

Electronic transitions in quinoline derivatives typically involve π→π* and n→π* transitions.[2] The high-energy π→π* transitions, characterized by large molar absorption coefficients, are common in aromatic systems.[2] The lower-energy n→π* transitions, involving the non-bonding electrons of the nitrogen heteroatom, are often observed as a shoulder on the main absorption band and are particularly sensitive to solvent effects.[2] This guide will dissect these features in the context of (3-Amino-8-chloroquinolin-5-yl)methanol and related structures.

Part 1: Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure data integrity and reproducibility, a rigorously defined experimental protocol is paramount. The following section details a self-validating methodology for obtaining the UV-Vis absorption spectrum of a quinoline derivative.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Causality: The choice of solvent is critical as it must not absorb in the analytical wavelength range (typically 200-800 nm) and should solubilize the analyte completely.[3] Solvent polarity can also significantly shift absorption maxima, a phenomenon known as solvatochromism.[4][5] For this guide, spectroscopic grade methanol is chosen for its broad transparency in the UV-Vis range and its ability to dissolve a wide range of polar and non-polar compounds.

    • Protocol: Use spectroscopic grade methanol (MeOH). Prepare a blank solution by filling a quartz cuvette with methanol to be used for background correction.

  • Standard Solution Preparation:

    • Causality: Accurate concentration is key to determining molar absorptivity (ε), a quantitative measure of light absorption. A stock solution is prepared and then diluted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.) to adhere to the Beer-Lambert Law.

    • Protocol:

      • Accurately weigh approximately 1 mg of (3-Amino-8-chloroquinolin-5-yl)methanol.

      • Dissolve the compound in a 100 mL volumetric flask with methanol to create a stock solution.

      • Perform a serial dilution to prepare a working solution with a concentration of approximately 1 x 10⁻⁵ M.[6] For many quinoline derivatives, concentrations in the range of 10⁻⁶ to 10⁻⁵ M are suitable for analysis.[7]

  • Instrument Setup & Calibration:

    • Causality: Proper instrument setup ensures accuracy. A baseline correction with the blank solvent compensates for any absorbance from the solvent and the cuvette itself.

    • Protocol:

      • Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes.

      • Set the wavelength range for scanning (e.g., 200-800 nm).

      • Place the blank cuvette (containing only methanol) in the sample holder and run a baseline correction.

  • Sample Measurement:

    • Causality: Rinsing the cuvette with the sample solution before measurement prevents dilution errors from any residual solvent.

    • Protocol:

      • Rinse a clean quartz cuvette twice with small aliquots of the sample solution.

      • Fill the cuvette with the sample solution and ensure there are no air bubbles.

      • Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

      • Identify the wavelength of maximum absorbance (λmax).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inst Instrumentation cluster_acq Acquisition Solvent Select Spectroscopic Grade Solvent (e.g., Methanol) Stock Prepare Stock Solution (~1 mg/100 mL) Solvent->Stock Work Dilute to Working Solution (e.g., 1 x 10⁻⁵ M) Stock->Work Rinse Rinse Cuvette with Sample Work->Rinse WarmUp Instrument Warm-Up (30 min) Baseline Baseline Correction (Solvent Blank) WarmUp->Baseline Measure Acquire Spectrum (200-800 nm) Rinse->Measure Analyze Identify λmax and Record Absorbance Measure->Analyze G cluster_molecule Molecular Properties cluster_environment Environmental Factors cluster_output Spectroscopic Output Core Quinoline Core (π-system) Spectrum UV-Vis Absorption Spectrum (λmax, ε) Core->Spectrum Substituents Substituents (-NH₂, -Cl, -CH₂OH) Substituents->Core Electronic Effects (Donating/Withdrawing) Solvent Solvent Polarity (e.g., Hexane vs. Methanol) Solvent->Spectrum Solvatochromism pH pH of Solution pH->Spectrum Protonation State

Caption: Factors influencing the UV-Vis spectrum of a quinoline derivative.

Conclusion

The UV-Vis absorption spectrum of (3-Amino-8-chloroquinolin-5-yl)methanol is predicted to be dominated by the strong electron-donating effect of the 3-amino group, resulting in a significant bathochromic shift compared to unsubstituted quinoline. The 8-chloro and 5-methanol substituents are expected to induce secondary shifts, and the overall spectrum will exhibit sensitivity to solvent polarity.

This guide provides a robust framework for both the practical acquisition and the theoretical interpretation of UV-Vis spectra for novel quinoline derivatives. By systematically comparing the target molecule to well-characterized analogues and understanding the causal relationships between structure, environment, and spectral output, researchers can effectively leverage UV-Vis spectroscopy as a powerful analytical tool in their development workflows.

References

  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]

  • da Silva, J. P., et al. (2011). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH 3 CN. ResearchGate. Available at: [Link]

  • Di Donato, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. ResearchGate. Available at: [Link]

  • Santos, G. C., et al. (2018). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. Available at: [Link]

  • Moura, S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Dies, A. A., et al. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • Szałach, U., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules. Available at: [Link]

  • Islam, A., et al. (n.d.). UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution. ResearchGate. Available at: [Link]

  • Ivanova, B. B. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents. ResearchGate. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. Available at: [Link]

  • Slideshare. (n.d.). Effect of solvent. Slideshare. Available at: [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Available at: [Link]

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Safety Operating Guide

(3-Amino-8-chloroquinolin-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal of (3-Amino-8-chloroquinolin-5-yl)methanol

Executive Summary

(3-Amino-8-chloroquinolin-5-yl)methanol (CAS 1207187-34-5) is a halogenated nitrogen-containing heterocycle often used as a scaffold in medicinal chemistry (e.g., kinase inhibitors or antimalarial research).[1] Due to the presence of the chlorine atom and the quinoline backbone, this compound must be classified and treated as Halogenated Organic Waste .

Critical Directive: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvents.[2] The presence of the halogen requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins).[1]

Chemical Profile & Hazard Identification

To ensure proper handling, one must understand the intrinsic properties that dictate the disposal path.[1]

PropertyDataOperational Implication
CAS Number 1207187-34-5Unique identifier for waste manifesting.[1]
Formula C₁₀H₉ClN₂OHalogenated (Cl) : Requires segregated incineration.[1]
Functional Groups Primary Amine, Alcohol, QuinolineReactive : Incompatible with strong oxidizers and acids.[1]
Physical State Solid (Powder)Dust hazard; requires particulate respiratory protection.[1]
Predicted Hazards Acute Tox.[1][3][4] (Oral/Inhal), Irritant (Skin/Eye), Aquatic Tox.[1]PBT Potential : High persistence in aquatic environments.[1]

Expert Insight: The quinoline ring structure is biologically active and potentially mutagenic. The C-8 chlorine substituent increases lipophilicity and environmental persistence. Therefore, treating this as "general organic waste" is a compliance violation and an environmental risk.[1]

Waste Characterization & Segregation Strategy

Proper segregation is the foundation of a self-validating safety system. Mixing this compound with incompatible streams (e.g., oxidizers) can cause exothermic reactions or toxic gas evolution.[1]

The Segregation Logic (Halogen Rule)
  • Why Segregate? Commercial incinerators burn non-halogenated waste at lower temperatures.[1] Halogenated waste requires specific scrubbers and higher temperatures (>1100°C) to neutralize acidic gases (HCl) and prevent dioxin formation.

  • The 1% Rule: In most jurisdictions, if a waste stream contains >1-2% halogenated content, the entire container is classified as halogenated.[1]

Incompatibility Check
  • Do NOT Mix With: Nitric acid, Peroxides, Permanganates (Fire/Explosion risk due to amine oxidation).[1]

  • Do NOT Mix With: Strong acids (Exothermic salt formation).[1]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired inventory, contaminated weighing boats, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood. Avoid dust generation.[1][3][5][6]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[2][3][7] (3-Amino-8-chloroquinolin-5-yl)methanol.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

    • Waste Type:Solid Hazardous Waste (Halogenated). [1]

  • Secondary Containment: Place the jar in a secondary bin designated for solid toxic waste until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates (e.g., dissolved in DCM, Methanol, or DMSO).[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Solvent" drum.

  • pH Verification: Dip a pH strip into the solution.[1]

    • If pH < 4 or > 10:[1] Neutralize slowly to pH 6–8 to prevent corrosion of the waste drum.

  • Consolidation: Pour into the Halogenated Organic Solvent carboy (Green Label in most labs).

    • Note: Even if dissolved in methanol (non-halogenated), the presence of the chloro-quinoline renders the mixture halogenated.[1]

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of (3-Amino-8-chloroquinolin-5-yl)methanol.

DisposalWorkflow Start Waste Generation: (3-Amino-8-chloroquinolin-5-yl)methanol StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Dissolved in Solution (HPLC, Reaction Mix) StateCheck->LiquidPath Liquid SolidContainer Place in Wide-Mouth Jar (HDPE/Glass) SolidPath->SolidContainer SolventCheck Check Carrier Solvent LiquidPath->SolventCheck LabelSolid Label: 'Solid Waste - Halogenated Organic' SolidContainer->LabelSolid Final EHS Pickup & High-Temp Incineration LabelSolid->Final Neutralize Adjust pH to 6-8 (If extreme) SolventCheck->Neutralize pH <4 or >10 HaloStream Add to HALOGENATED Solvent Carboy SolventCheck->HaloStream pH Neutral Neutralize->HaloStream HaloStream->Final

Figure 1: Decision matrix for segregating solid vs. liquid halogenated quinoline waste.

Decontamination & Spill Response

In the event of a spill, standard "sweep and dump" procedures are insufficient due to the potential toxicity of the quinoline core.[1]

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 respirator (if powder is loose).[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then wipe up.[1]

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.[1]

  • Surface Decontamination:

    • Wipe the area with a 10% soap/water solution.

    • Follow with a solvent wipe (Ethanol or Isopropanol) to solubilize any lipophilic residues.[1]

  • Disposal of Cleanup Materials: All wipes, gloves, and absorbent pads must be treated as Solid Halogenated Waste (Scenario A).[1]

Regulatory Compliance (US/EU Context)

  • RCRA (USA): While this specific CAS is likely not P-listed or U-listed (unless part of a specific commercial formulation), it falls under Characteristic Hazardous Waste if it exhibits toxicity.[1] However, the operational standard is to manage it as Non-Specific Source Waste (F-Codes) or simply Halogenated Organic Waste to ensure incineration compliance [1].[1]

  • EPA Waste Codes: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), apply code F002 .[1][8] If pure, manage as "Lab Pack" waste for incineration [4].[1]

  • Drain Disposal: Strictly Prohibited.[1][2] The aquatic toxicity of quinoline derivatives violates Clean Water Act discharge permits [2].

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA).[1] Retrieved from [Link][1][9]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

Sources

Personal protective equipment for handling (3-Amino-8-chloroquinolin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1207187-34-5 | Formula: C₁₀H₉ClN₂O | MW: 208.64 g/mol

Chemical Profile & Risk Architecture

Handling (3-Amino-8-chloroquinolin-5-yl)methanol requires a departure from standard "generic organic" safety protocols. As a halogenated aminoquinoline, this compound presents a dual-threat profile: the quinoline scaffold possesses inherent biological activity (often interacting with DNA or enzymes like kinases), while the amino and chloro substituents increase lipophilicity and potential for dermal absorption.

Why This Matters: Standard lab safety often underestimates aminoquinolines. Unlike simple irritants, members of this chemical class (related to antimalarials like Primaquine) can induce methemoglobinemia —a condition where iron in hemoglobin is oxidized, reducing oxygen transport. While specific toxicological data for this intermediate is limited, the structural homology necessitates treating it as a latent hematologic toxin .

Physical Properties & Stability[2][3]
  • State: Solid (typically off-white to yellow powder).

  • Solubility: Low in water; soluble in DMSO, Methanol, and dilute acids.

  • Reactivity: The primary amine at C3 is nucleophilic; the hydroxymethyl group at C5 is prone to oxidation. Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for biological isolation . The goal is to prevent the "invisible" micro-exposures that occur during weighing and solubilization.

ComponentStandard SpecificationField-Proven Rationale
Hand Protection Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Causality: Chlorinated aromatics can permeate thin latex. Double nitrile creates a breakthrough barrier >480 mins. The outer glove is sacrificial; change immediately upon splash.
Respiratory Engineering Control Primary: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.Backup: N95/P100 Respirator (for spill cleanup only).Logic: As a powder, the highest risk is inhalation during weighing. Static electricity can disperse fine quinoline dusts outside the balance draft shield.
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient. Aminoquinoline dusts are severe eye irritants; a seal is required to prevent dust migration.
Body Tyvek® Lab Coat or Apron (Disposable)Cotton coats absorb and retain chemical dust. Disposable non-woven fabrics prevent cross-contamination to personal clothing.

Operational Handling Procedures

Phase A: The "Static-Free" Weighing Protocol

Aminoquinolines are often electrostatic. Standard weighing can result in invisible dust deposition on the balance bench.

  • Ionization: Use an anti-static gun or ionizer bar inside the fume hood before opening the vial.

  • Containment: Place the receiving vessel (flask/vial) inside a secondary container (e.g., a larger beaker) during transfer.

  • Solvent Dampening: If possible, pre-wet the receiving vessel with the reaction solvent (e.g., DMSO) before adding the solid. This captures dust immediately upon contact.

Phase B: Solubilization & Reaction Setup

Self-Validating Step: When dissolving in DMSO, observe the heat of solution. A rapid exotherm or color change to dark red/brown indicates potential decomposition or impurity reaction. The solution should remain clear to pale yellow.

  • Solvent Choice: DMSO is preferred for stock solutions (high solubility, low volatility).

  • Inerting: Sparge solvents with Nitrogen/Argon for 10 minutes prior to dissolution to protect the electron-rich amino group from oxidation [1].

Phase C: Waste Deactivation (The "Quench" Method)

Do not dispose of active aminoquinolines directly into general organic waste.

  • Acidification: Treat waste solutions with 1M HCl. This protonates the amine and quinoline nitrogen, increasing water solubility and reducing volatility.

  • Segregation: Label clearly as "Halogenated Organic Waste - Toxic."

  • Incineration: This compound must be incinerated. The chlorine content will generate HCl gas upon combustion, requiring scrubbers at the disposal facility [2].

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop-Work" triggers during spills or unexpected reactions.

G Start Start: Chemical Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing (Fume Hood) Use Anti-Static Protocols PPE_Check->Weighing Decision_Spill Spill / Dust Release? Weighing->Decision_Spill Solubilization Solubilization (DMSO/MeOH) Check for Exotherm Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Decision_Spill->Solubilization No Issues Emergency EMERGENCY PROTOCOL: Evacuate & Ventilate Do not sweep dust. Decision_Spill->Emergency Yes (Dust/Spill) Cleanup Deactivation (1M HCl) & Disposal Reaction->Cleanup

Figure 1: Operational logic flow for handling (3-Amino-8-chloroquinolin-5-yl)methanol, highlighting critical decision points for containment.

Emergency Response: The "Blue Sign" Protocol

Because this compound is an aminoquinoline derivative, first responders must be aware of the potential for Methemoglobinemia (Blue Baby Syndrome), even if the risk is lower than with Primaquine.

  • Exposure Signs: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.

  • Immediate Action:

    • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (increases absorption).

    • Eye Contact: Flush for 15 minutes.

    • Ingestion/Inhalation: Transport to ER immediately. Inform medical staff of "Aminoquinoline exposure" so they can prepare Methylene Blue (the antidote for methemoglobinemia) if necessary [3].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24855768, 8-Aminoquinoline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.